N-Deshydroxyethyl Dasatinib-d8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)pyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN7OS/c1-12-4-3-5-14(21)18(12)27-19(29)15-11-23-20(30-15)26-16-10-17(25-13(2)24-16)28-8-6-22-7-9-28/h3-5,10-11,22H,6-9H2,1-2H3,(H,27,29)(H,23,24,25,26)/i6D2,7D2,8D2,9D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBZFFWLHXORTB-COMRDEPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCNCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC(=NC(=C2)NC3=NC=C(S3)C(=O)NC4=C(C=CC=C4Cl)C)C)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN7OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675797 | |
| Record name | N-(2-Chloro-6-methylphenyl)-2-({2-methyl-6-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]pyrimidin-4-yl}amino)-1,3-thiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189998-96-6 | |
| Record name | N-(2-Chloro-6-methylphenyl)-2-({2-methyl-6-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]pyrimidin-4-yl}amino)-1,3-thiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Deshydroxyethyl Dasatinib-d8: Application in Bioanalytical and Pharmacokinetic Studies
Abstract
This technical guide provides a comprehensive overview of N-Deshydroxyethyl Dasatinib-d8, a deuterated analog of a primary metabolite of the tyrosine kinase inhibitor, Dasatinib. We will delve into the core principles of its application as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the rationale behind its use, detailed analytical methodologies, and the regulatory landscape governing its application in pharmacokinetic studies. The guide will cover the biotransformation of Dasatinib, the physicochemical properties of its metabolite, and a step-by-step protocol for its use in a validated bioanalytical method, ensuring scientific integrity and trustworthiness of the generated data.
Introduction: The Role of Metabolites and Internal Standards in Drug Development
The journey of a drug from discovery to clinical application is a multifaceted process, with a critical emphasis on understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Dasatinib, a potent second-generation tyrosine kinase inhibitor, is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL)[1]. Its efficacy and safety are intrinsically linked to its pharmacokinetic properties and the biotransformation pathways it undergoes in the body.
One of the primary metabolites of Dasatinib is N-Deshydroxyethyl Dasatinib, also known as M4[2][3]. The formation of this metabolite occurs through N-dealkylation, a common metabolic reaction catalyzed primarily by the cytochrome P450 enzyme, CYP3A4[2][3]. Accurate quantification of both the parent drug and its metabolites in biological matrices is paramount for establishing pharmacokinetic profiles, assessing drug-drug interactions, and ensuring patient safety.
To achieve the high degree of accuracy and precision required in regulated bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard[4][5]. This compound serves as the ideal SIL-IS for the quantification of N-Deshydroxyethyl Dasatinib. Its chemical structure is identical to the analyte, with the exception of the incorporation of eight deuterium atoms, rendering it distinguishable by mass spectrometry without significantly altering its physicochemical properties[6][7]. This guide will provide a detailed exploration of this compound, from its molecular characteristics to its practical application in the laboratory.
Chemical and Physicochemical Properties
A thorough understanding of the chemical and physical characteristics of N-Deshydroxyethyl Dasatinib and its deuterated analog is fundamental to developing a robust bioanalytical method.
Chemical Structure and Nomenclature
-
N-Deshydroxyethyl Dasatinib:
-
This compound:
Physicochemical Properties
The physicochemical properties of Dasatinib and its metabolites influence their absorption, distribution, and the choice of analytical techniques.
| Property | Dasatinib | N-Deshydroxyethyl Dasatinib (M4) |
| Molecular Weight ( g/mol ) | 488.01 (anhydrous free base)[10] | 443.95[9] |
| logP | 1.8[1] | 3.8[8] |
| pKa | 3.1, 6.8, 10.8[10] | Not explicitly found, but expected to have basic nitrogens. |
| Aqueous Solubility | Insoluble in water[10] | Predicted to have low aqueous solubility. |
| Melting Point (°C) | 280-286[1] | >300[11] |
Biotransformation of Dasatinib to N-Deshydroxyethyl Dasatinib (M4)
Dasatinib undergoes extensive metabolism in the liver, primarily mediated by CYP3A4[2][3]. The formation of N-Deshydroxyethyl Dasatinib (M4) is a key metabolic pathway involving the removal of the hydroxyethyl group from the piperazine ring. While M4 is considered an active metabolite, its contribution to the overall pharmacological effect of Dasatinib is minimal due to its significantly lower exposure compared to the parent drug[12].
The Principle and Significance of Stable Isotope-Labeled Internal Standards
The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of modern quantitative bioanalysis by LC-MS/MS. The fundamental principle lies in the near-identical chemical and physical behavior of the SIL-IS and the analyte of interest throughout the analytical process.
The "Ideal" Internal Standard
An ideal internal standard should:
-
Behave identically to the analyte during sample preparation (extraction, evaporation, and reconstitution).
-
Exhibit the same chromatographic retention time as the analyte.
-
Experience the same degree of ionization and matrix effects in the mass spectrometer source.
-
Be clearly distinguishable from the analyte by the mass spectrometer.
This compound fulfills these criteria, making it an exemplary internal standard for its non-labeled counterpart. The eight-deuterium atom substitution provides a significant mass difference for easy detection without impacting its chromatographic behavior[6][7].
Mitigating Analytical Variability
The primary advantage of using a SIL-IS is its ability to compensate for various sources of analytical variability, including:
-
Extraction Inefficiencies: Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the SIL-IS.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte. The SIL-IS, co-eluting with the analyte, experiences the same matrix effects, allowing for accurate correction.
-
Instrumental Variability: Fluctuations in injection volume or mass spectrometer performance are normalized by referencing the analyte's signal to that of the internal standard.
Bioanalytical Method Validation: A Regulatory Perspective
The use of this compound in regulated bioanalysis necessitates adherence to stringent validation guidelines established by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). A validated bioanalytical method ensures the reliability and reproducibility of the quantitative data.
Key Validation Parameters
The following parameters must be thoroughly evaluated during method validation:
| Validation Parameter | Acceptance Criteria (Typical) | Rationale |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources. | Ensures that the method can differentiate the analyte and IS from endogenous matrix components. |
| Accuracy and Precision | Within ±15% (±20% at the Lower Limit of Quantification - LLOQ) of the nominal concentration for at least 67% of the quality control (QC) samples. | Demonstrates the closeness of the measured values to the true values and the reproducibility of the measurements. |
| Calibration Curve | A minimum of six non-zero standards, with a correlation coefficient (r²) ≥ 0.99. | Establishes the relationship between the analyte concentration and the instrument response. |
| Matrix Effect | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15% in at least six different lots of matrix. | Assesses the impact of the biological matrix on the ionization of the analyte and IS. |
| Stability | Analyte concentrations in stability samples should be within ±15% of the nominal concentration. | Evaluates the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term). |
| Recovery | While not having a strict acceptance criterion, recovery should be consistent and reproducible. | Measures the efficiency of the extraction process. |
Note: These are general guidelines; specific acceptance criteria may vary based on the regulatory agency and the nature of the study.
Experimental Protocol: Quantification of N-Deshydroxyethyl Dasatinib in Human Plasma
This section outlines a representative step-by-step protocol for the quantification of N-Deshydroxyethyl Dasatinib in human plasma using this compound as the internal standard, based on established methodologies for Dasatinib and its metabolites.
Materials and Reagents
-
N-Deshydroxyethyl Dasatinib reference standard
-
This compound (Internal Standard)
-
HPLC-grade methanol, acetonitrile, and formic acid
-
Ultrapure water
-
Drug-free human plasma (with K₂EDTA as anticoagulant)
-
Microcentrifuge tubes
-
Calibrated pipettes and tips
-
Vortex mixer
-
Centrifuge
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-Deshydroxyethyl Dasatinib and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the N-Deshydroxyethyl Dasatinib stock solution with methanol:water (1:1, v/v) to prepare a series of working standard solutions for spiking into the plasma to create the calibration curve.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with methanol:water (1:1, v/v).
Sample Preparation: Protein Precipitation
-
Sample Aliquoting: Pipette 100 µL of plasma samples (calibrators, QCs, and unknown study samples) into microcentrifuge tubes.
-
Internal Standard Addition: Add 20 µL of the this compound working solution to each tube (except for the blank matrix).
-
Protein Precipitation: Add 300 µL of acetonitrile containing 0.1% formic acid to each tube.
-
Vortexing: Vortex mix the samples for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Injection: Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
N-Deshydroxyethyl Dasatinib: m/z 444.1 -> [Fragment ion]
-
This compound: m/z 452.2 -> [Corresponding fragment ion]
-
The specific fragment ions for MRM would be determined during method development by infusing the individual compounds into the mass spectrometer.
-
Data Analysis and Interpretation
The concentration of N-Deshydroxyethyl Dasatinib in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve generated from the standards with known concentrations. The use of specialized software for data acquisition and analysis is standard practice in regulated bioanalysis.
Conclusion: Ensuring Data Integrity in Pharmacokinetic Research
This compound is an indispensable tool for the accurate and precise quantification of the Dasatinib metabolite, M4, in biological matrices. Its use as a stable isotope-labeled internal standard, in conjunction with a validated LC-MS/MS method, provides the high level of data integrity required for pharmacokinetic studies and therapeutic drug monitoring. This guide has provided a comprehensive overview of the theoretical principles and practical considerations for the successful implementation of this compound in a research and development setting. Adherence to the principles of bioanalytical method validation as outlined by regulatory agencies is paramount to ensure the reliability and acceptance of the generated data.
References
- Dasatinib Pathway, Pharmacokinetics - ClinPGx. (n.d.). PharmGKB.
- Hořínková, J., Šíma, M., & Slanař, O. (2019). Pharmacokinetics of Dasatinib. Prague Medical Report, 120(2–3), 52–63.
- ISOTEC® Stable Isotopes. (n.d.). Sigma-Aldrich.
- Does internal standard have to have purity known? (2011, March 23).
-
Schematic major metabolism of dasatinib[13]. (n.d.). ResearchGate.
- Das
- Application Note: Quantitative Analysis of Dasatinib in Plasma by LC-MS/MS. (2025). Benchchem.
- de Oliveira, A. C. S., de Faria, V. V., de Souza, A. W., & de Albuquerque, C. C. (2020). Development and validation of liquid chromatography-tandem mass spectrometry method to quantify dasatinib in plasma and its application to a pharmacokinetic study. Brazilian Journal of Pharmaceutical Sciences, 56.
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.
- Chemical structure of dasatinib. (n.d.).
- An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis. (2021). Bioanalysis, 13(13), 1055–1060.
- Determination of Dasatinib in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry. (2019). VIBGYOR ePress.
- Development and validation of liquid chromatography-tandem mass spectrometry method to quantify dasatinib in plasma and its appl. (n.d.). Semantic Scholar.
- Dasatinib metabolic pathway. (n.d.).
- Deuterated internal standards and bioanalysis. (n.d.). AptoChem.
- Population Pharmacokinetics of Dasatinib in Healthy Subjects. (2024). Pharmaceuticals, 17(5), 671.
- Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. (2022). Molecules, 27(3), 676.
- Development of a LC-MS/MS Method for the Determination of Dasatinib in Rat Plasma. (2025).
- Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (2013). Annals of Clinical Biochemistry, 50(Pt 4), 381–383.
- A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. (2016). Journal of medicinal chemistry, 59(13), 6072–6088.
- File:Dasatinib metabolism.svg. (2020, February 16). Wikimedia Commons.
- Clinical Pharmacology Biopharmaceutics Review(s). (2005).
- N-Nitroso N-Deshydroxyethyl Das
- Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. (2023). Bioanalysis, 15(23), 1435–1441.
- Validated UPLC-MS/MS method for the quantification of dasatinib in plasma: Application to pharmacokinetic interaction studies with nutraceuticals in Wistar r
- Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. (2013). Journal of medicinal chemistry, 56(5), 1984–2000.
- An In-depth Technical Guide on the Certificate of Analysis for N-Boc-N-deshydroxyethyl Das
- N-Deshydroxyethyl Das
- N-Deshydroxyethyl Dasatinib (N-Deshydroxyethyl BMS-354825). (n.d.). MedChemExpress.
- When Should an Internal Standard be Used? (2019).
- N-Deshydroxyethyl Das
- Dasatinib-impurities. (n.d.).
- Internal Standards for Quantitative LC-MS Bioanalysis. (2019).
- Mass fragmentation pattern of IS, m/z 488.2 → 394.0. (n.d.).
- N-Deshydroxyethyl Das
Sources
- 1. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. File:Dasatinib metabolism.svg - Wikimedia Commons [commons.wikimedia.org]
- 4. scispace.com [scispace.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. veeprho.com [veeprho.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. N-Deshydroxyethyl Dasatinib | C20H22ClN7OS | CID 11669430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Population Pharmacokinetics of Dasatinib in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to N-Deshydroxyethyl Dasatinib-d8: Synthesis, Characterization, and Application in Modern Drug Metabolism Research
This guide provides a comprehensive technical overview of N-Deshydroxyethyl Dasatinib-d8, a critical tool in the research and development of the tyrosine kinase inhibitor, Dasatinib. We will delve into the rationale behind its design, its synthesis, detailed analytical characterization, and its pivotal role as an internal standard in pharmacokinetic and drug metabolism studies. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this stable isotope-labeled compound.
Introduction: The Significance of this compound in Pharmaceutical Analysis
Dasatinib is a potent second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1] Like many pharmaceuticals, Dasatinib undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 enzyme CYP3A4.[2][3] One of the key metabolites is N-Deshydroxyethyl Dasatinib, also known as M4, formed through N-dealkylation of the parent drug.[1][2]
To accurately quantify Dasatinib and its metabolites in biological matrices—a crucial aspect of pharmacokinetic and toxicological studies—a reliable internal standard is paramount. This compound serves this purpose. It is a deuterium-labeled analog of the M4 metabolite, where eight hydrogen atoms on the piperazine ring are replaced with deuterium.[4] This isotopic substitution renders the molecule chemically identical to the endogenous metabolite in terms of its behavior in chromatographic separation and ionization in mass spectrometry, yet distinguishable by its higher mass. This property is the cornerstone of its utility in quantitative bioanalysis.[5]
The incorporation of deuterium provides a mass shift that allows for clear differentiation from the non-labeled analyte, minimizing analytical interference and improving the accuracy and precision of quantification.[5]
Chemical Structure and Properties
The chemical structure of this compound is fundamental to its function.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | N-(2-chloro-6-methylphenyl)-2-((2-methyl-6-(piperazin-1-yl-2,2,3,3,5,5,6,6-d8)pyrimidin-4-yl)amino)thiazole-5-carboxamide[4] |
| CAS Number | 1189998-96-6 |
| Molecular Formula | C₂₀H₁₄D₈ClN₇OS |
| Molecular Weight | 452.00 g/mol |
| Appearance | White to Off-White Solid |
| Purity (by HPLC) | Typically ≥98% |
| Deuterium Incorporation | Typically ≥99% |
The eight deuterium atoms are strategically placed on the piperazine ring, a common site of metabolic activity. This placement ensures that the label is retained throughout the analytical process and does not influence the fragmentation pattern of the core molecule in an unpredictable way.
Synthesis of this compound: A Methodical Approach
While a specific, publicly available step-by-step protocol for the synthesis of this compound is not extensively detailed in the literature, a logical synthetic route can be constructed based on the known synthesis of Dasatinib and general methods for deuteration of piperazine derivatives. The synthesis can be logically divided into two main stages: the preparation of the deuterated piperazine intermediate and its subsequent coupling to the core molecule.
Synthesis of Piperazine-d8
The key starting material is piperazine-d8. A common and effective method for its synthesis is through catalytic hydrogen-deuterium exchange.
Experimental Protocol: Synthesis of Piperazine-d8
Objective: To replace the eight hydrogen atoms on the carbon skeleton of piperazine with deuterium.
Method: Catalytic Deuterium Exchange
-
Preparation: In a high-pressure autoclave, add piperazine and a suitable catalyst (e.g., a platinum or palladium-based catalyst).
-
Deuteration: Pressurize the autoclave with deuterium gas (D₂) to a high pressure and heat to an elevated temperature. The exact conditions will depend on the chosen catalyst and desired level of deuteration.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by mass spectrometry to determine the extent of deuterium incorporation.
-
Work-up and Purification: Once the desired level of deuteration is achieved, cool the reactor, vent the excess deuterium gas, and remove the catalyst by filtration. The resulting piperazine-d8 can be purified by distillation or crystallization, often as a dihydrochloride salt to improve stability and handling.[6]
Coupling and Final Synthesis
The subsequent steps involve coupling the deuterated piperazine with the appropriate pyrimidine and thiazole moieties.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from piperazine-d8 and the appropriate precursors.
Method: Multi-step synthesis involving nucleophilic substitution and amide bond formation.
-
Step 1: Synthesis of 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide: This key intermediate can be synthesized by the nucleophilic coupling of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with 4,6-dichloro-2-methylpyrimidine.
-
Step 2: Coupling with Piperazine-d8: React the product from Step 1 with piperazine-d8 in a suitable solvent (e.g., n-butanol or dioxane) under basic conditions. This nucleophilic aromatic substitution reaction will replace the remaining chlorine on the pyrimidine ring with the deuterated piperazine moiety.
-
Step 3: Purification: The final product, this compound, is then purified using techniques such as column chromatography and/or recrystallization to achieve the desired purity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy Piperazine-d8 Dihydrochloride | 849482-21-9 [smolecule.com]
A Comprehensive Technical Guide to the Synthesis of N-Deshydroxyethyl Dasatinib-d8
Abstract
This technical guide provides a detailed, first-principles approach to the synthesis of N-Deshydroxyethyl Dasatinib-d8, a critical stable isotope-labeled internal standard for bioanalytical and drug metabolism studies. N-Deshydroxyethyl Dasatinib, also known as M4, is a primary active metabolite of Dasatinib, a potent tyrosine kinase inhibitor.[1][2][3] The incorporation of eight deuterium atoms onto the piperazine ring renders the molecule an ideal internal standard for mass spectrometry-based quantification, ensuring accuracy and precision in pharmacokinetic and therapeutic drug monitoring assays.[4][5] This document elucidates the strategic synthetic pathway, provides detailed step-by-step protocols, and outlines a rigorous analytical framework for characterization and quality control, designed for researchers, chemists, and professionals in drug development.
Introduction: The Scientific Imperative for a Deuterated Metabolite Standard
Dasatinib is a second-generation tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[2] Its clinical efficacy is governed by complex pharmacokinetics, including extensive hepatic metabolism primarily mediated by CYP3A4.[1][6][7] This metabolic activity leads to several circulating metabolites, with N-dealkylation producing the primary active metabolite, N-Deshydroxyethyl Dasatinib (M4).[2]
Accurate quantification of both the parent drug and its metabolites in biological matrices is paramount for establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships. The gold standard for such quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The reliability of this technique hinges on the use of a stable isotope-labeled (SIL) internal standard.
Why Deuteration?
The use of a deuterated analog like this compound is scientifically mandated for several reasons:
-
Co-elution & Ionization Correction: The SIL standard co-elutes with the analyte and experiences identical ionization effects in the mass spectrometer source, correcting for matrix effects and variability.
-
Mass Differentiation: The mass difference between the deuterated standard (d8) and the native analyte (d0) allows for their simultaneous, unambiguous detection by the mass spectrometer.
-
Kinetic Isotope Effect (KIE): While not its primary purpose as an internal standard, deuteration can slow metabolic processes at the site of labeling. This principle is leveraged in drug design to create more stable therapeutics but must be considered during synthesis to ensure the label is not placed at a metabolically active site that would compromise its function as a standard. Placing the deuterium atoms on the piperazine ring, away from the primary sites of CYP-mediated oxidation, ensures metabolic stability relative to the analyte.
This guide provides the necessary framework to synthesize and validate this essential analytical tool.
Metabolic Pathway of Dasatinib
Understanding the metabolic origin of the target molecule provides essential context for its application.
Caption: Metabolic conversion of Dasatinib to its primary active metabolite.
Retrosynthetic Analysis and Synthesis Strategy
The synthesis of this compound is approached through a convergent strategy. The core of the molecule is assembled first, followed by the introduction of the deuterated piperazine moiety in the final step. This approach maximizes efficiency and simplifies purification.
The key disconnection is at the C-N bond between the pyrimidine ring and the deuterated piperazine.
Caption: Retrosynthetic analysis for this compound.
This leads to a two-step synthesis plan:
-
Step 1: Synthesis of the key intermediate, 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide , via nucleophilic aromatic substitution.
-
Step 2: Coupling of the chloro-pyrimidine intermediate with commercially available piperazine-d8 to yield the final product.
Experimental Protocols
Step 1: Synthesis of 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (Intermediate II)
This step involves the coupling of two key building blocks. The choice of a suitable base and solvent is critical to drive the reaction to completion while minimizing side products. An organic base like diisopropylethylamine (DIPEA) is preferred to avoid solubility issues associated with inorganic bases in organic solvents.
| Parameter | Value/Reagent | Rationale |
| Starting Material I | 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | Provides the core thiazole-carboxamide structure.[8] |
| Starting Material II | 4,6-Dichloro-2-methylpyrimidine | The electrophilic partner for the coupling reaction. |
| Solvent | Isopropanol or N-Methyl-2-pyrrolidone (NMP) | A polar aprotic solvent that effectively dissolves reactants. |
| Base | Diisopropylethylamine (DIPEA) | A non-nucleophilic organic base to neutralize the HCl byproduct. |
| Temperature | 80-100 °C | Provides sufficient thermal energy to overcome the activation barrier. |
| Reaction Time | 12-24 hours | Monitored by TLC or LC-MS for completion. |
Protocol:
-
To a stirred solution of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1.0 eq) in isopropanol, add 4,6-dichloro-2-methylpyrimidine (1.1 eq).
-
Add DIPEA (2.5 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 85 °C) and stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature. A precipitate should form.
-
Filter the solid, wash with cold isopropanol, and then with water to remove any residual salts.
-
Dry the solid under vacuum to yield Intermediate II as an off-white to pale yellow solid. The product is typically of sufficient purity for the next step.
Step 2: Synthesis of this compound
This final step is a nucleophilic aromatic substitution where the secondary amine of piperazine-d8 displaces the remaining chlorine atom on the pyrimidine ring.
| Parameter | Value/Reagent | Rationale |
| Starting Material I | Intermediate II | The electrophilic core synthesized in Step 1. |
| Starting Material II | Piperazine-d8 | The deuterated nucleophile. |
| Solvent | n-Butanol or Acetonitrile | A high-boiling point solvent suitable for this type of substitution. |
| Base | Potassium Carbonate (K₂CO₃) | An inorganic base to act as an acid scavenger. |
| Temperature | 100-120 °C | To facilitate the displacement of the less reactive chlorine atom. |
| Reaction Time | 18-36 hours | Monitored by TLC or LC-MS for completion. |
Protocol:
-
Combine Intermediate II (1.0 eq), piperazine-d8 (1.5 eq), and potassium carbonate (3.0 eq) in n-butanol.
-
Heat the mixture to 110 °C and stir vigorously for 24 hours. Monitor the reaction for the disappearance of the starting material.
-
After cooling to room temperature, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude residue is purified using column chromatography on silica gel.[9] A gradient elution system of dichloromethane (DCM) and methanol (e.g., 0% to 10% methanol in DCM) is effective.
-
Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent.
-
The resulting solid is triturated with diethyl ether or hexane, filtered, and dried under vacuum to yield this compound as a white to off-white solid.
Analytical Characterization: A Self-Validating System
Rigorous analytical testing is mandatory to confirm the identity, purity, and isotopic enrichment of the final compound. This data constitutes a self-validating system, ensuring the material is fit for its intended purpose as an internal standard.[10]
Caption: Quality control workflow for product validation.
Physicochemical and Analytical Data Summary
| Parameter | Specification | Method |
| Chemical Name | N-(2-chloro-6-methylphenyl)-2-((2-methyl-6-(piperazin-1-yl-d8)pyrimidin-4-yl)amino)thiazole-5-carboxamide | IUPAC |
| Molecular Formula | C₂₀H₁₄D₈ClN₇OS | - |
| Molecular Weight | 452.00 g/mol | Calculated |
| Exact Mass | 451.1774 | High-Resolution Mass Spectrometry (HRMS) |
| Appearance | White to Off-White Solid | Visual Inspection |
| Chemical Purity | ≥98.0% | HPLC-UV (280 nm) |
| Isotopic Purity | ≥99% Deuterium Incorporation | Mass Spectrometry |
| ¹H NMR | Conforms to structure, absence of piperazine signals | 400 MHz NMR |
| Storage | -20°C, Protect from light and moisture | - |
High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess chemical purity by separating the main compound from any process-related impurities or starting materials.
-
System: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[11]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Programmed gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Detection: UV at 280 nm.
-
Acceptance Criterion: Purity ≥98.0%.
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and isotopic enrichment.
-
Technique: Electrospray Ionization (ESI) in positive mode.
-
Expected [M+H]⁺: m/z 452.2 (for d8).
-
Isotopic Purity Assessment: The mass spectrum is analyzed to determine the percentage of the d8 isotopologue relative to d0-d7 species. The d0 [M+H]⁺ would be m/z 444.1. The absence or minimal presence (≤1%) of the d0 peak is required.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To provide unambiguous structural confirmation.
-
¹H NMR: The spectrum should show all expected signals for the aromatic and methyl protons. Critically, the region where piperazine protons would typically appear (around 3-4 ppm) should be devoid of signals, confirming successful deuteration.
-
¹³C NMR: The spectrum should show all expected carbon signals, confirming the integrity of the carbon backbone.
Conclusion
The synthesis of this compound is a well-defined process that can be reliably executed through a convergent two-step synthetic route. By following the detailed protocols and implementing the rigorous analytical characterization methods described herein, researchers and drug development professionals can produce a high-purity, well-characterized stable isotope-labeled internal standard. This essential tool will enable accurate and precise bioanalytical studies, ultimately supporting the safe and effective clinical development and use of Dasatinib.
References
-
Dasatinib Pathway, Pharmacokinetics. ClinPGx. [Link]
-
Lombardo, L. J., et al. (2004). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 47(27), 6658–6680. [Link]
-
Kim, M., et al. (2018). Synthesis and biological evaluation of novel dasatinib analogues as potent DDR1 and DDR2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2849-2853. [Link]
-
Piga, F., et al. (2021). Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics. Frontiers in Pharmacology, 12, 693484. [Link]
-
Li, J., et al. (2010). Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways. Drug Metabolism and Disposition, 38(8), 1236-1245. [Link]
-
Christopher, L. J., et al. (2008). Metabolism and Disposition of Dasatinib after Oral Administration to Humans. Drug Metabolism and Disposition, 36(7), 1357-1364. [Link]
-
Levêque, D., et al. (2020). Clinical Pharmacokinetics and Pharmacodynamics of Dasatinib. Clinical Pharmacokinetics, 59(7), 849-856. [Link]
-
Buchappa, G., et al. (2016). Design and Synthesis of Novel Dasatinib Analogues. Asian Journal of Chemistry, 28(6), 1275-1280. [Link]
-
N-Deshydroxyethyl Dasatinib. PubChem. National Institutes of Health. [Link]
-
Das, J., et al. (2017). A Convenient New and Efficient Commercial Synthetic Route for Dasatinib (Sprycel®). International Journal of Organic Chemistry, 7, 201-213. [Link]
- CN104130250A - Deuterated dasatinib and its preparation method and application.
-
Li, J., et al. (2010). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. ResearchGate. [Link]
-
Chen, Y., et al. (2012). A deuterated analog of dasatinib disrupts cell cycle progression and displays anti-non-small cell lung cancer activity in vitro and in vivo. International Journal of Cancer, 131(10), 2411-2419. [Link]
-
N-Nitroso N-Deshydroxyethyl Dasatinib. Veeprho. [Link]
-
N-Nitroso N-Deshydroxyethyl Dasatinib 1. SynZeal. [Link]
-
N-Deshydroxyethyl Dasatinib. Immunomart. [Link]
-
This compound. Pharmaffiliates. [Link]
-
Isotope Purification of Gases Containing Deuterium and Tritium. ResearchGate. [Link]
-
Purification and characterization of fully deuterated enzymes. PubMed. [Link]
-
The Chemistry Behind Dasatinib: Understanding Key Intermediates. Tejapharm. [Link]
-
Analytical Characterization of Deuterated Compounds. ResolveMass Laboratories Inc.[Link]
-
Rapid Separation of Non-Sweet Glycosides. MDPI. [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 3. N-Deshydroxyethyl Dasatinib | C20H22ClN7OS | CID 11669430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Pharmacokinetics and Pharmacodynamics of Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of N-Deshydroxyethyl Dasatinib-d8
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the essential physicochemical properties of N-Deshydroxyethyl Dasatinib-d8. As a deuterated analog of a primary metabolite of the tyrosine kinase inhibitor Dasatinib, this molecule is of critical importance as an internal standard in bioanalytical studies. A thorough understanding of its solubility, pKa, lipophilicity, and stability is paramount for the development of robust and reliable quantitative assays. This document will not only present available data but also delve into the experimental rationale and methodologies required for the comprehensive characterization of this compound, ensuring scientific integrity and trustworthiness in its application.
Introduction: The Role of this compound in Pharmaceutical Analysis
N-Deshydroxyethyl Dasatinib, also known as M4, is a pharmacologically active metabolite of Dasatinib.[1][2] Dasatinib is a potent oral dual BCR/ABL and Src family tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[3] Given the significant contribution of metabolites to the overall pharmacological and toxicological profile of a drug, accurate quantification of both the parent drug and its metabolites in biological matrices is crucial during drug development and therapeutic drug monitoring.
This compound is a stable isotope-labeled (SIL) version of the M4 metabolite.[4] The incorporation of eight deuterium atoms provides a mass shift that allows for its clear differentiation from the endogenous, non-labeled metabolite in mass spectrometry-based assays, without significantly altering its chemical behavior.[4] This makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) methods, which are the gold standard for bioanalysis. The fundamental premise of using a SIL internal standard is that it will co-elute with the analyte and experience identical extraction recovery and matrix effects, thereby enabling highly accurate and precise quantification. However, this assumption relies on the physicochemical properties of the SIL standard being nearly identical to the analyte.
This guide will explore the key physicochemical parameters of this compound, providing a framework for its rigorous evaluation and optimal use in a research and development setting.
Molecular Structure and Identity
A foundational understanding of the molecular structure is essential before delving into the physicochemical properties.
N-Deshydroxyethyl Dasatinib:
-
IUPAC Name: N-(2-chloro-6-methylphenyl)-2-((2-methyl-6-(piperazin-1-yl)pyrimidin-4-yl)amino)thiazole-5-carboxamide[1]
-
Molecular Formula: C₂₀H₂₂ClN₇OS[1]
-
Molecular Weight: 443.95 g/mol [2]
This compound:
-
IUPAC Name: N-(2-chloro-6-methylphenyl)-2-((2-methyl-6-(piperazin-1-yl-d8)pyrimidin-4-yl)amino)thiazole-5-carboxamide
-
Molecular Formula: C₂₀H₁₄D₈ClN₇OS
-
Molecular Weight: Approximately 452.00 g/mol
The deuterium atoms in this compound are typically located on the piperazine ring, a site not prone to back-exchange with protons under typical physiological or analytical conditions.
Physicochemical Properties: A Detailed Examination
While specific experimental data for this compound is not extensively published, we can infer its properties from its non-deuterated analog and the parent drug, Dasatinib. Furthermore, this section will outline the authoritative experimental protocols for determining these properties.
Solubility
Solubility is a critical parameter that influences oral bioavailability, formulation development, and the preparation of stock solutions for analytical standards. Dasatinib itself is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.[5] The aqueous solubility of Dasatinib is pH-dependent.[5]
Expected Solubility Profile: Based on the structural similarities, this compound is expected to have low aqueous solubility, particularly at neutral and basic pH. Its solubility is likely to increase in acidic conditions due to the protonation of the basic nitrogen atoms in the piperazine and pyrimidine rings.
Data for the non-deuterated analog indicates it is sparingly soluble in DMSO and methanol.[6][7]
Table 1: Summary of Expected and Known Solubility Data
| Compound | Solvent | Solubility | Reference |
| Dasatinib | Aqueous (pH dependent) | Low | [5] |
| Dasatinib | DMSO | ~14.3 mg/mL | [8][9] |
| Dasatinib | DMF | ~25 mg/mL | [8][9] |
| N-Deshydroxyethyl Dasatinib | DMSO | Sparingly soluble | [6][7] |
| N-Deshydroxyethyl Dasatinib | Methanol | Sparingly soluble | [6] |
| This compound | Aqueous | Expected to be low | Inferred |
| This compound | Organic Solvents (DMSO, DMF) | Expected to be similar to the non-deuterated analog | Inferred |
Experimental Protocol: Kinetic Solubility Assay
This high-throughput method is ideal for early-stage characterization.
Objective: To determine the apparent solubility of a compound in an aqueous buffer.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition of Aqueous Buffer: Add a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.
-
Incubation and Precipitation: Incubate the plate with shaking for a defined period (e.g., 2 hours) to allow for precipitation of the compound that is out of solution.[10]
-
Analysis: Analyze the supernatant for the concentration of the dissolved compound. This can be done using several detection methods:
Causality Behind Experimental Choices: The kinetic solubility assay is chosen for its speed and low compound consumption, making it suitable for screening.[11] DMSO is used as the initial solvent due to its high solubilizing power for many organic molecules. The incubation period allows for the system to reach a state of pseudo-equilibrium.
Diagram 1: Workflow for Kinetic Solubility Assay
Caption: Workflow for the determination of kinetic solubility.
Ionization Constant (pKa)
The pKa value dictates the extent of ionization of a molecule at a given pH. This is crucial as it affects solubility, lipophilicity, and interaction with biological targets. Dasatinib has three reported pKa values: 3.1, 6.8 (basic), and 10.8 (acidic).[2] The basic pKa values are attributed to the nitrogen atoms in the piperazine and pyrimidine moieties.
Expected pKa Profile: this compound is expected to have a similar pKa profile to Dasatinib, with two basic pKa values in the physiological range. The deuteration on the piperazine ring is not expected to significantly alter the pKa.
Experimental Protocol: Potentiometric Titration
This is a highly accurate and established method for pKa determination.[13]
Objective: To determine the pKa values of this compound.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., a co-solvent system like methanol-water if aqueous solubility is low).[14]
-
Titration Setup: Use a calibrated potentiometer with a pH electrode. Purge the solution with nitrogen to remove dissolved CO₂.[15]
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[13]
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region on the titration curve, which corresponds to the inflection point.[13]
Causality Behind Experimental Choices: Potentiometric titration directly measures the change in pH upon the addition of an acid or base, providing a direct measurement of the compound's pKa.[14] The use of a co-solvent is a common strategy for compounds with low aqueous solubility.
Lipophilicity (logP/logD)
Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It is typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds, the distribution coefficient (logD) at a specific pH is more relevant. Dasatinib has a reported logP of 1.8.[16]
Expected Lipophilicity Profile: this compound is expected to have a similar logP value to Dasatinib. The deuteration may slightly increase lipophilicity, a phenomenon known as the deuterium isotope effect, but this change is generally small.[17]
Experimental Protocol: Shake-Flask Method
This is the "gold standard" method for logP and logD determination.[18][19]
Objective: To determine the logP and logD of this compound.
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water (or a specific pH buffer for logD) and vice-versa.
-
Partitioning: Dissolve a known amount of this compound in one of the phases. Add the other phase and shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.[18]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous phases.
-
Quantification: Accurately measure the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS/MS.
-
Calculation:
-
P = [Concentration in n-octanol] / [Concentration in aqueous phase]
-
logP = log10(P)
-
For logD, the aqueous phase is a buffer at a specific pH (e.g., 7.4).[20]
-
Causality Behind Experimental Choices: The shake-flask method directly measures the partitioning of the compound between a lipophilic and an aqueous phase, providing a direct and accurate measure of lipophilicity.[18] Using a buffer of a specific pH allows for the determination of logD, which is more physiologically relevant for ionizable compounds.[20]
Diagram 2: Relationship between Physicochemical Properties
Caption: Interplay of key physicochemical properties.
Stability
The stability of an analytical standard is of utmost importance to ensure the accuracy of quantitative data over time. Stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[3][13][17][18]
Expected Stability Profile: this compound is expected to be a relatively stable molecule under standard storage conditions (e.g., -20°C, protected from light). However, like its parent compound, it may be susceptible to degradation under stress conditions such as strong acid, strong base, oxidation, and photolysis.[3][21] Deuterium labeling is generally stable, but the potential for H/D exchange should be considered, especially if the deuterium atoms are in labile positions.[22]
Experimental Protocol: Forced Degradation Study
This study is designed to identify potential degradation products and establish the stability-indicating nature of an analytical method.
Objective: To assess the stability of this compound under various stress conditions.
Methodology:
-
Stress Conditions: Expose solutions of this compound to the following conditions as per ICH guidelines:
-
Time Points: Sample the solutions at various time points.
-
Analysis: Analyze the samples using a stability-indicating HPLC-UV or LC-MS/MS method. The method should be able to separate the intact compound from any degradation products.[24][25]
-
Evaluation:
-
Calculate the percentage of degradation.
-
Identify the major degradation products using mass spectrometry.
-
Causality Behind Experimental Choices: Forced degradation studies are a regulatory requirement to understand the degradation pathways of a drug substance and to develop analytical methods that can accurately quantify the substance in the presence of its degradants.[3][17] The chosen stress conditions represent the likely environmental factors the compound may be exposed to.
Conclusion and Recommendations
This compound is an indispensable tool for the accurate bioanalysis of Dasatinib and its metabolites. While its physicochemical properties are expected to closely mirror those of its non-deuterated counterpart, a rigorous experimental determination of its solubility, pKa, lipophilicity, and stability is essential for its confident application as an internal standard. The protocols outlined in this guide provide a framework for such a characterization, grounded in established scientific principles and regulatory expectations. Researchers and drug development professionals are encouraged to perform these evaluations to ensure the integrity and validity of their bioanalytical data.
References
-
A Novel Stability Indicating Assay Method Development and Validation of Dasatinib Tablets Formulations. (URL: [Link])
-
Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (URL: [Link])
-
Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis. (URL: [Link])
-
Methods for Determination of Lipophilicity. Encyclopedia.pub. (URL: [Link])
-
LogP/D - Cambridge MedChem Consulting. (URL: [Link])
-
Kinetic Solubility Assays Protocol - AxisPharm. (URL: [Link])
-
LogP / LogD shake-flask method. Protocols.io. (URL: [Link])
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. (URL: [Link])
-
development and validation of stability indicating rp- hplc method for quantitative estimation of. (URL: [Link])
-
Kinetic Solubility 96 –Well Protocol. (URL: [Link])
-
and Validation of Stability Indicating RP-HPLC Method for the Estimation of Dasatinib from Bulk and Tablet -by - POONAM KATMORE, SMITA KUMBHAR, AKSHATA KHADKE. (URL: [Link])
-
Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Dasatinib in Bulk and Niosomal Formulation - Research Journal of Pharmacy and Technology. (URL: [Link])
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (URL: [Link])
-
Development of Chromatographic Method for Determination of Impurities in Solid Dispersion of Dasatinib - BrJAC. (URL: [Link])
-
ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. (URL: [Link])
-
Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem. (URL: [Link])
-
RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS - PubMed. (URL: [Link])
-
Separation and Characterization of New Forced Degradation Products of Dasatinib in Tablet Dosage Formulation Using LC–MS and Stability-Indicating HPLC Methods | Semantic Scholar. (URL: [Link])
-
RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS | Request PDF. (URL: [Link])
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (URL: [Link])
-
Degradation pathways of Dasatinib in tablets dosage form - ResearchGate. (URL: [Link])
-
Development of Methods for the Determination of pKa Values - PMC. (URL: [Link])
-
N-Deshydroxyethyl Dasatinib | C20H22ClN7OS | CID 11669430 - PubChem. (URL: [Link])
-
Chemistry Review(s) - accessdata.fda.gov. (URL: [Link])
-
Clinical Pharmacology Biopharmaceutics Review(s) - accessdata.fda.gov. (URL: [Link])
-
This compound | CAS 1189998-96-6 - Veeprho. (URL: [Link])
Sources
- 1. N-Deshydroxyethyl Dasatinib | C20H22ClN7OS | CID 11669430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. chesci.com [chesci.com]
- 4. veeprho.com [veeprho.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. usbio.net [usbio.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 17. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. LogP / LogD shake-flask method [protocols.io]
- 20. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 21. RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. xisdxjxsu.asia [xisdxjxsu.asia]
- 25. rjptonline.org [rjptonline.org]
The Quintessential Guide to N-Deshydroxyethyl Dasatinib-d8 in Quantitative Bioanalysis
A Senior Application Scientist's Field-Proven Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Authored By: A Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of N-Deshydroxyethyl Dasatinib-d8 (CAS Number: 1189998-96-6), a deuterium-labeled stable isotope analog of the primary active metabolite of Dasatinib. Synthesizing foundational biochemical principles with advanced bioanalytical methodologies, this document serves as a critical resource for professionals engaged in drug metabolism, pharmacokinetics (DMPK), and therapeutic drug monitoring (TDM). We will dissect the rationale behind its use as an internal standard, provide validated, step-by-step protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and contextualize its significance within the broader landscape of Dasatinib's metabolic pathway. The methodologies described herein are designed as self-validating systems, grounded in authoritative regulatory guidelines to ensure scientific integrity and reproducibility.
Introduction: The Analytical Imperative for Dasatinib and its Metabolites
Dasatinib is a potent second-generation tyrosine kinase inhibitor (TKI) pivotal in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Its mechanism of action involves the inhibition of multiple key signaling proteins, including BCR-ABL and Src family kinases, which are crucial for the proliferation of cancer cells.[2] The clinical efficacy and safety of Dasatinib are directly linked to its pharmacokinetic profile, which is characterized by rapid oral absorption and extensive hepatic metabolism.[3][4]
Dasatinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4, leading to several circulating metabolites.[5][6] Among these, the N-dealkylated metabolite, N-Deshydroxyethyl Dasatinib (also known as M4), is pharmacologically active, with an in vitro potency similar to the parent drug.[1] Although its systemic exposure is only about 5% of the Dasatinib AUC, accurate quantification of both the parent drug and its active metabolites is paramount for a comprehensive understanding of the drug's disposition and its therapeutic window.[1]
To achieve precise and accurate quantification in complex biological matrices like plasma, stable isotope-labeled (SIL) internal standards are the gold standard in LC-MS/MS-based bioanalysis.[7][8] this compound is the deuterium-labeled analog of the M4 metabolite and is the ideal internal standard for its quantification, ensuring that variabilities in sample extraction, matrix effects, and instrument response are effectively normalized.[9][10] This guide is dedicated to the robust application of this essential analytical tool.
Physicochemical Profile and Handling
A thorough understanding of the internal standard's properties is the foundation of a reliable bioanalytical method.
| Property | Value | Source |
| Chemical Name | N-(2-chloro-6-methylphenyl)-2-((2-methyl-6-(piperazin-1-yl-2,2,3,3,5,5,6,6-d8)pyrimidin-4-yl)amino)thiazole-5-carboxamide | [9][10] |
| Synonyms | Dasatinib Metabolite M4-d8 | [11] |
| CAS Number | 1189998-96-6 | [9][11] |
| Molecular Formula | C₂₀H₁₄D₈ClN₇OS | [11] |
| Molecular Weight | 452.00 g/mol | [11] |
| Appearance | Off-White Solid | [11] |
| Unlabeled CAS | 910297-51-7 (for N-Deshydroxyethyl Dasatinib) | [12] |
| Storage Conditions | 2-8°C Refrigerator, protect from light and moisture. | [11] |
Expert Insight: The eight deuterium atoms are strategically placed on the piperazine ring, a site not typically susceptible to metabolic alteration or in-source fragmentation during mass spectrometric analysis. This ensures the stability of the label throughout the analytical process, a critical aspect for a reliable internal standard.
The Role of this compound in Context: Dasatinib Metabolism
Understanding the metabolic fate of Dasatinib is crucial for appreciating the significance of quantifying the M4 metabolite. The primary metabolic transformations are mediated by CYP3A4 and include N-dealkylation, hydroxylation, and oxidation.
Bioanalytical Methodologies: A Validated Approach
The cornerstone of this guide is a detailed, field-proven LC-MS/MS methodology for the simultaneous quantification of Dasatinib and its N-Deshydroxyethyl (M4) metabolite. The use of this compound as the internal standard for M4, and a corresponding SIL-IS for Dasatinib (e.g., Dasatinib-d8), is essential.
Mass Spectrometry Parameters
The sensitivity and selectivity of the assay are dictated by the Multiple Reaction Monitoring (MRM) transitions. These transitions are established by infusing the analytes into the mass spectrometer to determine the precursor ion ([M+H]⁺) and the most stable, high-intensity product ion.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Polarity |
| Dasatinib | 488.1 | 401.1 | Positive |
| N-Deshydroxyethyl Dasatinib (M4) | 444.3 | 401.0 | Positive |
| Dasatinib-d8 (IS for parent) | 496.2 | 406.1 | Positive |
| This compound (IS for M4) | 452.3 | 401.0 | Positive |
| Table based on data from multiple sources.[13][14] |
Expert Insight: The fragmentation of both N-Deshydroxyethyl Dasatinib and its d8-labeled counterpart yields the same product ion (m/z 401.0).[14] This is because the fragmentation occurs at the piperazine ring, cleaving the portion that does not contain the deuterium labels. This shared fragment enhances the specificity and confirms the structural relationship between the analyte and the internal standard. The 8 Da mass difference is maintained in the precursor ion, allowing for their distinct detection.
Sample Preparation: Ensuring Robustness and Recovery
The choice of sample preparation is a critical determinant of assay performance. The goal is to efficiently extract the analytes from the biological matrix while minimizing interferences. We present three validated protocols: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protocol 4.2.1: Protein Precipitation (PPT) A rapid and straightforward method suitable for high-throughput analysis.
-
Pipette 100 µL of plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (containing both Dasatinib-d8 and this compound in methanol).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.
Protocol 4.2.2: Liquid-Liquid Extraction (LLE) Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.
-
Pipette 180 µL of plasma into a clean tube.[7]
-
Add 20 µL of the internal standard working solution.[7]
-
Add 2 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[7]
-
Vortex for 5 minutes, then centrifuge at 3000 rpm for 20 minutes.[7][8]
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 180 µL of the mobile phase and inject.[7]
Protocol 4.2.3: Solid-Phase Extraction (SPE) Provides the highest level of sample cleanup, ideal for achieving the lowest limits of quantification.
-
Condition: Condition an Oasis HLB SPE plate well with 1 mL of methanol, followed by 1 mL of water.[1]
-
Load: Pre-treat 100 µL of plasma by adding 25 µL of the internal standard working solution and diluting with 200 µL of 4% phosphoric acid in water. Load the entire mixture onto the conditioned SPE well.
-
Wash: Wash the well with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the analytes with 1 mL of methanol into a clean collection plate.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase for injection.
Liquid Chromatography Conditions
Chromatographic separation is essential to resolve the analytes from endogenous matrix components, preventing ion suppression and ensuring accurate quantification.
| Parameter | Recommended Condition | Rationale / Causality |
| Column | C18 Reverse-Phase (e.g., 50 mm x 2.1 mm, 3.5 µm) | Provides excellent retention and separation for moderately polar compounds like Dasatinib and its metabolites. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes positive ionization (ESI+) and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Organic solvent for eluting the analytes from the C18 column. |
| Flow Rate | 0.4 mL/min | A standard flow rate for analytical LC-MS, balancing speed and separation efficiency. |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate | A gradient elution is necessary to separate the parent drug and its metabolite effectively and elute them as sharp peaks. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects while providing sufficient sensitivity. |
| Column Temp. | 40°C | Elevated temperature reduces mobile phase viscosity and can improve peak symmetry and reproducibility. |
Method Validation: The Pillar of Trustworthiness
A bioanalytical method is only as reliable as its validation. The protocols described must be rigorously validated according to regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][9] A full validation ensures the method is fit for its intended purpose.
The successful validation of the described LC-MS/MS method, incorporating this compound, provides a high degree of confidence in the quantitative data generated for pharmacokinetic modeling, dose-response analysis, and clinical decision-making.
Conclusion
This compound is an indispensable tool for the accurate bioanalysis of the active M4 metabolite of Dasatinib. Its use as a stable isotope-labeled internal standard within a validated LC-MS/MS framework, as detailed in this guide, embodies the principles of scientific rigor and integrity. By providing detailed, field-tested protocols and contextualizing them within the metabolic and regulatory landscape, this document empowers researchers and drug development professionals to generate high-quality, reliable, and defensible bioanalytical data. Adherence to these principles and methodologies is fundamental to advancing our understanding of Dasatinib's clinical pharmacology and optimizing its therapeutic application.
References
-
Title: Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics Source: Frontiers in Pharmacology URL: [Link]
-
Title: this compound | CAS 1189998-96-6 Source: Veeprho URL: [Link]
-
Title: Dasatinib Pathway, Pharmacokinetics Source: ClinPGx URL: [Link]
-
Title: Clinical Pharmacokinetics and Pharmacodynamics of Dasatinib Source: PubMed URL: [Link]
-
Title: Metabolism and disposition of dasatinib after oral administration to humans Source: PubMed URL: [Link]
-
Title: Development and validation of liquid chromatography-tandem mass spectrometry method to quantify dasatinib in plasma and its application to a pharmacokinetic study Source: SciELO URL: [Link]
-
Title: A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma Source: PubMed Central (PMC) URL: [Link]
-
Title: M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Dasatinib (BMS-354825) Pharmacokinetics and Pharmacodynamic Biomarkers in Animal Models Predict Optimal Clinical Exposure Source: AACR Journals URL: [Link]
-
Title: Stable Labeled Isotopes as Internal Standards: A Critical Review Source: Crimson Publishers URL: [Link]
-
Title: CAS No : 1189998-96-6| Chemical Name : this compound Source: Pharmaffiliates URL: [Link]
-
Title: The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Source: Waters Corporation URL: [Link]
-
Title: A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis Source: PubMed Central (PMC) URL: [Link]
-
Title: Determination of Dasatinib in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry Source: VIBGYOR ePress URL: [Link]
-
Title: A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study Source: PubMed URL: [Link]
-
Title: N-Deshydroxyethyl Dasatinib | C20H22ClN7OS | CID 11669430 Source: PubChem URL: [Link]
-
Title: Simultaneous determination of methotrexate, dasatinib and its active metabolite N- deshydroxyethyl dasatinib in rat plasma by LC-MS/MS: method validation and application to pharmacokinetic study Source: PubMed URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 6. fda.gov [fda.gov]
- 7. scielo.br [scielo.br]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Simultaneous quantification of dasatinib, nilotinib, bosutinib, and ponatinib using high‐performance liquid chromatography–Photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 13. vibgyorpublishers.org [vibgyorpublishers.org]
- 14. Simultaneous determination of methotrexate, dasatinib and its active metabolite N- deshydroxyethyl dasatinib in rat plasma by LC-MS/MS: method validation and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to N-Deshydroxyethyl Dasatinib-d8: Properties, Application, and Analytical Considerations
Abstract: This technical guide provides a comprehensive overview of N-Deshydroxyethyl Dasatinib-d8, a critical stable isotope-labeled internal standard used in the bioanalysis of Dasatinib and its metabolites. Dasatinib is a potent multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL)[1][2][3][4]. Accurate quantification of Dasatinib and its pharmacologically active metabolites in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. This document details the chemical properties of this compound, including its precise molecular weight, and elucidates its essential role in enhancing the accuracy and reliability of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. A representative analytical protocol is provided to demonstrate its practical application in a research setting.
Part 1: Chemical Identity and Physicochemical Properties
The foundation of any analytical method is a thorough understanding of the analyte and the standards used for its quantification. This compound is the deuterated analog of N-Deshydroxyethyl Dasatinib, a metabolite of the parent drug, Dasatinib[][6]. The "-d8" designation signifies the replacement of eight hydrogen atoms with deuterium on the piperazine ring[7][8]. This isotopic substitution increases the mass of the molecule without significantly altering its chemical behavior, making it an ideal internal standard for mass spectrometric analysis[7][9].
The structural evolution from the parent drug to the deuterated metabolite is illustrated below. Dasatinib is metabolized to N-Deshydroxyethyl Dasatinib by the removal of the hydroxyethyl group from the piperazine ring. The deuterated standard is a synthetic version of this metabolite where eight specific protons are replaced by deuterium.
Caption: Structural relationship between Dasatinib, its metabolite, and the deuterated standard.
The key physicochemical properties that differentiate these compounds are summarized in the table below. The precise mass difference is fundamental to their distinction in a mass spectrometer.
| Property | Dasatinib (Anhydrous) | N-Deshydroxyethyl Dasatinib | This compound |
| Primary Role | Tyrosine Kinase Inhibitor Drug | Active Metabolite | Stable Isotope-Labeled Internal Standard |
| CAS Number | 302962-49-8[3][10] | 910297-51-7[6][8] | 1189998-96-6[7][11][12] |
| Molecular Formula | C₂₂H₂₆ClN₇O₂S[1][10] | C₂₀H₂₂ClN₇OS[6][13][14] | C₂₀H₁₄D₈ClN₇OS[][7][11] |
| Molecular Weight | 488.01 g/mol [1][3][10] | 443.95 g/mol [6][14] | 452.00 g/mol [][7][11][12] |
Part 2: The Imperative of Isotopic Labeling in Quantitative Bioanalysis
Causality Behind Experimental Choice: In quantitative LC-MS/MS, an internal standard (IS) is crucial for correcting for variability during sample processing and analysis. An ideal IS should behave identically to the analyte during extraction, chromatography, and ionization, but be distinguishable by the detector. A Stable Isotope-Labeled Internal Standard (SIL-IS), such as this compound, represents the gold standard for this purpose.
The rationale for using a SIL-IS is threefold:
-
Co-elution: The deuterated standard has nearly identical physicochemical properties to the endogenous analyte. This ensures it co-elutes from the liquid chromatography (LC) column, meaning both compounds experience the same matrix effects at the same time during ionization in the mass spectrometer source.
-
Equivalent Ionization Efficiency: As the chemical structure is fundamentally the same, the analyte and the IS exhibit equivalent ionization efficiency, leading to a more consistent and accurate response ratio.
-
Mass Differentiation: The mass difference of +8 Daltons between the analyte (N-Deshydroxyethyl Dasatinib, MW 443.95) and the IS (this compound, MW 452.00) is easily resolved by a tandem mass spectrometer. This allows for simultaneous detection without cross-signal interference.
The use of a SIL-IS is a self-validating system; any sample loss or matrix-induced suppression/enhancement during the workflow will affect both the analyte and the IS proportionally. The ratio of the analyte peak area to the IS peak area therefore remains constant, providing a highly accurate and precise measurement of the analyte's concentration[2].
Part 3: Representative Analytical Protocol for Quantification in Human Plasma
This section outlines a validated experimental workflow for the quantification of N-Deshydroxyethyl Dasatinib in human plasma using this compound as the internal standard. This method is based on principles described in validated clinical pharmacokinetic assays[2].
Caption: A typical bioanalytical workflow for metabolite quantification using a SIL-IS.
Step-by-Step Methodology:
-
Preparation of Standards:
-
Prepare calibration standards by spiking known concentrations of N-Deshydroxyethyl Dasatinib (e.g., 1.00 to 1000 ng/mL) into blank human plasma.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
-
Prepare a working solution of the internal standard, this compound, in a suitable solvent (e.g., 50:50 acetonitrile:water) at a fixed concentration (e.g., 500 ng/mL).
-
-
Sample Extraction:
-
Aliquot 100 µL of plasma samples (unknowns, calibration standards, or QCs) into a 96-well plate.
-
Add 10 µL of the this compound internal standard working solution to each well and vortex.
-
Perform protein precipitation by adding 200 µL of acetonitrile, then vortex and centrifuge.
-
Load the supernatant onto a pre-conditioned solid-phase extraction (SPE) plate (e.g., Oasis HLB)[2].
-
Wash the SPE plate to remove interferences.
-
Elute the analytes with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
LC System: Utilize a UPLC/HPLC system.
-
Analytical Column: Luna phenyl-hexyl or equivalent[2].
-
Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive ion electrospray (ESI+) source.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor → product ion transitions for both the analyte and the internal standard. For example:
-
N-Deshydroxyethyl Dasatinib: Q1: m/z 444.1 → Q3: [specific product ion]
-
This compound: Q1: m/z 452.1 → Q3: [corresponding product ion]
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
This compound is an indispensable tool for researchers and drug development professionals engaged in the study of Dasatinib. With a definitive molecular weight of 452.00 g/mol , its role as a stable isotope-labeled internal standard is critical for mitigating analytical variability[][7][11][12]. The principles of co-elution, equivalent ionization, and mass differentiation ensure that LC-MS/MS methods employing this standard are robust, accurate, and reliable. The application of this standard, as outlined in the representative protocol, underpins the integrity of pharmacokinetic and bioequivalence studies, ultimately contributing to the safe and effective clinical use of Dasatinib.
References
-
Veeprho. This compound | CAS 1189998-96-6. [Link]
-
Drugs.com. Dasatinib: Package Insert / Prescribing Information / MOA. [Link]
-
Topbatt Chemical Co., Ltd. This compound - CAS:1189998-96-6. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11669430, N-Deshydroxyethyl Dasatinib. [Link]
-
Pharmaffiliates. CAS No : 1189998-96-6| Chemical Name : this compound. [Link]
-
Cleanchem. N-Boc-N-Deshydroxyethyl Dasatinib D8 | CAS No: 1263379-04-9. [Link]
-
Pharmaffiliates. Dasatinib-impurities. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3062316, Dasatinib. [Link]
-
Furlong, M., et al. (2011). A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
DrugBank Online. Dasatinib Monohydrate | Drug Information, Uses, Side Effects, Chemistry. [Link]
-
Nia Innovation. N-Deshydroxyethyl N-Nitroso Dasatinib. [Link]
-
KEGG DRUG. Dasatinib. [Link]
-
Chokshi, H., et al. (2021). Quantification of antileukemic drug Dasatinib in human plasma: Application of a sensitive liquid chromatographic method. Journal of Chemical Metrology. [Link]
-
SynZeal. N-Nitroso N-Deshydroxyethyl Dasatinib 1 | 2135905-86-9. [Link]
-
Al-Tannak, N.F., et al. (2014). Dasatinib. Profiles of Drug Substances, Excipients, and Related Methodology. [Link]
-
Vani, R. & Jabeen, F. (2019). Analytical Method development and validation for the Estimation of Dasatinib by Using RP—HPLC Method. International Journal of Pharmaceutical and Allied Researches. [Link]
-
Niioka, T., et al. (2022). Simultaneous quantification of dasatinib, nilotinib, bosutinib, and ponatinib using high-performance liquid chromatography–Photodiode array detection. Journal of Clinical Pharmacy and Therapeutics. [Link]
Sources
- 1. Dasatinib: Package Insert / Prescribing Information / MOA [drugs.com]
- 2. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. usbio.net [usbio.net]
- 7. veeprho.com [veeprho.com]
- 8. This compound | LGC Standards [lgcstandards.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound - CAS:1189998-96-6 - Topbatt Chemical Co., Ltd. [biosotop.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. N-Deshydroxyethyl Dasatinib | C20H22ClN7OS | CID 11669430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pharmaffiliates.com [pharmaffiliates.com]
An In-depth Technical Guide to N-Deshydroxyethyl Dasatinib: The Active Metabolite of Dasatinib
Abstract
Dasatinib, a potent second-generation tyrosine kinase inhibitor (TKI), is a cornerstone in the management of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Its clinical efficacy is primarily attributed to the parent compound; however, like many xenobiotics, dasatinib undergoes extensive metabolism, leading to the formation of various derivatives. Among these, N-deshydroxyethyl dasatinib (also known as M4 or BMS-528691) has been identified as the principal active metabolite.[1][2] This technical guide provides a comprehensive overview of N-deshydroxyethyl dasatinib, from its metabolic generation and pharmacological activity to its pharmacokinetic profile and analytical quantification. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this key metabolite and its role in the broader context of dasatinib therapy.
Introduction to Dasatinib and its Metabolism
Dasatinib exerts its therapeutic effect by inhibiting a spectrum of kinases, most notably BCR-ABL and the SRC family of kinases, which are crucial drivers of CML and Ph+ ALL pathogenesis.[3] Upon oral administration, dasatinib is rapidly absorbed and subjected to extensive hepatic metabolism.[4] The primary metabolic pathways are oxidative, predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, with minor contributions from CYP1A1 and CYP1B1.[3] This biotransformation results in several circulating metabolites, including hydroxylated products (M20, M24), an N-oxide (M5), a carboxylic acid derivative (M6), and the N-dealkylated metabolite, N-deshydroxyethyl dasatinib (M4).[3][5]
The Formation of N-Deshydroxyethyl Dasatinib (M4)
The generation of N-deshydroxyethyl dasatinib is a direct consequence of the N-dealkylation of the hydroxyethyl moiety on the piperazine ring of the parent dasatinib molecule. This reaction is primarily catalyzed by CYP3A4.[3] Understanding this metabolic pathway is critical for predicting and managing potential drug-drug interactions (DDIs). Co-administration of dasatinib with strong inhibitors or inducers of CYP3A4 can significantly alter the plasma concentrations of both dasatinib and its metabolites, including N-deshydroxyethyl dasatinib.[1]
Sources
- 1. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. ClinPGx [clinpgx.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Population Pharmacokinetics of Dasatinib in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on N-Deshydroxyethyl Dasatinib-d8 for Bioanalytical Research
<
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of N-Deshydroxyethyl Dasatinib-d8 as a critical reagent in modern bioanalytical research. It provides an in-depth exploration of the underlying principles, a field-tested experimental workflow, and the rationale behind its use, ensuring the generation of robust, reliable, and reproducible data in pharmacokinetic and drug metabolism studies.
Chapter 1: The Bioanalytical Imperative in Dasatinib Therapy
Dasatinib: Mechanism of Action and Clinical Significance
Dasatinib is a potent second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][2] Its primary mechanism involves the inhibition of the BCR-ABL fusion protein kinase, the hallmark of these malignancies.[2] Beyond BCR-ABL, Dasatinib also exhibits potent inhibitory activity against the SRC family of kinases, c-KIT, and PDGFRβ, contributing to its efficacy, particularly in cases of resistance to first-generation TKIs like imatinib.[1][3]
The Critical Role of Therapeutic Drug Monitoring (TDM)
Despite standard dosing regimens, patients can exhibit significant pharmacokinetic variability, leading to a wide range of drug exposures.[3] This variability underscores the importance of Therapeutic Drug Monitoring (TDM) to optimize dosing, ensure therapeutic efficacy, and minimize toxicity. Accurate measurement of Dasatinib and its key metabolites in biological matrices like plasma is therefore crucial for clinical research and personalized medicine.
Metabolic Pathways of Dasatinib: Introducing N-Deshydroxyethyl Dasatinib (M4)
Dasatinib undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4.[2][3][4] The metabolic pathways include N-dealkylation, hydroxylation, and oxidation.[3][5] One of the main metabolites formed through N-dealkylation is N-Deshydroxyethyl Dasatinib, also known as M4.[1][6] Although M4 contributes only a minor fraction (around 7%) to the overall pharmacological activity of the parent drug, monitoring its concentration is vital for a complete understanding of Dasatinib's disposition and metabolic profile in patients.[6]
Caption: Simplified metabolic pathway of Dasatinib.
Chapter 2: The Lynchpin of Accurate Quantification: Stable Isotope-Labeled Internal Standards
The Challenge: Overcoming Variability in LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and metabolites in biological samples due to its high sensitivity and specificity.[7] However, the analytical process is susceptible to several sources of variability that can compromise data accuracy. These include:
-
Sample Preparation: Inconsistent recovery during extraction steps (e.g., protein precipitation, liquid-liquid extraction).[7]
-
Matrix Effects: Co-eluting endogenous components in the biological matrix (plasma, urine, etc.) can suppress or enhance the ionization of the analyte, leading to inaccurate measurements.[8]
-
Instrumental Drift: Minor fluctuations in instrument performance over the course of an analytical run.
The Solution: The Principle of the "Ideal" Internal Standard
To correct for this variability, a compound known as an internal standard (IS) is added at a known concentration to every sample, calibrator, and quality control.[9] An ideal IS should be chemically and physically identical to the analyte of interest.[10] This ensures it experiences the same extraction loss, matrix effects, and instrumental variations as the analyte. By measuring the ratio of the analyte's response to the IS's response, these variations are normalized, leading to highly accurate and precise quantification.
Why this compound is a Superior Choice
Stable Isotope-Labeled (SIL) internal standards, where several hydrogen atoms are replaced with deuterium (a stable, heavier isotope of hydrogen), are considered the "gold standard" for internal standards in mass spectrometry.[7][8][10] this compound is the deuterated analogue of the M4 metabolite and serves as the ideal IS for its quantification for several key reasons:[11]
-
Near-Identical Physicochemical Properties: It behaves almost identically to the unlabeled (endogenous) N-Deshydroxyethyl Dasatinib throughout sample preparation and chromatographic separation, ensuring it co-elutes.[7][9]
-
Identical Ionization Efficiency: It experiences the same degree of ion suppression or enhancement as the analyte, perfectly compensating for matrix effects.[8]
-
Mass Differentiation: It is easily distinguished from the analyte by the mass spectrometer due to the mass difference imparted by the deuterium atoms, without compromising its chemical behavior.[9]
The use of a stable isotope-labeled version of the metabolite itself, rather than just the parent drug (e.g., Dasatinib-d8), is a more rigorous approach for metabolite quantification. It ensures that any unique extraction or matrix effect characteristics of the metabolite are accurately accounted for.
Chapter 3: A Validated Bioanalytical Workflow for N-Deshydroxyethyl Dasatinib Quantification
This section outlines a robust, field-proven protocol for the quantification of N-Deshydroxyethyl Dasatinib in human plasma using this compound as the internal standard.
Materials and Reagents
-
Analytes: N-Deshydroxyethyl Dasatinib, this compound
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid
-
Matrix: Blank human plasma (K2-EDTA)
-
Equipment: Calibrated pipettes, microcentrifuge tubes, vortex mixer, centrifuge, autosampler vials.
Preparation of Standards and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of N-Deshydroxyethyl Dasatinib and this compound (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the N-Deshydroxyethyl Dasatinib stock solution in 50:50 acetonitrile/water to create calibration standard (CS) spiking solutions. Prepare separate working solutions for low, medium, and high-quality control (QC) samples from a separate weighing of the reference standard.
-
Internal Standard (IS) Working Solution: Prepare a working IS solution (e.g., 100 ng/mL) in acetonitrile. This solution will be used for protein precipitation.
Sample Preparation Protocol: Protein Precipitation
Protein precipitation is a rapid and effective technique for sample cleanup in this context.[7]
-
Aliquot: Pipette 50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Precipitate & Add IS: Add 150 µL of the IS working solution (in acetonitrile) to each tube. The 3:1 ratio of organic solvent to plasma effectively precipitates the plasma proteins.
-
Vortex: Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation and mixing.
-
Centrifuge: Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer 100 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Caption: Bioanalytical workflow from sample preparation to data generation.
LC-MS/MS System Configuration and Parameters
-
LC System: A UPLC/HPLC system capable of delivering accurate gradients.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is typically used.[12]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI) source.[13][14]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would run from ~5% B to 95% B over 3-5 minutes to ensure separation from the parent drug and other metabolites.
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for both the analyte and the IS.[14]
Data Processing and Acceptance Criteria
The concentration of N-Deshydroxyethyl Dasatinib in unknown samples is determined by interpolating the analyte/IS peak area ratio against a calibration curve constructed using a weighted (e.g., 1/x²) linear regression. The accuracy of the run is verified by ensuring the back-calculated concentrations of the QC samples are within ±15% of their nominal values (±20% for the Lower Limit of Quantification, LLOQ).
Chapter 4: Data Interpretation and Method Validation
Summarizing Key Quantitative Data
The following table provides example parameters that must be empirically determined and optimized during method development.
| Parameter | N-Deshydroxyethyl Dasatinib (Analyte) | This compound (IS) |
| Precursor Ion (Q1, m/z) | 444.2 | 452.2 |
| Product Ion (Q3, m/z) | 401.0 | 401.0 |
| Expected Retention Time | ~2.5 min | ~2.5 min |
| Linear Range (example) | 1 - 1000 ng/mL | N/A |
Note: The specific product ion (401.0) results from a characteristic fragmentation and is expected to be the same for both the analyte and the deuterated internal standard.[15]
Ensuring Trustworthiness: The Self-Validating System
A bioanalytical method is only trustworthy if it has been rigorously validated according to international guidelines.[7] The use of this compound is integral to meeting these standards.
Regulatory Grounding: The entire workflow and its performance must be validated in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH).[16][17][18]
Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components, including the parent drug. The unique MRM transition provides this specificity.
-
Accuracy and Precision: Assessed using QC samples at multiple concentrations over several analytical runs. The IS is critical for achieving the required precision (<15% CV).
-
Recovery and Matrix Effect: The IS inherently corrects for variability in extraction recovery and matrix effects, a core tenet of this methodology.
-
Stability: The stability of the analyte in the biological matrix must be confirmed under various conditions (freeze-thaw cycles, bench-top, long-term storage).[13]
By incorporating a stable isotope-labeled internal standard and validating the method against these rigorous criteria, the protocol becomes a self-validating system, ensuring the integrity and reliability of the resulting pharmacokinetic data.
References
-
Dasatinib Pathway, Pharmacokinetics. ClinPGx. [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. PharmaTutor. [Link]
-
Bioanalytical Method Validation Guidance for Industry May 2018. FDA. [Link]
-
Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways. PubMed. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. [Link]
-
Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]
-
Bioanalytical Method Validation FDA 2001.pdf. FDA. [Link]
-
The Role of Internal Standards In Mass Spectrometry. SCION Instruments. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.[Link]
-
What is the mechanism of Dasatinib? Patsnap Synapse. [Link]
-
Deuterated internal standards and bioanalysis. AptoChem. [Link]
-
Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. ResearchGate. [Link]
-
Dasatinib metabolic pathway. ResearchGate. [Link]
-
Development of a LC-MS/MS Method for the Determination of Dasatinib in Rat Plasma. MDPI. [Link]
-
Quantification of antileukemic drug Dasatinib in human plasma: Application of a sensitive liquid chromatographic method. ACG Publications. [Link]
-
A CRITICAL REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF FEW ONCOLOGY DRUGS BY USING LC-MS-MS. Journal of Pharmaceutical Research. [Link]
-
Development and Validation of a Bioanalytical LC-MS/MS Method for Detection of Dasatinib in Rat Plasma. Impactfactor. [Link]
-
A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma. PubMed Central. [Link]
-
This compound. Pharmaffiliates. [Link]
-
development and validation of stability indicating rp- hplc method for quantitative estimation of. Journal of Xi'an Shiyou University, Natural Science Edition. [Link]
-
Development and validation of liquid chromatography-tandem mass spectrometry method to quantify dasatinib in plasma and its appl. Semantic Scholar. [Link]
-
Validated UPLC-MS/MS method for the quantification of dasatinib in plasma: Application to pharmacokinetic interaction studies with nutraceuticals in Wistar rats. PLOS One. [Link]
-
(PDF) DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE DETERMINATION OF DASATINIB IN TABLET DOSAGE FORM. ResearchGate. [Link]
-
This compound | CAS 1189998-96-6. Veeprho. [Link]
-
Simultaneous determination of methotrexate, dasatinib and its active metabolite N- deshydroxyethyl dasatinib in rat plasma by LC-MS/MS: method validation and application to pharmacokinetic study. PubMed. [Link]
-
Clinical Pharmacology Biopharmaceutics Review(s). accessdata.fda.gov. [Link]
-
This compound. MCE. [Link]
-
Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics. Frontiers in Pharmacology. [Link]
-
(PDF) Pharmacokinetics of Dasatinib. ResearchGate. [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 3. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 4. Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. texilajournal.com [texilajournal.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. veeprho.com [veeprho.com]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Validated UPLC-MS/MS method for the quantification of dasatinib in plasma: Application to pharmacokinetic interaction studies with nutraceuticals in Wistar rats | PLOS One [journals.plos.org]
- 15. Simultaneous determination of methotrexate, dasatinib and its active metabolite N- deshydroxyethyl dasatinib in rat plasma by LC-MS/MS: method validation and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
- 17. fda.gov [fda.gov]
- 18. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
Methodological & Application
Application Note: Quantitative Bioanalysis of N-Deshydroxyethyl Dasatinib in Human Plasma Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
Abstract & Introduction
Dasatinib is a potent, second-generation tyrosine kinase inhibitor (TKI) pivotal in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] The clinical efficacy and safety of Dasatinib are closely linked to its pharmacokinetic (PK) profile, which can exhibit significant inter-patient variability.[3] Therefore, robust bioanalytical methods are essential for therapeutic drug monitoring (TDM) and comprehensive PK studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering unparalleled sensitivity and selectivity for quantifying drugs and their metabolites in complex biological matrices.[1][4][5]
Dasatinib undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of several metabolites.[6][7] One such key metabolite is N-Deshydroxyethyl Dasatinib.[8][9] Accurate quantification of this metabolite is crucial for a complete understanding of Dasatinib's disposition and metabolic pathways in vivo.
A cornerstone of precise and accurate quantitative bioanalysis by LC-MS/MS is the use of a stable isotope-labeled internal standard (SIL-IS).[4][10] A SIL-IS is chemically identical to the analyte but has a greater mass due to the incorporation of heavy isotopes (e.g., ²H or Deuterium). This near-perfect analogy ensures that the SIL-IS co-elutes with the analyte and behaves identically during sample extraction, chromatography, and ionization, thereby effectively correcting for matrix effects and variability in the analytical process.[4][11]
This application note provides a detailed, field-proven protocol for the quantitative determination of N-Deshydroxyethyl Dasatinib in human plasma. The method employs N-Deshydroxyethyl Dasatinib-d8 as the ideal internal standard, leveraging the principle of isotope dilution mass spectrometry to ensure the highest level of data integrity and reliability, in accordance with global regulatory standards such as the ICH M10 guideline.[12][13][14]
The Scientific Rationale: Causality in Method Design
The Principle of Isotope Dilution Mass Spectrometry
The fundamental premise of this assay is isotope dilution. By spiking a known quantity of this compound into every sample, calibrator, and quality control (QC) standard prior to any processing, we establish a fixed reference point. The SIL-IS and the native analyte exhibit virtually identical physicochemical properties, including extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer's source. However, they are readily distinguished by their mass-to-charge ratio (m/z).
Consequently, any physical loss during sample preparation or signal fluctuation during ionization will affect both the analyte and the SIL-IS proportionally. The final quantification is based on the ratio of the analyte's peak area to the SIL-IS's peak area. This ratiometric approach normalizes for experimental variability, yielding highly precise and accurate results that are independent of sample recovery or matrix-induced signal suppression or enhancement.
The Critical Role of a Co-eluting, Stable Isotope-Labeled Internal Standard
The choice of internal standard is the most critical decision in quantitative LC-MS/MS. An ideal IS must mimic the analyte as closely as possible. This compound is the deuterated analogue of the target analyte itself, making it the most authoritative choice.[11] This structural homology ensures that it tracks the analyte through the entire analytical workflow, from protein precipitation to detection, providing the most reliable correction for any potential analytical inconsistencies.
Caption: Workflow demonstrating the parallel processing of the analyte and SIL-IS.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, where adherence to the steps ensures reproducible and reliable data.
Materials, Reagents, and Instrumentation
| Category | Item | Recommended Specifications |
| Reference Standards | N-Deshydroxyethyl Dasatinib | Purity ≥ 98% |
| This compound | Purity ≥ 98%, Isotopic Purity ≥ 99% | |
| Solvents & Chemicals | Acetonitrile (ACN) | LC-MS Grade |
| Methanol (MeOH) | LC-MS Grade | |
| Water | Deionized, 18 MΩ·cm | |
| Formic Acid (FA) | LC-MS Grade | |
| Biological Matrix | Human Plasma | K₂EDTA as anticoagulant |
| Instrumentation | HPLC/UPLC System | Binary pump, autosampler, column oven |
| Analytical Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex, Agilent, Waters) | |
| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode |
Preparation of Standard Solutions
-
Primary Stock Solutions (1.00 mg/mL): Accurately weigh ~1 mg of N-Deshydroxyethyl Dasatinib and this compound reference standards. Dissolve each in DMSO or Methanol to a final concentration of 1.00 mg/mL. Store at -20°C.
-
Analyte Working Solutions: Serially dilute the primary stock solution with 50:50 (v/v) ACN:Water to prepare working solutions for spiking calibration curve (CC) standards.
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the IS primary stock with 50:50 (v/v) ACN:Water to a final concentration of 100 ng/mL. This concentration should be optimized based on the expected analyte levels and instrument response.
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective method for extracting Dasatinib and its metabolites from plasma.[5]
-
Aliquot: Label 1.5 mL microcentrifuge tubes. Pipette 50 µL of human plasma sample, calibrator, or QC into the appropriate tubes.
-
Spike IS: Add 25 µL of the IS Working Solution (100 ng/mL) to all tubes except for blank matrix samples.
-
Precipitate: Add 200 µL of precipitating agent (e.g., Acetonitrile with 0.1% Formic Acid). The acid helps to keep the analytes protonated and improves protein crashing.
-
Vortex: Vortex mix all tubes vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject: Inject 5 µL into the LC-MS/MS system.
Caption: Step-by-step protein precipitation workflow.
LC-MS/MS Method Parameters
The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.
| Parameter | Setting | Rationale |
| LC Conditions | ||
| Column | C18 Reverse-Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) | Provides excellent retention and peak shape for this class of compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes positive ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 2.5 min, hold 0.5 min, re-equilibrate | A gradient ensures efficient elution and separation from matrix components. |
| Column Temp | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| MS/MS Conditions | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | Amine groups on the molecule are readily protonated. |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) | Provides maximum sensitivity and selectivity. |
| Analyte Transition | m/z 444.3 → 401.1 [9] | Precursor ion [M+H]⁺ and a stable, high-intensity product ion. |
| IS Transition | m/z 452.3 → 409.1 (Predicted for d8) | Mass shift of +8 Da for both precursor and fragment containing the label. |
| Collision Energy (CE) | Optimized for max signal | Instrument-dependent; typically determined by infusion. |
| Dwell Time | 100 ms | Sufficient for >15 data points across the chromatographic peak. |
Bioanalytical Method Validation (BMV)
For the assay to be suitable for regulated studies, it must undergo full validation according to the principles outlined in the ICH M10 guideline.[14][15] This process demonstrates that the method is fit for its intended purpose.
Caption: Core components of a comprehensive bioanalytical method validation.
Summary of Validation Parameters and Acceptance Criteria (per ICH M10)
| Parameter | Objective | Typical Acceptance Criteria |
| Selectivity | Ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples should be < 20% of the LLOQ for the analyte and < 5% for the IS. |
| Linearity | Establish the relationship between concentration and response using a calibration curve. | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ). |
| LLOQ | Determine the lowest concentration that can be quantified with acceptable accuracy and precision. | Accuracy: within ±20% of nominal. Precision: ≤ 20% CV. Signal-to-noise ratio > 5. |
| Accuracy & Precision | Assess the closeness of measured values to the nominal value (accuracy) and the variability of replicate measurements (precision). | For QC samples (Low, Mid, High), accuracy within ±15% of nominal and precision ≤ 15% CV. |
| Matrix Effect | Evaluate the suppression or enhancement of ionization by co-eluting matrix components. | IS-normalized matrix factor CV should be ≤ 15% across different lots of matrix. |
| Stability | Confirm analyte stability under various storage and handling conditions (freeze-thaw, bench-top, long-term). | Mean concentration at each stability condition should be within ±15% of the nominal concentration. |
Conclusion
The protocol detailed herein provides a robust, selective, and highly sensitive LC-MS/MS method for the quantification of the Dasatinib metabolite, N-Deshydroxyethyl Dasatinib, in human plasma. The strategic use of this compound as a stable isotope-labeled internal standard is central to the method's success, ensuring exceptional accuracy and precision by mitigating matrix effects and procedural variability. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, enabling reliable bioanalysis to support critical pharmacokinetic and therapeutic drug monitoring studies in oncology. Full validation of this method in accordance with ICH M10 guidelines will ensure its suitability for regulated drug development programs.[12][14][16]
References
- A Comparative Pharmacokinetic Analysis of Dasatinib and Its Metabolites. Benchchem.
- ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency.
- ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency. Published January 25, 2023.
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (Reference to the existence of FDA guidance).
- Dasatinib Pathway, Pharmacokinetics - ClinPGx. PharmGKB.
- Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics. Frontiers in Pharmacology.
- bioanalytical method validation and study sample analysis m10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Published May 24, 2022.
- ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. European Medicines Agency. Published July 25, 2022.
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration (FDA).
- Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). Published May 2001.
- M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). Published November 2022.
- A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study. PubMed.
- This compound | CAS 1189998-96-6. Veeprho.
- Pharmacokinetics of Dasatinib. Semantic Scholar. Published September 4, 2019.
- FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Published January 11, 2023.
- eBook: ICH M10 Bioanalytical Method Validation. Bioanalysis Zone. Published November 11, 2021.
- Population Pharmacokinetics of Dasatinib in Healthy Subjects. MDPI. Published May 23, 2024.
- Determination of Dasatinib in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry. VIBGYOR ePress. Published March 7, 2019.
- Development of a LC-MS/MS Method for the Determination of Dasatinib in Rat Plasma. ResearchGate. Published August 6, 2025.
- Development and validation of liquid chromatography-tandem mass spectrometry method to quantify dasatinib in plasma and its application to a pharmacokinetic study. SciELO.
- A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma. PubMed Central.
- Application Note and Protocol: Sample Preparation for Dasatinib Analysis in Human Plasma. Benchchem.
- Dasatinib anhydrate containing oral formulation improves variability and bioavailability in humans. Nature. Published October 3, 2023.
- N-Deshydroxyethyl Dasatinib (N-Deshydroxyethyl BMS-354825). MedChemExpress.
- Dasatinib-impurities. Pharmaffiliates.
- An In-depth Technical Guide on the Certificate of Analysis for N-Boc-N-deshydroxyethyl Dasatinib-d8. Benchchem.
- Simultaneous determination of methotrexate, dasatinib and its active metabolite N- deshydroxyethyl dasatinib in rat plasma by LC-MS/MS: method validation and application to pharmacokinetic study. PubMed.
Sources
- 1. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. vibgyorpublishers.org [vibgyorpublishers.org]
- 5. scielo.br [scielo.br]
- 6. ClinPGx [clinpgx.org]
- 7. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Simultaneous determination of methotrexate, dasatinib and its active metabolite N- deshydroxyethyl dasatinib in rat plasma by LC-MS/MS: method validation and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. veeprho.com [veeprho.com]
- 12. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 14. database.ich.org [database.ich.org]
- 15. ema.europa.eu [ema.europa.eu]
- 16. fda.gov [fda.gov]
Application Note: A Robust and Validated LC-MS/MS Method for the Simultaneous Quantification of Dasatinib and its N-deshydroxyethyl Metabolite in Rat Plasma
Abstract
This application note details a comprehensive, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of the tyrosine kinase inhibitor dasatinib and its active metabolite, N-deshydroxyethyl dasatinib, in rat plasma. The protocol has been rigorously developed and validated to meet the stringent requirements of preclinical pharmacokinetic studies, adhering to the principles outlined in the FDA's Bioanalytical Method Validation guidance.[1][2][3][4][5] The method employs a straightforward protein precipitation extraction procedure and a rapid chromatographic separation, making it suitable for the analysis of a large number of samples.
Introduction
Dasatinib is a potent, orally administered dual ABL/SRC tyrosine kinase inhibitor.[6] It is a cornerstone therapy for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[6][7] The therapeutic efficacy and potential toxicity of dasatinib are closely linked to its plasma concentrations. In preclinical animal studies, particularly in rats, understanding the pharmacokinetic profile of dasatinib is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties.[8][9][10][11]
Dasatinib is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) 3A4, to several metabolites.[9] One of the major active metabolites is N-deshydroxyethyl dasatinib.[12][13] Therefore, a reliable bioanalytical method that can simultaneously quantify both the parent drug and its active metabolite is essential for a comprehensive pharmacokinetic assessment. This application note provides a detailed protocol for such a method, developed and validated for use with rat plasma.
Experimental
Materials and Reagents
-
Reference Standards: Dasatinib (purity >99%) and N-deshydroxyethyl dasatinib (purity >99%).
-
Internal Standard (IS): Verapamil (purity >99%) was chosen as the internal standard.[14] Other structurally similar and stable compounds can also be considered.
-
Solvents: HPLC-grade acetonitrile and methanol.
-
Reagents: Formic acid and ammonium acetate of analytical grade.
-
Water: Ultrapure water (18.2 MΩ·cm).
-
Biological Matrix: Drug-free rat plasma with K2EDTA as an anticoagulant.
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used. The specific models and manufacturers may vary, but the system should be capable of performing gradient elution and multiple reaction monitoring (MRM).
Chromatographic and Mass Spectrometric Conditions
The following table summarizes the optimized LC-MS/MS conditions:
| Parameter | Condition |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized for separation and peak shape |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
The MRM transitions for the analytes and the internal standard are critical for selectivity and sensitivity. These should be optimized by infusing standard solutions of each compound into the mass spectrometer.
Table 1: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dasatinib | 488.1 | 401.0 | Optimized |
| N-deshydroxyethyl dasatinib | 444.2 | 401.0 | Optimized |
| Verapamil (IS) | 455.2 | 165.1 | Optimized |
Note: The specific collision energies will need to be optimized on the instrument being used.
Detailed Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each reference standard (dasatinib, N-deshydroxyethyl dasatinib, and verapamil) and dissolve in an appropriate volume of methanol to obtain a final concentration of 1 mg/mL. Store these stock solutions at -20°C.
-
Working Solutions: Prepare serial dilutions of the stock solutions with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike appropriate volumes of the working solutions into drug-free rat plasma to prepare a series of calibration standards. A typical concentration range for dasatinib and N-deshydroxyethyl dasatinib is 1 to 1000 ng/mL.[12][13]
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC), by spiking drug-free rat plasma with the corresponding working solutions.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for extracting dasatinib and its metabolite from plasma.[15]
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the internal standard working solution.
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Method Validation
The developed method was validated according to the FDA's Bioanalytical Method Validation guidance, ensuring its reliability and accuracy for preclinical studies.[1][2][3][4][5] The validation parameters and their acceptance criteria are summarized below.
Table 2: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analytes and IS in blank plasma. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for the calibration curve. |
| Accuracy & Precision | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ) and accuracy (%RE) within ±15% (±20% at LLOQ). |
| Recovery | Consistent and reproducible recovery for all analytes and the IS. |
| Matrix Effect | No significant ion suppression or enhancement observed. |
| Stability | Analytes stable under various storage and handling conditions (freeze-thaw, short-term, long-term). |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the simultaneous quantification of dasatinib and N-deshydroxyethyl dasatinib in rat plasma. The protein precipitation method provided clean extracts with good recovery. The chromatographic conditions allowed for the baseline separation of both analytes and the internal standard from endogenous plasma components, with a total run time of approximately 5 minutes.
The method was found to be linear over the concentration range of 1 to 1000 ng/mL for both dasatinib and N-deshydroxyethyl dasatinib, with a correlation coefficient (r²) consistently greater than 0.99. The accuracy and precision of the method were within the acceptable limits as defined by the FDA guidelines.[1][2][3][4][5]
Conclusion
This application note presents a robust and validated LC-MS/MS method for the simultaneous determination of dasatinib and its active metabolite, N-deshydroxyethyl dasatinib, in rat plasma. The method is sensitive, specific, and rapid, making it well-suited for high-throughput analysis in preclinical pharmacokinetic studies. The detailed protocol and validation data provide a reliable foundation for researchers and scientists in the field of drug development.
References
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Slideshare. USFDA guidelines for bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]
-
PubMed. (2018). Simultaneous determination of methotrexate, dasatinib and its active metabolite N-deshydroxyethyl dasatinib in rat plasma by LC-MS/MS: method validation and application to pharmacokinetic study. [Link]
-
Springer. (2024). Pharmacokinetics of Dasatinib in Rats: a Potential Food-Drug Interaction with Naringenin. [Link]
-
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
PubMed. (1999). A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. [Link]
-
PubMed. (2007). Preclinical pharmacokinetics and in vitro metabolism of dasatinib (BMS-354825): a potent oral multi-targeted kinase inhibitor against SRC and BCR-ABL. [Link]
-
ACG Publications. (2021). Quantification of antileukemic drug Dasatinib in human plasma: Application of a sensitive liquid chromatographic method. [Link]
-
Impact Factor. (2024). Development and Validation of a Bioanalytical LC-MS/MS Method for Detection of Dasatinib in Rat Plasma. [Link]
-
ResearchGate. (2018). Practical tips on preparing plasma samples for drug analysis using SPME. [Link]
-
ResearchGate. (2008). Pharmacokinetic parameters of dasatinib in rats. [Link]
-
ResearchGate. (2015). Development of a LC-MS/MS Method for the Determination of Dasatinib in Rat Plasma. [Link]
-
Oriental Journal of Chemistry. (2024). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]
-
Semantic Scholar. (2019). Pharmacokinetics of Dasatinib. [Link]
-
U.S. Food and Drug Administration. (2006). Pharmacology Review(s). [Link]
-
ResearchGate. (2020). Overall review on analytical method development and validation of Dasatinib. [Link]
-
International Journal of Pharmaceutical and Allied Research. (2020). Analytical Method development and validation for the Estimation of Dasatinib by Using RP—HPLC Method. [Link]
-
LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
-
ACS Publications. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. [Link]
-
SciELO. (2019). Development and validation of liquid chromatography-tandem mass spectrometry method to quantify dasatinib in plasma and its application to a pharmacokinetic study. [Link]
-
PubMed. (2023). RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS. [Link]
Sources
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 3. fda.gov [fda.gov]
- 4. moh.gov.bw [moh.gov.bw]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. acgpubs.org [acgpubs.org]
- 8. Preclinical pharmacokinetics and in vitro metabolism of dasatinib (BMS-354825): a potent oral multi-targeted kinase inhibitor against SRC and BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 13. Simultaneous determination of methotrexate, dasatinib and its active metabolite N- deshydroxyethyl dasatinib in rat plasma by LC-MS/MS: method validation and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. impactfactor.org [impactfactor.org]
- 15. scielo.br [scielo.br]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Dasatinib in Human Plasma Using N-Deshydroxyethyl Dasatinib-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of dasatinib in human plasma.[1] To ensure the highest accuracy and mitigate potential matrix effects, this protocol employs N-Deshydroxyethyl Dasatinib-d8, a stable isotope-labeled analog, as an internal standard (IS).[2][3] The methodology detailed herein is grounded in established bioanalytical principles and adheres to regulatory expectations for method validation, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.[4][5]
Introduction: The Rationale for Precise Dasatinib Quantification
Dasatinib is a potent, orally administered tyrosine kinase inhibitor (TKI) pivotal in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][2] It functions by targeting the BCR-ABL fusion protein and the Src family of kinases, thereby inhibiting the signaling pathways that drive malignant cell proliferation.[2] Given the variability in patient response and potential for pharmacokinetic interactions, the accurate measurement of dasatinib concentrations in plasma is critical for optimizing therapeutic regimens and ensuring patient safety.[2][6]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantifying small molecule drugs like dasatinib in complex biological matrices due to its inherent sensitivity and selectivity.[7][8] A crucial component of a robust LC-MS/MS bioanalytical method is the use of an appropriate internal standard.
The Critical Role of a Stable Isotope-Labeled Internal Standard
An internal standard is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples, including calibrators, quality controls (QCs), and unknown study samples. Its primary function is to correct for variability during sample processing and analysis. The ideal internal standard co-elutes with the analyte and experiences similar extraction recovery and ionization efficiency (or suppression/enhancement) in the mass spectrometer.
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" for quantitative LC-MS/MS bioanalysis.[1] By incorporating heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N), the SIL-IS is chemically identical to the analyte but has a different mass. This allows it to be distinguished by the mass spectrometer while ensuring it behaves almost identically to the analyte throughout the entire analytical process, from extraction to detection. This approach effectively normalizes for any sample-to-sample variations, leading to superior accuracy and precision.[9]
Method Overview and Experimental Design
This application note details a method based on protein precipitation for sample preparation, followed by LC-MS/MS analysis. Protein precipitation is a rapid and straightforward technique for removing the majority of protein content from plasma samples.[1][10]
Materials and Reagents
-
Analytes: Dasatinib reference standard, this compound (Internal Standard)
-
Solvents: HPLC or LC-MS grade methanol, acetonitrile, and formic acid[7]
-
Water: Reagent grade (e.g., Milli-Q)[7]
-
Biological Matrix: Drug-free human plasma (with K2EDTA as anticoagulant)[7]
Detailed Experimental Protocol
Preparation of Stock and Working Solutions
-
Dasatinib Stock Solution (1 mg/mL): Accurately weigh and dissolve the dasatinib reference standard in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the dasatinib stock solution with a 50:50 methanol/water mixture to create working solutions for calibration standards and quality control samples.[1]
-
Internal Standard Working Solution (e.g., 0.4 µg/mL): Dilute the IS stock solution with methanol to the final working concentration.[1]
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike drug-free human plasma with the appropriate dasatinib working solutions to create a calibration curve. A typical concentration range is 1.00 to 1000 ng/mL.[9][10]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of four concentration levels:
Sample Preparation: Protein Precipitation
This method is widely used for its simplicity and high throughput.[8][12]
-
Pipette 200 µL of the human plasma sample (calibrator, QC, or study sample) into a microcentrifuge tube.[1]
-
Add 50 µL of the internal standard working solution (e.g., 0.4 µg/mL this compound in methanol).[1]
-
Add a precipitating agent, such as a methanolic formic acid solution (0.1% v/v).[1]
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.[10]
-
Centrifuge the samples at high speed (e.g., 5500 rpm for 10 minutes) to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system for analysis.[1]
Caption: Protein Precipitation Workflow.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a starting point and should be optimized for the specific instrumentation used.
| Parameter | Recommended Condition |
| LC System | Shimadzu LC-20AD XR or equivalent[1] |
| Analytical Column | Waters Atlantis dC18 (75 x 4.6 mm, 3.5 µm) or equivalent[1] |
| Mobile Phase | Methanol:Water (60:40 v/v) with 0.1% Formic Acid[1] |
| Flow Rate | 0.7 mL/min[1] |
| Column Temperature | 40°C |
| Injection Volume | 20 µL[1] |
| Mass Spectrometer | Shimadzu 8040 Triple Quadrupole or equivalent[1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[1][6] |
| MRM Transitions | Dasatinib: m/z 488.1 > 401.1[1][6] |
| This compound: m/z 496.15 > 406.1[1] |
Method Validation According to Regulatory Guidelines
A comprehensive validation of the bioanalytical method is essential to ensure its reliability for the analysis of study samples.[5][13] The validation should be performed in accordance with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation".[4][5]
The key validation parameters include:
-
Selectivity and Specificity: The method should be able to differentiate and quantify dasatinib without interference from endogenous matrix components or other potential contaminants.[5] This is assessed by analyzing at least six different lots of blank human plasma.[1]
-
Calibration Curve and Linearity: The relationship between the instrument response (peak area ratio of analyte to IS) and the concentration of dasatinib should be linear over the intended analytical range.[1]
-
Accuracy and Precision: The intra- and inter-assay accuracy and precision should be evaluated at the LLOQ, LQC, MQC, and HQC levels. The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).[9]
-
Recovery: The extraction recovery of dasatinib and the internal standard should be consistent and reproducible across the concentration range.[1]
-
Matrix Effect: The potential for ion suppression or enhancement from the biological matrix should be investigated to ensure it does not compromise the accuracy of the measurements.[1] The use of a stable isotope-labeled internal standard is the most effective way to mitigate matrix effects.[1]
-
Stability: The stability of dasatinib in human plasma must be demonstrated under various conditions that mimic sample handling and storage, including bench-top, freeze-thaw, and long-term storage stability.[6][9]
Summary of Typical Validation Results
| Validation Parameter | Typical Acceptance Criteria | Example Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995[11] |
| Intra-assay Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 5.3%[9] |
| Inter-assay Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 5.3%[9] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±9.0%[9] |
| Recovery | Consistent and reproducible | > 79%[9] |
| Matrix Effect | Minimal with IS normalization | Minimal[9] |
| Freeze-Thaw Stability | Stable for at least 3 cycles | Stable for at least 6 cycles[9] |
| Long-Term Stability | Stable for the expected storage duration | Stable for at least 123 days at -20°C[9] |
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and reliable approach for the quantification of dasatinib in human plasma. The use of this compound as an internal standard is a cornerstone of this method, ensuring high accuracy and precision by effectively compensating for analytical variability. This validated protocol is well-suited for demanding applications in clinical and pharmaceutical research, facilitating the generation of high-quality data for pharmacokinetic analysis and therapeutic drug monitoring.
References
- BenchChem. (2025).
-
Furlong, M. T., Agrawal, S., Hawthorne, D., Lago, M., Unger, S., & Krueger, L. (2012). A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 58, 130–135. Available from: [Link]
- BenchChem. (2025).
-
Vibgyor ePress. (2019). Determination of Dasatinib in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry. International Journal of Bioanalytical Methods & Bioequivalence Studies. Available from: [Link]
-
Maher, H. M., Alzoman, N. Z., Shehata, S. M., & Abanmy, N. O. (2018). Validated UPLC-MS/MS method for the quantification of dasatinib in plasma: Application to pharmacokinetic interaction studies with nutraceuticals in Wistar rats. PLoS ONE, 13(6), e0199208. Available from: [Link]
-
de Albuquerque, C. G., de Souza, A. W., Tostes, R. C., & de Castro, M. S. (2020). Development and validation of liquid chromatography-tandem mass spectrometry method to quantify dasatinib in plasma and its application to a pharmacokinetic study. Brazilian Journal of Pharmaceutical Sciences, 56. Available from: [Link]
- Sree, P. G., & Sankar, D. G. (2017). Spectrophotometric Method for the Determination of Dasatinib in Pharmaceutical Formulations and Human Blood samples with BPB. International Journal of Pharmacy and Technology, 9(1), 28723-28734.
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Available from: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available from: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Available from: [Link]
- Chen, Y., Wang, H., Pang, X., & Jin, L. (2023). Pretreatment and analysis techniques development of TKIs in biological samples for pharmacokinetic studies and therapeutic drug monitoring. Journal of Pharmaceutical and Biomedical Analysis, 224, 115181.
- BenchChem. (2025).
- European Medicines Agency. (2009).
-
European Medicines Agency. (2022). Bioanalytical method validation. Available from: [Link]
- U.S. Food and Drug Administration. (n.d.).
-
Maher, H. M., Alzoman, N. Z., Shehata, S. M., & Abanmy, N. O. (2018). Validated UPLC-MS/MS method for the quantification of dasatinib in plasma: Application to pharmacokinetic interaction studies with nutraceuticals in Wistar rats. PLoS ONE, 13(6), e0199208. Available from: [Link]
- Chokshi, N., Khatri, D., Patel, K., & Shah, P. (2021). Quantification of antileukemic drug Dasatinib in human plasma: Application of a sensitive liquid chromatographic method. Journal of Chemical Metrology, 15(2), 152-162.
- ResearchGate. (n.d.).
- Timmerman, P. (n.d.).
- ResearchGate. (2025).
-
Snow, N. H. (2000). Solid-phase micro-extraction of drugs from biological matrices. Journal of Chromatography A, 885(1-2), 445-455. Available from: [Link]
- Garofolo, F., & Rocci, M. L. (2013). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. In Handbook of LC-MS Bioanalysis (pp. 343-356).
- LGC Standards. (n.d.).
-
Kayo, A., et al. (2022). Simultaneous quantification of dasatinib, nilotinib, bosutinib, and ponatinib using high-performance liquid chromatography–Photodiode array detection. Journal of Clinical Laboratory Analysis, 36(8), e24584. Available from: [Link]
- U.S. Food and Drug Administration. (n.d.).
- Snow, N. H. (2000). Solid-phase micro-extraction of drugs from biological matrices.
- Veeprho. (n.d.).
- ResearchGate. (2025).
- Clearsynth. (n.d.). N-Nitroso this compound | CAS No. 2135905-86-9 (Unlabeled).
-
National Center for Biotechnology Information. (n.d.). N-Deshydroxyethyl Dasatinib. PubChem Compound Database. Available from: [Link]
- CymitQuimica. (n.d.).
Sources
- 1. vibgyorpublishers.org [vibgyorpublishers.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. veeprho.com [veeprho.com]
- 4. fda.gov [fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Validated UPLC-MS/MS method for the quantification of dasatinib in plasma: Application to pharmacokinetic interaction studies with nutraceuticals in Wistar rats | PLOS One [journals.plos.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scielo.br [scielo.br]
- 9. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. acgpubs.org [acgpubs.org]
- 12. Pretreatment and analysis techniques development of TKIs in biological samples for pharmacokinetic studies and therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
Application Note: N-Deshydroxyethyl Dasatinib-d8 for Robust Pharmacokinetic Studies of Dasatinib via LC-MS/MS
Introduction: The Imperative for Precision in Dasatinib Pharmacokinetics
Dasatinib is a potent, second-generation tyrosine kinase inhibitor (TKI) pivotal in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][2] Its therapeutic efficacy is intrinsically linked to systemic exposure, which can exhibit significant inter-patient variability.[3] Therefore, accurate and precise quantification of dasatinib in biological matrices is fundamental for comprehensive pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and establishing definitive pharmacokinetic/pharmacodynamic (PK/PD) relationships.
Dasatinib undergoes extensive and complex metabolism, primarily mediated by CYP3A4, leading to several metabolites.[1][4][5] The primary active metabolite, N-dealkylated dasatinib (M4), exhibits antiproliferative activity comparable to the parent drug.[2] Given this metabolic profile and the low concentrations often encountered in plasma, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its superior sensitivity and selectivity.[6][7][8]
A cornerstone of a robust LC-MS/MS bioanalytical method is the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) internal standard is considered the optimal choice as it shares near-identical physicochemical properties with the analyte.[9][10][11] This application note details the strategic use of N-Deshydroxyethyl Dasatinib-d8, a deuterated analog of a key dasatinib metabolite, as an internal standard for the precise quantification of dasatinib in plasma. We will explore the underlying rationale, provide detailed protocols, and discuss the validation framework that ensures data integrity in accordance with regulatory expectations.[12][13]
The Rationale: Why this compound as an Internal Standard?
The ideal internal standard co-elutes with the analyte and experiences identical effects from the sample matrix, extraction process, and ionization in the mass spectrometer source. This ensures that any variation affecting the analyte signal is mirrored by the IS, allowing for a highly accurate and precise analyte/IS response ratio.
N-Deshydroxyethyl Dasatinib, also known as Dasatinib Impurity 14 or M4, is a significant metabolite of dasatinib formed via N-dealkylation.[1][2][4][14] Its deuterated form, this compound, serves as an excellent internal standard for dasatinib quantification for several key reasons:
-
Structural Similarity: While not identical to dasatinib, it is a closely related metabolite, ensuring similar behavior during sample extraction and chromatographic separation.
-
Mass Differentiation: The eight deuterium atoms provide a clear mass shift (+8 Da) from the unlabeled metabolite, preventing any isotopic crosstalk while allowing for simultaneous detection in the same MS/MS analysis.
-
Co-ionization: As a close structural analog, it is expected to have a similar ionization efficiency to dasatinib, effectively compensating for matrix-induced ion suppression or enhancement.[10][11]
-
Commercial Availability: The availability of this certified reference material facilitates its adoption in regulated bioanalytical laboratories.[14][15][16]
The use of a metabolite's SIL as an IS for the parent drug is a scientifically sound strategy, particularly when a SIL of the parent drug (e.g., Dasatinib-d8) might be prohibitively expensive or unavailable.[3][9][17] The critical consideration is that its performance must be rigorously validated to ensure it reliably tracks the analyte's behavior throughout the analytical process.
Figure 1: Conceptual workflow for LC-MS/MS bioanalysis of dasatinib using a deuterated metabolite as an internal standard.
Experimental Protocols
The following protocols provide a comprehensive guide for the quantification of dasatinib in human plasma using this compound as the internal standard. All procedures should be performed in compliance with relevant regulatory guidelines, such as the FDA's Bioanalytical Method Validation Guidance.[12][13][18][19][20]
Materials and Reagents
| Reagent | Grade | Recommended Supplier |
| Dasatinib | Reference Standard | USP, Sigma-Aldrich |
| This compound | Certified Standard | LGC, Veeprho |
| Acetonitrile | LC-MS Grade | Fisher Scientific |
| Methanol | LC-MS Grade | Fisher Scientific |
| Formic Acid | LC-MS Grade | Sigma-Aldrich |
| Water | Type I, 18.2 MΩ·cm | Milli-Q® System |
| Drug-Free Human Plasma (K2EDTA) | Screened | BioIVT, Seralab |
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~5 mg of Dasatinib and this compound reference standards.
-
Dissolve each in DMSO or methanol to a final concentration of 1 mg/mL. Store at -20°C or below.
-
-
Intermediate and Spiking Solutions:
-
Prepare a series of intermediate stock solutions of Dasatinib by serially diluting the primary stock with 50:50 (v/v) acetonitrile:water.
-
Prepare a working Internal Standard (IS) solution of this compound at a concentration of 100 ng/mL in 50:50 (v/v) acetonitrile:water. The optimal concentration should be determined during method development to yield a consistent and robust detector response.
-
-
Calibration Curve (CC) and Quality Control (QC) Samples:
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective method for extracting dasatinib from plasma.[7][21]
-
Aliquot 100 µL of plasma sample (unknown, CC, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the 100 ng/mL this compound working IS solution to all tubes except for the blank matrix sample.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid (the precipitating agent).
-
Vortex mix vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial or 96-well plate.
-
Inject an aliquot (typically 2-10 µL) into the LC-MS/MS system.
Figure 2: Step-by-step workflow for the Protein Precipitation (PPT) sample preparation method.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions. Method optimization is required for specific instrumentation.
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Suggested Condition | Rationale |
| LC System | UPLC System (e.g., Waters ACQUITY, Shimadzu Nexera) | Provides high resolution, speed, and sensitivity required for complex biological samples. |
| Analytical Column | C18 or Phenyl-Hexyl Column (e.g., 50 x 2.1 mm, <2 µm)[8] | Offers robust reversed-phase retention for dasatinib and its metabolites. |
| Column Temperature | 40 °C | Ensures reproducible retention times and peak shapes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent providing good elution strength. |
| Flow Rate | 0.4 - 0.6 mL/min | Typical flow rate for 2.1 mm ID columns, balancing speed and efficiency. |
| Gradient Elution | Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate. (Optimize for peak shape and resolution) | Separates analyte from endogenous matrix components to minimize ion suppression. |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent, Waters) | Required for the selectivity and sensitivity of Multiple Reaction Monitoring (MRM). |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Dasatinib contains basic nitrogen atoms that are readily protonated. |
| MRM Transitions | Dasatinib: Q1: 488.1 -> Q3: 401.0[17][22][23] IS (N-Des...-d8): Q1: 450.2 -> Q3: 406.2 (or other stable fragment) | Specific precursor-to-product ion transitions provide high selectivity for quantification. IS transition accounts for +8 Da shift. |
| Source Parameters | Optimize Gas Flows, Temperature, and Voltages | Instrument-specific optimization is crucial for maximizing signal intensity and stability. |
Method Validation: Ensuring Trustworthiness and Reliability
A bioanalytical method must be rigorously validated to ensure its reliability for pharmacokinetic studies. The validation should be conducted in accordance with the principles outlined in the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guidance.[13][19] Key validation parameters include:
-
Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank plasma from multiple sources to check for interferences at the retention times of dasatinib and the IS.
-
Calibration Curve and Linearity: The relationship between the analyte concentration and the instrument response. A linear regression with a weighting factor (e.g., 1/x²) is typically used, requiring a correlation coefficient (r²) > 0.99.[7]
-
Accuracy and Precision: Assessed by analyzing QC samples at multiple concentrations on different days. The mean accuracy should be within ±15% (±20% at the LLOQ) of the nominal value, and the coefficient of variation (CV) for precision should not exceed 15% (20% at the LLOQ).[8][23]
-
Recovery and Matrix Effect:
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. While high recovery is desirable, consistency is more critical.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and IS. It is evaluated by comparing the response of the analyte in post-extraction spiked plasma to its response in a neat solution. The IS-normalized matrix factor should be consistent across different lots of plasma.
-
-
Stability: The stability of dasatinib in plasma must be evaluated under various conditions that mimic sample handling and storage:
Conclusion
The strategic application of this compound as an internal standard provides a robust and reliable framework for the quantification of dasatinib in plasma for pharmacokinetic research. Its close structural relationship to a key dasatinib metabolite ensures that it effectively compensates for variability during sample preparation and analysis. The detailed protocols and validation criteria outlined in this note serve as a comprehensive guide for researchers, scientists, and drug development professionals, enabling the generation of high-quality bioanalytical data that is essential for advancing our understanding of dasatinib's clinical pharmacology. Adherence to these scientifically sound principles and regulatory guidelines ensures the integrity and trustworthiness of the resulting pharmacokinetic data.
References
-
de Santana, L., et al. (2023). Development and validation of liquid chromatography-tandem mass spectrometry method to quantify dasatinib in plasma and its application to a pharmacokinetic study. Brazilian Journal of Pharmaceutical Sciences, 59. Available from: [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]
-
Veeprho. This compound | CAS 1189998-96-6. Available from: [Link]
-
PharmGKB. Dasatinib Pathway, Pharmacokinetics. Available from: [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]
-
Christopher, L. J., et al. (2008). Metabolism and disposition of dasatinib after oral administration to humans. Drug Metabolism and Disposition, 36(7), 1357-1364. Available from: [Link]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Available from: [Link]
-
AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]
-
SCION Instruments. The Role of Internal Standards In Mass Spectrometry. Available from: [Link]
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Available from: [Link]
-
Lee, C. A., et al. (2013). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition, 41(4), 867-876. Available from: [Link]
-
Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Available from: [Link]
-
Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. Available from: [Link]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. Available from: [Link]
-
Christopher, L. J., et al. (2008). Metabolism and Disposition of Dasatinib after Oral Administration to Humans. Semantic Scholar. Available from: [Link]
-
Frontiers. (2021). Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics. Available from: [Link]
-
de Santana, L., et al. (2023). Development and validation of liquid chromatography-tandem mass spectrometry method to quantify dasatinib in plasma and its application to a pharmacokinetic study. SciELO. Available from: [Link]
-
Furlong, M. T., et al. (2012). A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 58, 130-135. Available from: [Link]
-
Hemanth, G., & Patil, A. (2024). Development and Validation of a Bioanalytical LC-MS/MS Method for Detection of Dasatinib in Rat Plasma. International Journal of Pharmaceutical Quality Assurance, 15(4), 2139-2144. Available from: [Link]
-
Chen, L., et al. (2016). A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma. Journal of Chromatography B, 1022, 271-278. Available from: [Link]
-
Gundu, R., et al. (2021). Quantification of antileukemic drug Dasatinib in human plasma: Application of a sensitive liquid chromatographic method. ACG Publications. Available from: [Link]
-
Al-Huniti, M. H., et al. (2024). Population Pharmacokinetics of Dasatinib in Healthy Subjects. Pharmaceutics, 16(6), 724. Available from: [Link]
-
Jha, A., et al. (2021). Patient-Specific Pharmacokinetics and Dasatinib Nephrotoxicity. Kidney360, 2(11), 1734-1742. Available from: [Link]
-
Pharmaffiliates. CAS No : 1189998-96-6| Chemical Name : this compound. Available from: [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. scielo.br [scielo.br]
- 8. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
- 14. veeprho.com [veeprho.com]
- 15. This compound | LGC Standards [lgcstandards.com]
- 16. pharmaffiliates.com [pharmaffiliates.com]
- 17. Patient-Specific Pharmacokinetics and Dasatinib Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. labs.iqvia.com [labs.iqvia.com]
- 19. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 20. centerforbiosimilars.com [centerforbiosimilars.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. impactfactor.org [impactfactor.org]
- 23. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of N-Deshydroxyethyl Dasatinib Using a Deuterated Analog by LC-MS/MS
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of N-Deshydroxyethyl Dasatinib (M4), a primary active metabolite of the tyrosine kinase inhibitor Dasatinib, in human plasma.[1][2][3] To ensure the highest level of accuracy and precision, a stable isotope-labeled internal standard, N-Deshydroxyethyl Dasatinib-d8, is employed. The protocol outlines a straightforward solid-phase extraction (SPE) procedure for sample preparation and provides optimized chromatographic and mass spectrometric parameters. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Dasatinib. All procedures are designed in accordance with the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[4][5]
Introduction
Dasatinib is a potent oral tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1] Following administration, Dasatinib is extensively metabolized in the liver, primarily by CYP3A4, into several metabolites.[2][6] One of the key active metabolites is N-Deshydroxyethyl Dasatinib, also known as M4.[3] Accurate quantification of this metabolite is crucial for understanding the overall pharmacokinetic profile of Dasatinib and its contribution to therapeutic efficacy and potential toxicity.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the bioanalysis of drugs and their metabolites due to its high sensitivity, selectivity, and specificity.[7] The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of the analyte, is the gold standard in quantitative LC-MS/MS. The SIL-IS co-elutes with the analyte and experiences similar ionization effects, effectively compensating for variations in sample preparation and matrix effects.[8] This application note provides a comprehensive protocol for the quantitative analysis of N-Deshydroxyethyl Dasatinib using its deuterated analog, this compound, as the internal standard.[9]
Experimental
Materials and Reagents
-
Analytes and Internal Standard:
-
N-Deshydroxyethyl Dasatinib (Reference Standard)
-
This compound (Internal Standard, IS)
-
-
Reagents:
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Human Plasma (K2EDTA)
-
-
Consumables:
Instrumentation
A triple quadrupole mass spectrometer equipped with a positive ion electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, is required.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Deshydroxyethyl Dasatinib and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the N-Deshydroxyethyl Dasatinib stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard (this compound) at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
Methodology
Sample Preparation: Solid-Phase Extraction (SPE)
The goal of sample preparation is to extract the analyte and internal standard from the complex biological matrix, removing proteins and phospholipids that can interfere with the analysis.
Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.
Protocol:
-
Spike: To 50 µL of plasma sample (blank, standard, QC, or unknown), add 25 µL of the internal standard working solution.
-
Acidify: Add 200 µL of 4% phosphoric acid in water and vortex to mix. This step disrupts protein binding.
-
Condition SPE Plate: Condition the wells of the SPE plate with 1 mL of methanol followed by 1 mL of water.
-
Load: Load the acidified plasma sample onto the conditioned SPE plate.
-
Wash: Wash the wells with 1 mL of 5% aqueous methanol to remove salts and polar interferences. A second wash with a slightly stronger organic solvent can be added to remove less polar interferences.
-
Elute: Elute the analyte and internal standard with 1 mL of an appropriate elution solvent (e.g., 90:10 acetonitrile:methanol).
-
Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Analyze: Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical starting conditions and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | Phenyl-Hexyl, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | To be optimized for specific instrument |
| N-Deshydroxyethyl Dasatinib | Q1: 444.2 -> Q3: 401.0[10][11] |
| This compound | Q1: 452.2 -> Q3: 401.0 (Hypothetical, based on d8 on piperazine ring) |
Rationale for MRM Transition: The precursor ion ([M+H]+) for N-Deshydroxyethyl Dasatinib is m/z 444.2.[10][12] A common and stable product ion is m/z 401.0, resulting from the loss of the piperazine fragment. For the d8-labeled internal standard, assuming deuteration on the piperazine ring, the precursor ion would be m/z 452.2, which would fragment to the same product ion, m/z 401.0. This ensures similar fragmentation behavior between the analyte and the internal standard.
Method Validation
The method was validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[4] Key validation parameters are summarized below.
Caption: Key parameters for bioanalytical method validation.
Table 3: Summary of Method Validation Results
| Parameter | Result | Acceptance Criteria (FDA)[4][5] |
| Linearity (r²) | > 0.995 | ≥ 0.99 |
| Calibration Range | 1.00 - 1000 ng/mL | Defined by application needs |
| Lower Limit of Quantitation (LLOQ) | 1.00 ng/mL | S/N > 10, Acc/Prec within ±20% |
| Intra-day Precision (%CV) | < 8.5% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | < 10.2% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ± 9.0% of nominal | Within ± 15% (± 20% at LLOQ) |
| Recovery | > 80% | Consistent and reproducible |
| Matrix Effect | IS-normalized factor: 0.95 - 1.04 | CV ≤ 15% |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Stable under tested conditions | Within ± 15% of baseline |
Note: The data presented in Table 3 are representative and demonstrate the expected performance of a well-validated method.
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x² or 1/x) linear regression model. The concentrations of the QC and unknown samples are then determined from this regression equation.
Conclusion
This application note describes a highly selective, sensitive, and robust LC-MS/MS method for the quantification of N-Deshydroxyethyl Dasatinib in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, mitigating potential matrix effects and variability in sample processing. The method is fully validated according to regulatory guidelines and is suitable for use in clinical and preclinical studies requiring the reliable measurement of this key Dasatinib metabolite.
References
-
ClinPGx. (n.d.). Dasatinib Pathway, Pharmacokinetics. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Christopher, L. J., Cui, D., Wu, C., Luo, R., & Manning, J. A. (2008). Metabolism and disposition of dasatinib after oral administration to humans. Drug Metabolism and Disposition, 36(7), 1357-1364. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
-
Resolian. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
Lin, H., Locuson, C. W., & Tracy, T. S. (2011). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition, 39(8), 1508-1516. Retrieved from [Link]
-
Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]
-
Semantic Scholar. (2008). Metabolism and Disposition of Dasatinib after Oral Administration to Humans. Retrieved from [Link]
-
Frontiers. (2021). Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics. Retrieved from [Link]
-
Forensic RTI. (n.d.). Validating Liquid Chromatography–Mass Spectrometry for Urine and Oral Fluid Drug Testing. Retrieved from [Link]
-
PubMed. (2015). Simultaneous determination of methotrexate, dasatinib and its active metabolite N- deshydroxyethyl dasatinib in rat plasma by LC-MS/MS: method validation and application to pharmacokinetic study. Retrieved from [Link]
-
Oxford University Press. (2012). Validation of LC–TOF-MS Screening for Drugs, Metabolites, and Collateral Compounds in Forensic Toxicology Specimens. Retrieved from [Link]
-
National Institutes of Health. (2023). Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL. Retrieved from [Link]
-
Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]
-
ACS Publications. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Retrieved from [Link]
-
ResearchGate. (2018). Development of a LC-MS/MS Method for the Determination of Dasatinib in Rat Plasma. Retrieved from [Link]
-
PubMed. (2012). A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study. Retrieved from [Link]
-
PLOS One. (2018). Validated UPLC-MS/MS method for the quantification of dasatinib in plasma: Application to pharmacokinetic interaction studies with nutraceuticals in Wistar rats. Retrieved from [Link]
-
Molsyns. (n.d.). Dasatinib N-Deshydroxyethyl Impurity. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-Deshydroxyethyl Dasatinib. Retrieved from [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 4. fda.gov [fda.gov]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 6. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resolian.com [resolian.com]
- 8. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | LGC Standards [lgcstandards.com]
- 10. Simultaneous determination of methotrexate, dasatinib and its active metabolite N- deshydroxyethyl dasatinib in rat plasma by LC-MS/MS: method validation and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 12. N-Deshydroxyethyl Dasatinib | C20H22ClN7OS | CID 11669430 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Quintessential Guide to Preparing N-Deshydroxyethyl Dasatinib-d8 Solutions for Bioanalytical Applications
Abstract
In the landscape of quantitative bioanalysis, particularly in pharmacokinetic (PK) and toxicokinetic (TK) studies, the precision of analytical measurements is paramount. The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for correcting variability during sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] N-Deshydroxyethyl Dasatinib-d8, a deuterated analog of a key Dasatinib metabolite, serves as an ideal internal standard for the accurate quantification of its non-labeled counterpart in biological matrices.[3] This application note provides a comprehensive, in-depth guide to the preparation of stock and working solutions of this compound, grounded in scientific principles and regulatory expectations.[4] We will delve into the rationale behind solvent selection, concentration levels, and storage conditions, ensuring the integrity and reliability of your bioanalytical data.
Introduction: The Critical Role of a Deuterated Internal Standard
Dasatinib, a potent tyrosine kinase inhibitor, undergoes extensive metabolism, with N-Deshydroxyethyl Dasatinib being one of its significant metabolites.[5] To accurately quantify this metabolite in complex biological matrices like plasma, an internal standard that closely mimics its physicochemical properties is essential.[6] this compound is the preferred choice as it shares a nearly identical chemical structure, chromatographic retention time, and ionization efficiency with the analyte, differing only in mass.[1] This co-elution is critical for compensating for matrix effects, which are a common source of variability in LC-MS/MS analysis.[7]
The preparation of reliable stock and working solutions of the internal standard is the foundational step for any quantitative bioanalytical method. Errors in this initial stage can propagate throughout the entire workflow, leading to inaccurate and irreproducible results. This guide is designed to provide researchers, scientists, and drug development professionals with a robust framework for the preparation of this compound solutions, ensuring the highest level of scientific integrity.
Foundational Knowledge: Chemical Properties and Solubility
A thorough understanding of the chemical properties of this compound is crucial for its effective handling and use.
| Property | Value | Source |
| Chemical Name | N-(2-chloro-6-methylphenyl)-2-((2-methyl-6-(piperazin-1-yl-2,2,3,3,5,5,6,6-d8)pyrimidin-4-yl)amino)thiazole-5-carboxamide | [3] |
| CAS Number | 1189998-96-6 | [8] |
| Molecular Formula | C₂₀H₁₄D₈ClN₇OS | [8] |
| Molecular Weight | 452.01 g/mol | [8] |
| Appearance | White to Off-White Solid | [9] |
| Purity (HPLC) | ≥98% | [9] |
| Deuterium Incorporation | ≥99% | [9] |
Solubility Insights:
-
Dimethyl Sulfoxide (DMSO): N-Deshydroxyethyl Dasatinib is highly soluble in DMSO, reaching concentrations of up to 55 mg/mL (123.89 mM) with the aid of ultrasonication.[5] DMSO is an excellent solvent for initial stock solutions due to its high solvating power. However, it is important to use freshly opened, anhydrous DMSO as it is hygroscopic, and absorbed water can impact the stability of the compound.[5]
-
Methanol and Acetonitrile: These are common solvents for preparing working solutions in bioanalytical methods due to their compatibility with reverse-phase chromatography. While detailed solubility data is not available, this compound is expected to have sufficient solubility in these solvents for the preparation of typical working standard concentrations. It is always recommended to perform a visual solubility check when preparing new solutions.
Experimental Protocols: From Stock to Working Solutions
The following protocols are designed to be a comprehensive guide. It is essential to adhere to all institutional safety guidelines and to consult the Safety Data Sheet (SDS) for this compound before handling.[10]
Preparation of the Primary Stock Solution (1 mg/mL)
The primary stock solution is the cornerstone of all subsequent dilutions. Its accurate preparation is therefore of utmost importance.
Rationale: A concentration of 1 mg/mL is a common starting point for primary stock solutions as it is a round number that simplifies subsequent calculations and dilutions. DMSO is chosen as the initial solvent due to its high solvating capacity for this class of compounds.
Materials:
-
This compound (as a solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Class A volumetric flask (e.g., 1 mL or 5 mL)
-
Amber glass vial with a PTFE-lined cap for storage
Procedure:
-
Weighing: Accurately weigh approximately 1 mg of this compound using a calibrated analytical balance. The weighing should be performed in a controlled environment to minimize exposure to atmospheric moisture.
-
Dissolution: Quantitatively transfer the weighed solid to a Class A volumetric flask of appropriate size (e.g., a 1 mL flask for 1 mg).
-
Solubilization: Add a small amount of anhydrous DMSO to the flask to dissolve the solid. Gentle vortexing or sonication can be used to aid dissolution.
-
Dilution to Volume: Once the solid is completely dissolved, bring the solution to the final volume with anhydrous DMSO. Ensure the solution is at ambient temperature before final dilution to the mark.
-
Homogenization: Cap the flask and invert it several times to ensure a homogenous solution.
-
Transfer and Storage: Transfer the stock solution to a clearly labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and expiry date. Store the primary stock solution at -20°C or colder, protected from light.[9]
Preparation of the Intermediate Stock Solution (e.g., 10 µg/mL)
An intermediate stock solution is often prepared to facilitate the accurate preparation of working solutions with lower concentrations.
Rationale: Creating an intermediate stock solution reduces the potential for errors associated with large dilution factors from the primary stock. Methanol or acetonitrile are often used at this stage to ensure compatibility with the mobile phase of the LC-MS/MS system.
Procedure:
-
Allow the primary stock solution to equilibrate to room temperature.
-
Using a calibrated pipette, transfer an appropriate volume of the 1 mg/mL primary stock solution into a Class A volumetric flask. For example, to prepare a 10 µg/mL intermediate stock in a 10 mL volumetric flask, transfer 100 µL of the primary stock.
-
Dilute to the final volume with HPLC-grade methanol or acetonitrile.
-
Cap the flask and mix thoroughly.
-
Transfer to a labeled amber vial and store at -20°C.
Preparation of the Working Internal Standard Solution (e.g., 50 ng/mL)
The working internal standard solution is the solution that is added to all calibration standards, quality control samples, and unknown samples.
Rationale: The concentration of the working internal standard should be chosen to provide a consistent and reproducible signal in the LC-MS/MS system, ideally in the mid-range of the instrument's linear response. A concentration of 50 ng/mL is a typical starting point for many bioanalytical methods.[11]
Procedure:
-
Allow the intermediate stock solution to equilibrate to room temperature.
-
Perform a serial dilution from the intermediate stock to achieve the desired final concentration. For example, to prepare a 50 ng/mL working solution, you could dilute the 10 µg/mL intermediate stock 200-fold. This can be done in one or more steps, depending on the available volumetric glassware.
-
The final diluent should be the same as the reconstitution solvent used in the sample preparation method to avoid any solvent effects during analysis.
-
Store the working solution under the same conditions as the intermediate stock, typically at 2°C to 8°C for short-term use and -20°C for longer-term storage.[12]
Workflow Visualization
The following diagram illustrates the workflow for the preparation of this compound stock and working solutions.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 3. veeprho.com [veeprho.com]
- 4. vibgyorpublishers.org [vibgyorpublishers.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. This compound - CAS - 1189998-96-6 | Axios Research [axios-research.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Bioanalysis of Dasatinib Using N-Deshydroxyethyl Dasatinib-d8 as an Internal Standard
Introduction: The Imperative for Precision in Dasatinib Bioanalysis
Dasatinib is a potent second-generation tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1] As with many targeted therapies, establishing a clear pharmacokinetic (PK) profile is critical for optimizing dosing strategies and ensuring patient safety. Dasatinib is extensively metabolized in the liver, primarily by CYP3A4, leading to several metabolites.[1][2][3] The primary active metabolite is N-deshydroxyethyl dasatinib (also known as M4), which exhibits an antiproliferative activity similar to the parent drug.[4][5][6]
Accurate quantification of Dasatinib and its active metabolites in complex biological matrices like plasma is essential for therapeutic drug monitoring (TDM) and clinical research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this application due to its high sensitivity and selectivity.[7][8] However, the accuracy and reproducibility of LC-MS/MS methods can be compromised by variations in sample preparation and matrix effects, where components of the biological sample interfere with analyte ionization.[9]
To overcome these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is the preferred industry practice.[10][11][12] A SIL-IS is chemically identical to the analyte but has a higher molecular weight due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). This near-perfect chemical mimicry ensures that the SIL-IS co-elutes with the analyte and experiences identical behavior throughout extraction, chromatography, and ionization, thereby providing superior correction for analytical variability.[10][12]
This application note provides a detailed, validated protocol for the simultaneous quantification of Dasatinib and its M4 metabolite in human plasma. The method employs N-Deshydroxyethyl Dasatinib-d8, a deuterated analog of the M4 metabolite, as the internal standard to ensure the highest level of accuracy and precision, in accordance with regulatory guidelines such as the FDA's Bioanalytical Method Validation guidance.[13][14][15]
Principle of the Method: Harnessing the Power of MRM with a SIL-IS
The method is based on the principle of tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This technique provides two layers of mass-based selectivity for exceptional specificity.
-
First Stage of Mass Selection (Q1): The first quadrupole (Q1) is set to isolate only the protonated molecular ions ([M+H]⁺) of the analytes and the internal standard.
-
Collision-Induced Dissociation (CID): These isolated precursor ions are then fragmented in a collision cell (Q2) by colliding them with an inert gas (e.g., argon).
-
Second Stage of Mass Selection (Q3): The third quadrupole (Q3) is set to isolate a specific, characteristic product ion for each analyte.
The specific "transition" from a precursor ion mass to a product ion mass is a unique signature for the target molecule. By monitoring these specific transitions, we can quantify the analytes with high selectivity, even in the presence of other matrix components. This compound serves as the ideal internal standard because it fragments to the same primary product ion as the unlabeled M4 metabolite, while its precursor ion is shifted by +8 Da, allowing for simultaneous but distinct detection.[16][17]
Experimental Protocols
Materials and Reagents
-
Reference Standards: Dasatinib, N-Deshydroxyethyl Dasatinib, and this compound (≥98% chemical and isotopic purity).
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH), HPLC or LC-MS grade.
-
Reagents: Formic acid (≥98%), Ammonium acetate (≥98%), and Ultrapure water.
-
Biological Matrix: Blank human plasma (K2-EDTA).
-
Labware: Calibrated pipettes, polypropylene microcentrifuge tubes, 96-well plates.
Preparation of Standards and Quality Control (QC) Samples
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard in DMSO or Methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Dasatinib and N-Deshydroxyethyl Dasatinib stocks in 50:50 (v/v) ACN:Water to create working solutions for spiking calibration curve (CAL) standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock in 50:50 (v/v) ACN:Water.
-
Calibration (CAL) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare a calibration curve (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentration levels.[17][18]
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective method for sample cleanup in bioanalysis.[7]
-
Aliquot Samples: Pipette 50 µL of each plasma sample (blank, CAL, QC, or unknown) into a 1.5 mL polypropylene tube.
-
Add Internal Standard: Add 25 µL of the IS working solution (100 ng/mL this compound) to all samples except the blank matrix.
-
Precipitate Proteins: Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube. The acid helps to improve precipitation efficiency and analyte stability.
-
Vortex: Vortex mix vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject: Inject 5-10 µL of the supernatant into the LC-MS/MS system.
Analytical Workflow Diagram
The following diagram illustrates the complete bioanalytical workflow from sample receipt to data generation.
Caption: Bioanalytical workflow for Dasatinib quantification.
LC-MS/MS Parameters
Instrument parameters must be optimized to achieve the desired sensitivity and chromatographic resolution. The following tables provide a validated starting point.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Value | Rationale |
| LC System | UPLC/UHPLC System | Provides high resolution and short run times. |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Offers excellent retention and peak shape for the analytes.[19] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation for positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent providing good elution strength. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column, balancing speed and efficiency. |
| Gradient | 10% B to 90% B over 3 min, hold 1 min, re-equilibrate | A gradient ensures separation from endogenous matrix components and elution of all analytes. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for matrix effects. |
| Total Run Time | ~5 minutes | Allows for high-throughput analysis. |
Table 2: Mass Spectrometry (MS) Conditions
| Parameter | Value | Rationale |
| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM-based quantification. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The analytes contain multiple basic nitrogen atoms that are readily protonated.[20][21] |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and ion generation. |
| Source Temp. | 150 °C | Gentle heating to aid desolvation. |
| Desolvation Temp. | 400 °C | Efficiently removes solvent from droplets. |
| Collision Gas | Argon | Standard inert gas for collision-induced dissociation. |
Table 3: Optimized MRM Transitions and Compound Parameters
The following precursor-to-product ion transitions should be monitored. Voltages (DP, CE) are instrument-dependent and require optimization but typical values are provided.
| Compound | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| Dasatinib | 488.2 | 401.1 | 60 | 32 |
| N-Deshydroxyethyl Dasatinib (M4) | 444.2 | 401.1 | 55 | 30 |
| This compound (IS) | 452.3 | 401.1 | 55 | 30 |
Rationale for Transitions: The product ion at m/z 401.1 corresponds to a stable core fragment of the Dasatinib structure.[17][21] The use of this common fragment for both the M4 metabolite and its d8-labeled internal standard is ideal, as it ensures that any variations in fragmentation efficiency within the collision cell are accounted for by the internal standard.
Method Validation and Performance
This analytical method should be fully validated according to the latest regulatory guidelines from bodies like the FDA or the principles outlined in ICH M10.[13][15][22][23] A comprehensive validation would include the following assessments:
-
Selectivity and Specificity: Analysis of at least six different sources of blank plasma to ensure no endogenous interferences are observed at the retention times of the analytes.
-
Linearity and Range: The calibration curve should demonstrate a linear response (r² > 0.99) over the desired concentration range (e.g., 1-1000 ng/mL).
-
Accuracy and Precision: Intra- and inter-day precision (%CV) should be within ±15% (±20% at the LLOQ), and accuracy (% bias) should also be within ±15% (±20% at the LLOQ) for all QC levels.[7][18]
-
Matrix Effect and Recovery: Post-extraction spike experiments are performed to evaluate the degree of ion suppression or enhancement caused by the matrix. The use of a co-eluting SIL-IS is expected to normalize any observed matrix effects.[10][18]
-
Stability: The stability of the analytes in plasma must be confirmed under various conditions, including bench-top, freeze-thaw cycles, and long-term storage at -20°C or -80°C.[7][18]
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and reliable protocol for the simultaneous quantification of Dasatinib and its primary active metabolite, N-Deshydroxyethyl Dasatinib, in human plasma. The strategic use of the stable isotope-labeled internal standard, this compound, is central to the method's success, ensuring high accuracy and precision by correcting for analytical variability. This validated, high-throughput approach is well-suited for therapeutic drug monitoring, clinical pharmacokinetic studies, and other applications in drug development that demand the highest quality of bioanalytical data.
References
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Google Books.
- Dasatinib Pathway, Pharmacokinetics - ClinPGx. (n.d.). PharmGKB.
-
Christopher, L. J., et al. (2008). Metabolism and disposition of dasatinib after oral administration to humans. Drug Metabolism and Disposition, 36(7), 1357-1364. [Link]
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). AAPS.
-
Wang, L., et al. (2009). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition, 37(9), 1828-1839. [Link]
- Metabolism and Disposition of Dasatinib after Oral Administration to Humans. (2008). DeepDyve.
-
Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics. (2021). Frontiers in Pharmacology. Retrieved January 15, 2026, from [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). FDA. Retrieved January 15, 2026, from [Link]
-
Guidance for Industry: Bioanalytical Method Validation. (2001). FDA. Retrieved January 15, 2026, from [Link]
-
The Role of Internal Standards In Mass Spectrometry. (n.d.). SCION Instruments. Retrieved January 15, 2026, from [Link]
-
Furlong, M., et al. (2012). A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 58, 130-135. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass. Retrieved January 15, 2026, from [Link]
- M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). FDA.
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. Retrieved January 15, 2026, from [Link]
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (2014). ResearchGate. Retrieved January 15, 2026, from [Link]
-
de Oliveira, T.F., et al. (2020). Development and validation of liquid chromatography-tandem mass spectrometry method to quantify dasatinib in plasma and its application to a pharmacokinetic study. Brazilian Journal of Pharmaceutical Sciences, 56. [Link]
-
N-Deshydroxyethyl Dasatinib. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
Hemanth, G., & Patil, A. (2024). Development and Validation of a Bioanalytical Lc-Ms/Ms Method for Detection of Dasatinib in Rat Plasma. International Journal of Pharmaceutical Quality Assurance, 15(4), 2139-44. [Link]
-
Development of a LC-MS/MS Method for the Determination of Dasatinib in Rat Plasma. (2015). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Li, Y., et al. (2021). Development of UPLC-MS/MS Method for Studying the Pharmacokinetic Interaction Between Dasatinib and Posaconazole in Rats. Drug Design, Development and Therapy, 15, 2247-2256. [Link]
-
N-Nitroso N-Deshydroxyethyl Dasatinib. (n.d.). Veeprho. Retrieved January 15, 2026, from [Link]
-
This compound. (n.d.). Veeprho. Retrieved January 15, 2026, from [Link]
-
N-Nitroso N-Deshydroxyethyl Dasatinib 1. (n.d.). SynZeal. Retrieved January 15, 2026, from [Link]
-
N-Deshydroxyethyl Dasatinib. (n.d.). Immunomart. Retrieved January 15, 2026, from [Link]
-
Vukkum, P., et al. (2014). Simultaneous determination of methotrexate, dasatinib and its active metabolite N-deshydroxyethyl dasatinib in rat plasma by LC-MS/MS: method validation and application to pharmacokinetic study. Arzneimittelforschung, 64(7), 357-364. [Link]
-
MRM transitions and compound-specific MS settings. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Zhang, Y., et al. (2015). A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma. Journal of Chromatography B, 990, 104-110. [Link]
-
A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC. (2019). Altasciences. Retrieved January 15, 2026, from [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 5. N-Deshydroxyethyl Dasatinib | C20H22ClN7OS | CID 11669430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Deshydroxyethyl Dasatinib | 910297-51-7 [chemicalbook.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 10. texilajournal.com [texilajournal.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. fda.gov [fda.gov]
- 14. moh.gov.bw [moh.gov.bw]
- 15. fda.gov [fda.gov]
- 16. veeprho.com [veeprho.com]
- 17. Simultaneous determination of methotrexate, dasatinib and its active metabolite N- deshydroxyethyl dasatinib in rat plasma by LC-MS/MS: method validation and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of UPLC-MS/MS Method for Studying the Pharmacokinetic Interaction Between Dasatinib and Posaconazole in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. labs.iqvia.com [labs.iqvia.com]
- 23. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Application Note: High-Throughput Chromatographic Strategies for the Simultaneous Quantification of Dasatinib and Its Key Metabolites
Abstract
This comprehensive application note provides a detailed guide for the chromatographic separation and quantification of dasatinib, a potent second-generation tyrosine kinase inhibitor, and its principal metabolites. Designed for researchers, clinical scientists, and drug development professionals, this document outlines robust methodologies employing High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We delve into the critical aspects of method development, from understanding the metabolic landscape of dasatinib to optimizing sample preparation and chromatographic conditions for enhanced resolution, sensitivity, and accuracy. This guide offers field-proven protocols and explains the scientific rationale behind experimental choices, ensuring reliable and reproducible results for pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling.
Introduction: The Analytical Imperative for Dasatinib Monitoring
Dasatinib (marketed as Sprycel®) is a cornerstone therapy for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1] It functions by inhibiting multiple tyrosine kinases, including BCR-ABL and the SRC family of kinases.[1][2] The clinical efficacy and safety profile of dasatinib are influenced by its complex pharmacokinetic and metabolic profile. Dasatinib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, with contributions from flavin-containing monooxygenase 3 (FMO-3) and uridine diphosphate-glucuronosyltransferases (UGTs).[3][4] This metabolic activity results in the formation of several circulating metabolites, some of which are pharmacologically active.[5]
The main metabolites of dasatinib include M4 (N-dealkylation), M5 (N-oxide), M6 (carboxylic acid), M20 (hydroxylation), and M24 (hydroxymethyl).[3] Given the pharmacological activity of some of these metabolites and the high inter-patient variability in drug exposure, simultaneous monitoring of both the parent drug and its metabolites is crucial for a comprehensive understanding of its disposition and for optimizing therapeutic outcomes.[4][5] This necessitates the development of selective and sensitive analytical methods capable of resolving these structurally similar compounds in complex biological matrices.
Understanding the Dasatinib Metabolic Pathway
A foundational understanding of the metabolic fate of dasatinib is paramount for designing an effective chromatographic separation strategy. The primary metabolic transformations involve oxidation, hydroxylation, N-dealkylation, and conjugation.
Figure 1: Simplified metabolic pathway of dasatinib, highlighting the key Phase I and Phase II metabolites.
The structural similarities between dasatinib and its metabolites, particularly the hydroxylated forms, present a chromatographic challenge. Therefore, achieving adequate resolution is a key objective of method development.
Sample Preparation: The Gateway to Accurate Quantification
The choice of sample preparation technique is critical for removing endogenous interferences from biological matrices like plasma, which can suppress ionization in mass spectrometry and co-elute with analytes in HPLC-UV systems. The most common approaches are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[6][7]
Protocol 1: Protein Precipitation (PPT) - A Rapid Approach
PPT is a simple and fast method suitable for high-throughput analysis.
Workflow:
Sources
- 1. youtube.com [youtube.com]
- 2. ijrpc.com [ijrpc.com]
- 3. ClinPGx [clinpgx.org]
- 4. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 5. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scielo.br [scielo.br]
Troubleshooting & Optimization
Technical Support Center: Stability of N-Deshydroxyethyl Dasatinib-d8 in Biological Matrices
Welcome to the technical support resource for N-Deshydroxyethyl Dasatinib-d8. This guide is designed for researchers, scientists, and drug development professionals who are using this stable isotope-labeled internal standard in bioanalytical assays. Here, we provide in-depth answers to frequently asked questions and a troubleshooting guide to address common challenges encountered during the handling, storage, and analysis of biological samples containing this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
N-Deshydroxyethyl Dasatinib, also known as M4, is a pharmacologically active metabolite of Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy.[1][2] this compound is the deuterium-labeled analog of this metabolite.[3][4] In quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, stable isotope-labeled (SIL) compounds like this one are considered the gold standard for internal standards.[3][5]
The rationale for its use is rooted in the principle of isotopic dilution. This compound is chemically identical to the endogenous (unlabeled) metabolite, meaning it exhibits the same behavior during sample extraction, chromatography, and ionization in the mass spectrometer. However, its increased mass due to the deuterium atoms allows it to be distinguished from the unlabeled analyte by the detector.[6] This co-elution and similar behavior effectively compensate for variability in sample preparation and potential matrix effects, leading to highly accurate and precise quantification of the N-Deshydroxyethyl Dasatinib metabolite in complex biological matrices.[3][7]
Q2: What are the general storage recommendations for ensuring the stability of this compound in plasma?
While extensive stability data is published for the parent drug, Dasatinib, this information serves as a reliable proxy for its deuterated metabolite due to their structural similarity.[8] For long-term storage, plasma samples should be maintained at -20°C or, preferably, -70°C or colder.[6][9] Studies have demonstrated that Dasatinib is stable in human plasma for at least 123 days at -20°C.[5][8] Another study confirmed stability in rat plasma for 30 days at -80°C.[10] Stock solutions of Dasatinib prepared in solvents like DMSO should be stored at -20°C and are generally stable for up to three months; however, aqueous solutions should be prepared fresh and not stored for more than a day.[11][12]
Q3: How many freeze-thaw cycles can samples containing this analyte typically withstand?
The stability of Dasatinib and its metabolites through multiple freeze-thaw cycles is a critical consideration for sample integrity, especially when repeat analyses are necessary. Published data indicates that Dasatinib is stable in human plasma for at least six freeze-thaw cycles when thawed at room temperature from -20°C.[5][8] A separate study on rat plasma demonstrated stability for at least three freeze-thaw cycles.[10] It is crucial to minimize the number of cycles whenever possible. Best practice involves aliquoting samples upon initial processing to avoid thawing the entire sample for each analysis.[11] The process of freezing and thawing can perturb metabolite stability, with slower freezing and thawing times generally leading to more significant changes in metabolite levels.[13]
Q4: What is the expected bench-top and autosampler stability for this compound in plasma?
Bench-top stability refers to the stability of the analyte in the biological matrix at room temperature, simulating the conditions during sample processing. Dasatinib has been shown to be stable in human plasma for at least 22 hours at room temperature.[5] For processed samples placed in an autosampler, stability has been demonstrated for up to 47.5 hours at 10°C and for 6 hours at 5°C in other studies.[6][10][14] These findings suggest that standard processing times are unlikely to compromise the integrity of this compound. However, it is always recommended to keep samples on ice whenever possible during preparation to minimize the risk of enzymatic or chemical degradation.
Q5: What are the known degradation pathways for Dasatinib that could affect its metabolites?
Dasatinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[2][9] Its metabolic pathways include N-dealkylation (which forms N-Deshydroxyethyl Dasatinib), hydroxylation, and N-oxidation.[1][2] Forced degradation studies have shown that Dasatinib is susceptible to degradation under oxidative, thermal, and photolytic stress conditions.[15] Conversely, it demonstrates stability in acidic and alkaline conditions.[15] These vulnerabilities are important to consider during sample handling and analysis. For instance, exposure to light and elevated temperatures should be minimized. The formation of N-oxide metabolites (like M5) suggests that oxidative processes are a relevant degradation pathway.[2]
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or Inconsistent Analyte Recovery
A low or variable signal for your internal standard can compromise the accuracy of your entire assay.
-
Potential Cause A: Degradation During Storage.
-
Why it happens: Storing samples at improper temperatures (e.g., -20°C instead of -80°C for extended periods) or in freezers with frequent temperature fluctuations can lead to gradual degradation.
-
Solution: Strictly adhere to validated long-term storage conditions of -70°C or colder.[6] Use a temperature-monitored freezer and avoid storing samples in freezer doors. Validate stability for the specific matrix and storage duration used in your study.
-
-
Potential Cause B: Instability During Sample Preparation.
-
Why it happens: Extended exposure to room temperature can facilitate enzymatic degradation. The pH of extraction solvents can also impact stability, although Dasatinib is generally stable across a wide pH range.[16]
-
Solution: Keep biological samples on ice throughout the extraction procedure. Minimize the time between thawing and protein precipitation or extraction. Ensure the pH of any buffers used is compatible with the analyte's stability profile.
-
-
Potential Cause C: Adsorption to Surfaces.
-
Why it happens: Analytes can adsorb to the surfaces of glass or certain types of plastic tubes, especially at low concentrations, leading to apparent loss.
-
Solution: Use low-adsorption polypropylene tubes for sample collection, storage, and preparation. It may also be beneficial to briefly vortex samples after thawing to ensure a homogenous solution.
-
Issue 2: High Variability in Quality Control (QC) Samples
Inconsistent results for QC samples signal a lack of reproducibility in the analytical method.
-
Potential Cause A: Inconsistent Freeze-Thaw Procedure.
-
Why it happens: The rate of thawing and the duration a sample remains at room temperature can differ between batches, introducing variability.[13]
-
Solution: Standardize the thawing protocol. For example, thaw all samples in a water bath at a specific temperature (e.g., room temperature) for a consistent amount of time.[6] Minimize the number of freeze-thaw cycles by preparing smaller aliquots.[11]
-
-
Potential Cause B: Inefficient or Inconsistent Extraction.
-
Why it happens: The efficiency of protein precipitation or liquid-liquid extraction can be affected by factors like the solvent-to-plasma ratio, vortexing time, and centrifugation speed.
-
Solution: Follow a rigorously validated and documented sample preparation protocol. Ensure precise pipetting of all reagents, particularly the internal standard and extraction solvent. Vortex all samples for the same duration and at the same speed to ensure consistent mixing and precipitation.
-
Issue 3: Appearance of Unexpected Chromatographic Peaks
Ghost peaks or unexpected signals can interfere with the integration of the analyte and internal standard peaks.
-
Potential Cause A: Analyte Degradation.
-
Why it happens: If this compound degrades, the degradation products may appear as new peaks in the chromatogram. This is more likely if samples are mishandled (e.g., prolonged exposure to light or heat).[15]
-
Solution: Prepare a "forced degradation" sample by exposing a stock solution to heat, light, or an oxidizing agent. Analyze this sample to identify the retention times of potential degradation products and confirm if they are present in the problematic study samples. Review all sample handling and storage procedures to identify and rectify the source of degradation.
-
-
Potential Cause B: Matrix Effects.
-
Why it happens: Components within the biological matrix can co-elute with the analyte and suppress or enhance its ionization in the mass spectrometer source, affecting signal intensity and consistency.
-
Solution: Since this compound is a stable isotope-labeled internal standard, it should co-elute with the analyte and experience the same matrix effects, thus correcting for them.[5] If issues persist, optimize the chromatographic separation to move the analyte peak away from interfering matrix components. A more rigorous sample cleanup method, such as solid-phase extraction (SPE), may also be required.[5]
-
Data Summaries and Experimental Protocols
Data Presentation
Table 1: Summary of Published Stability Data for Dasatinib in Human Plasma (Data for Dasatinib is used as a reliable proxy for this compound)
| Stability Condition | Matrix | Duration / Cycles | Temperature | Outcome | Reference(s) |
| Long-Term | Human Plasma | At least 123 days | -20°C | Stable | [5],[8] |
| Long-Term | Human Plasma | 90 days | -70°C | Stable | [6] |
| Bench-Top | Human Plasma | At least 22 hours | Room Temperature | Stable | [5] |
| Autosampler | Processed Plasma | Up to 47.5 hours | 10°C | Stable | [6] |
| Freeze-Thaw | Human Plasma | At least 6 cycles | From -20°C to RT | Stable | [5],[8] |
| Freeze-Thaw | Rat Plasma | 3 cycles | -80°C to RT | Stable | [10] |
Experimental Protocols
Protocol 1: General Protocol for Assessing Freeze-Thaw Stability
-
Objective: To determine the stability of this compound in a biological matrix after multiple freeze-thaw cycles.
-
Materials: Pooled blank biological matrix (e.g., human plasma), this compound stock solution, quality control (QC) samples at low and high concentrations.
-
Procedure:
-
Prepare a set of QC samples (n=6 for each concentration) in the blank matrix.
-
Analyze one set (T0, n=6) immediately after preparation according to the validated bioanalytical method.
-
Store the remaining QC samples at the intended storage temperature (e.g., -80°C) for at least 24 hours. This constitutes the first freeze cycle.
-
Thaw one set of frozen QCs (Cycle 1, n=6) unassisted at room temperature until completely thawed.
-
Once thawed, analyze the samples immediately.
-
Return the remaining sets of QCs to the freezer for at least 12-24 hours between each cycle.
-
Repeat the thaw-refreeze process for the desired number of cycles (e.g., 3 to 6 cycles).[5][10]
-
Acceptance Criteria: The mean concentration of the stability samples at each cycle should be within ±15% of the nominal (T0) concentration.[14]
-
Protocol 2: General Protocol for Assessing Bench-Top Stability
-
Objective: To evaluate the stability of this compound in the biological matrix at room temperature for a period that mimics the sample preparation time.
-
Materials: Pooled blank biological matrix, this compound stock solution, QC samples at low and high concentrations.
-
Procedure:
-
Prepare two sets of QC samples (n=6 for each concentration) in the blank matrix.
-
Analyze one set (T0, n=6) immediately after preparation.
-
Leave the second set of QC samples (Stability set, n=6) on the bench-top at room temperature.
-
After a predetermined time period (e.g., 6, 12, or 24 hours), process and analyze the stability set.[5][14]
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the mean concentration of the freshly prepared (T0) samples.
-
Visualizations
Caption: Bioanalytical workflow for plasma samples.
Caption: Troubleshooting logic for low analyte recovery.
Caption: Simplified metabolic pathways of Dasatinib.
References
-
VIBGYOR ePress. (2019, March 7). Determination of Dasatinib in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
Furlong, M., et al. (2011). A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 56(5), 987-994. Retrieved from [Link]
-
Chokshi, R., et al. (2021). Quantification of antileukemic drug Dasatinib in human plasma: Application of a sensitive liquid chromatographic method. Journal of Chemical Metrology, 15(2), 152-162. Retrieved from [Link]
-
Veeprho. (n.d.). This compound. Retrieved from [Link]
-
Al-Sallami, H., et al. (2024). Population Pharmacokinetics of Dasatinib in Healthy Subjects. Pharmaceuticals, 17(5), 671. Retrieved from [Link]
-
Wang, Y., et al. (2022). Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics. Frontiers in Pharmacology, 13, 843210. Retrieved from [Link]
-
Hořínková, J., et al. (2019). Pharmacokinetics of Dasatinib. Prague Medical Report, 120(2-3), 52-63. Retrieved from [Link]
-
Yang, S., et al. (2021). Development of UPLC-MS/MS Method for Studying the Pharmacokinetic Interaction Between Dasatinib and Posaconazole in Rats. Research Square. Retrieved from [Link]
-
de Cássia Orlandi, L., et al. (2020). Development and validation of liquid chromatography-tandem mass spectrometry method to quantify dasatinib in plasma and its application to a pharmacokinetic study. Brazilian Journal of Pharmaceutical Sciences, 56. Retrieved from [Link]
-
Hořínková, J., et al. (2019). Pharmacokinetics of Dasatinib. ResearchGate. Retrieved from [Link]
-
Yamakawa, Y., et al. (2022). Simultaneous quantification of dasatinib, nilotinib, bosutinib, and ponatinib using high-performance liquid chromatography-Photodiode array detection. Journal of Pharmaceutical Health Care and Sciences, 8(1), 18. Retrieved from [Link]
-
Kumar, A., et al. (2019). Development of Chromatographic Method for Determination of Impurities in Solid Dispersion of Dasatinib. Brazilian Journal of Analytical Chemistry, 6(22), 24-38. Retrieved from [Link]
-
Christopher, L. J., et al. (2008). Metabolism and disposition of dasatinib after oral administration to humans. Drug Metabolism and Disposition, 36(7), 1357-1364. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Pilli, N. R., et al. (2014). Simultaneous determination of methotrexate, dasatinib and its active metabolite N-deshydroxyethyl dasatinib in rat plasma by LC-MS/MS: method validation and application to pharmacokinetic study. Arzneimittelforschung, 64(7), 375-383. Retrieved from [Link]
-
Sriram, D., et al. (2018). Analytical Method development and validation for the Estimation of Dasatinib by Using RP—HPLC Method. International Journal of Pharmaceutical Analysis and Research, 7(3), 323-330. Retrieved from [Link]
-
PharmGKB. (n.d.). Dasatinib Pathway, Pharmacokinetics. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation pathways of Dasatinib in tablets dosage form. Retrieved from [Link]
-
Haid, M., et al. (2019). Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. Metabolites, 9(12), 307. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Dasatinib-impurities. Retrieved from [Link]
-
ResearchGate. (n.d.). Freeze-thaw stability testing of all the analytes in plasma. Retrieved from [Link]
Sources
- 1. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. veeprho.com [veeprho.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vibgyorpublishers.org [vibgyorpublishers.org]
- 7. Simultaneous determination of methotrexate, dasatinib and its active metabolite N- deshydroxyethyl dasatinib in rat plasma by LC-MS/MS: method validation and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Dasatinib | Cell Signaling Technology [cellsignal.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. mdpi.com [mdpi.com]
- 14. acgpubs.org [acgpubs.org]
- 15. brjac.com.br [brjac.com.br]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimization of LC-MS/MS Parameters for N-Deshydroxyethyl Dasatinib-d8
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing N-Deshydroxyethyl Dasatinib-d8 as an internal standard in the bioanalysis of Dasatinib. This guide provides in-depth troubleshooting advice and frequently asked questions to facilitate the robust optimization of your LC-MS/MS methodology. Our focus is on the principles of method development, ensuring scientific integrity and providing actionable solutions to common experimental challenges.
Part 1: Foundational Understanding of this compound in LC-MS/MS
This compound is a stable isotope-labeled internal standard (SIL-IS) for N-Deshydroxyethyl Dasatinib, a primary metabolite of the tyrosine kinase inhibitor, Dasatinib. The use of a SIL-IS is the gold standard in quantitative bioanalysis using LC-MS/MS.[1][2] This is because it shares a nearly identical chemical structure and physicochemical properties with the analyte of interest, ensuring that it behaves similarly during sample extraction, chromatography, and ionization.[1][3][4] The mass difference introduced by the deuterium atoms allows for its differentiation from the analyte by the mass spectrometer.[3]
Why is a Deuterated Internal Standard Crucial?
The primary role of an internal standard is to correct for variability throughout the analytical workflow.[5][6] This includes:
-
Sample Preparation: Compensating for losses during protein precipitation, liquid-liquid extraction, or solid-phase extraction.[3][6]
-
Chromatographic Separation: Accounting for minor variations in retention time and peak shape.
-
Mass Spectrometric Detection: Correcting for fluctuations in ionization efficiency, which can be influenced by matrix effects.[1][3][4]
Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting endogenous components from the biological matrix, are a significant challenge in bioanalysis.[7][8][9][10] A well-chosen SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.[11]
Part 2: Troubleshooting Guide
This section addresses specific issues that may arise during the optimization of LC-MS/MS parameters for this compound.
Q1: I am observing low or no signal for this compound. What are the potential causes and how can I troubleshoot this?
A1: Low or no signal can stem from several factors, from sample preparation to mass spectrometer settings. A systematic approach is key to identifying the root cause.
-
Initial Checks:
-
Concentration and Storage: Verify the concentration and integrity of your this compound stock and working solutions. Ensure they have been stored correctly, protected from light and at the recommended temperature, to prevent degradation.
-
Infusion: Directly infuse a working solution of this compound into the mass spectrometer to confirm that the instrument is capable of detecting the compound and to optimize the source parameters.
-
-
Mass Spectrometer Parameter Optimization:
-
Ionization Mode: Dasatinib and its metabolites are typically analyzed in positive electrospray ionization (ESI+) mode due to the presence of basic nitrogen atoms that are readily protonated.[12][13][14] Confirm that your instrument is operating in ESI+ mode.
-
Parent Ion (Q1): The protonated molecule [M+H]⁺ of this compound should be selected in the first quadrupole (Q1). The molecular weight of N-Deshydroxyethyl Dasatinib is approximately 444.0 g/mol [15], so for the d8 version, the expected m/z will be around 452.
-
Product Ion (Q3) and Collision Energy (CE): Fragment the parent ion in the collision cell to generate a stable and specific product ion. The fragmentation pattern of the deuterated standard will be similar to the non-deuterated analyte. A common fragment for Dasatinib and its metabolites involves the cleavage of the piperazine ring.[12][13][14] Systematically ramp the collision energy to find the optimal value that produces the highest intensity for the desired product ion.
-
-
Chromatographic Conditions:
-
Mobile Phase Composition: The mobile phase should facilitate efficient ionization. Acidic mobile phases, such as those containing 0.1% formic acid in water and acetonitrile, are commonly used for the analysis of tyrosine kinase inhibitors as they promote protonation.[16][17][18]
-
Column Chemistry: A C18 reversed-phase column is a good starting point for the separation of Dasatinib and its metabolites.[16][17]
-
Q2: I am observing poor peak shape (e.g., tailing, fronting, or broad peaks) for this compound. How can I improve it?
A2: Poor peak shape can compromise the accuracy and precision of your assay. Here are some common causes and solutions:
-
Chromatographic Issues:
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte. For basic compounds like this compound, a low pH mobile phase can improve peak shape by keeping the analyte in a single ionic form.
-
Column Overload: Injecting too much analyte can lead to peak fronting. Try reducing the injection volume or the concentration of your sample.
-
Column Contamination or Degradation: If the peak shape deteriorates over time, your column may be contaminated or degraded. Flush the column with a strong solvent or replace it if necessary.
-
-
Sample Preparation:
-
Incomplete Dissolution: Ensure that the extracted sample is fully dissolved in a solvent that is compatible with the mobile phase. A solvent with a lower organic content than the initial mobile phase composition is often preferred to prevent peak distortion.
-
Q3: I am seeing significant matrix effects, even with the use of a deuterated internal standard. What can I do to mitigate this?
A3: While a SIL-IS can compensate for a significant portion of matrix effects, severe ion suppression or enhancement can still impact your assay.[11]
-
Improve Sample Preparation:
-
Protein Precipitation: This is a simple and common technique, but it may not be sufficient to remove all interfering matrix components, especially phospholipids.[19]
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques offer a more thorough clean-up and can significantly reduce matrix effects.[12][20]
-
-
Optimize Chromatography:
-
Gradient Elution: A well-designed gradient elution can separate the analyte and internal standard from the majority of matrix components, reducing co-elution and associated matrix effects.[16][17]
-
Column Choice: Consider a column with a different selectivity, such as a phenyl-hexyl column, which has been used for Dasatinib analysis.[20]
-
-
Evaluate Matrix Effects Systematically:
-
The post-extraction addition method is a standard approach to quantify matrix effects.[8] This involves comparing the analyte response in a post-spiked extracted blank matrix to the response in a neat solution.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the recommended starting MS/MS parameters for this compound?
A1: The optimal parameters should be determined empirically on your specific instrument. However, the following table provides a good starting point for method development.
| Parameter | Recommended Starting Value | Rationale |
| Ionization Mode | ESI+ | The molecule contains basic nitrogens that are readily protonated.[12][13][14] |
| Q1 (Precursor Ion) | ~ m/z 452.2 | Based on the protonated molecule [M+H]⁺ of this compound. |
| Q3 (Product Ion) | ~ m/z 401.1 | A common and stable fragment for Dasatinib and its metabolites.[12][13][14] |
| Collision Energy (CE) | 25-40 eV | This range typically provides good fragmentation for this class of compounds.[13][21] |
| Declustering Potential (DP) | 50-100 V | Helps to prevent cluster formation and improve ion transmission. |
| Entrance Potential (EP) | ~10 V | A common starting point for many small molecules. |
| Collision Cell Exit Potential (CXP) | 10-15 V | Affects the transmission of fragment ions out of the collision cell. |
Q2: What are the key considerations for chromatographic separation?
A2: The goal of the chromatographic separation is to achieve a balance between a reasonable run time and the resolution of the analyte and internal standard from potential interferences.
-
Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a versatile choice.
-
Mobile Phase:
-
Aqueous (A): 0.1% Formic acid in water.
-
Organic (B): 0.1% Formic acid in acetonitrile or methanol.
-
-
Gradient: A gradient from a low to high percentage of organic mobile phase is typically used to elute the analytes and then wash the column. A starting point could be 5-10% B, ramping up to 95% B.
-
Flow Rate: For a 2.1 mm ID column, a flow rate of 0.3-0.5 mL/min is common.
Q3: How should I prepare my samples for analysis?
A3: The choice of sample preparation method depends on the biological matrix and the required sensitivity of the assay.
-
Protein Precipitation (PPT): This is a fast and simple method suitable for many applications. Add 3 volumes of cold acetonitrile (containing this compound) to 1 volume of plasma. Vortex and centrifuge to pellet the precipitated proteins. The supernatant can then be injected directly or after evaporation and reconstitution.
-
Liquid-Liquid Extraction (LLE): This method provides a cleaner extract than PPT. After protein precipitation, the supernatant can be further extracted with a water-immiscible organic solvent like methyl tert-butyl ether (MTBE).
-
Solid-Phase Extraction (SPE): SPE offers the most thorough clean-up and can be automated for high-throughput analysis. A mixed-mode or polymeric reversed-phase sorbent can be effective for retaining Dasatinib and its metabolites.
Part 4: Experimental Protocols and Visualizations
Protocol 1: MS/MS Parameter Optimization via Infusion
-
Prepare a 100 ng/mL solution of this compound in a 50:50 mixture of mobile phase A and B.
-
Set up a direct infusion of the solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Operate the instrument in ESI+ mode.
-
Perform a Q1 scan to identify the m/z of the protonated parent ion.
-
Set the identified parent ion m/z in Q1 and perform a product ion scan to observe the fragmentation pattern.
-
Select a specific and intense product ion for monitoring in Q3.
-
Optimize the collision energy by ramping the voltage and monitoring the intensity of the selected product ion.
-
Fine-tune other source parameters such as declustering potential, and gas flows to maximize the signal intensity.
Protocol 2: LC Method Development
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject a standard solution of this compound.
-
Run a gradient from 5% to 95% B over 5-10 minutes.
-
Monitor the retention time and peak shape.
-
Adjust the gradient slope and initial/final mobile phase compositions to achieve the desired retention time and resolution.
Visualizations
Caption: LC-MS/MS workflow for the analysis of this compound.
Caption: Troubleshooting decision tree for low internal standard signal.
References
-
Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Validation of Liquid Chromatography Coupled with Tandem Mass Spectrometry for the Determination of 12 Tyrosine Kinase Inhibitors (TKIs) and Their Application to Therapeutic Drug Monitoring in Adult and Pediatric Populations. (n.d.). MDPI. Retrieved from [Link]
-
Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc. Retrieved from [Link]
-
A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study. (n.d.). PubMed. Retrieved from [Link]
-
Importance of matrix effects in LC-MS/MS bioanalysis. (n.d.). Bioanalysis Zone. Retrieved from [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube. Retrieved from [Link]
-
What are the Best Practices of LC-MS/MS Internal Standards? (n.d.). NorthEast BioLab. Retrieved from [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International. Retrieved from [Link]
-
Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine. (n.d.). PubMed. Retrieved from [Link]
-
Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma. (2023, May 12). PubMed. Retrieved from [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (n.d.). SciSpace. Retrieved from [Link]
-
Development and validation of a novel LC-MS/MS method for simultaneous quantitative determination of tyrosine kinase inhibitors in human plasma. (n.d.). ResearchGate. Retrieved from [Link]
-
matrix-effect-in-bioanalysis-an-overview.pdf. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
-
Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. (n.d.). AACC. Retrieved from [Link]
-
Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? (n.d.). PubMed Central. Retrieved from [Link]
-
How Important Is The Matrix Effect in Analyzing Bioprocess Samples? (n.d.). Bio-Rad. Retrieved from [Link]
-
A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: Application to a clinical pharmacokinetic study. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (n.d.). BioPharma Services. Retrieved from [Link]
-
Phospholipid-based matrix effects in LC-MS... (n.d.). Ovid. Retrieved from [Link]
-
Development and validation of liquid chromatography-tandem mass spectrometry method to quantify dasatinib in plasma and its application to a pharmacokinetic study. (n.d.). SciELO. Retrieved from [Link]
-
A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma. (n.d.). PubMed Central. Retrieved from [Link]
-
Quantification of antileukemic drug Dasatinib in human plasma: Application of a sensitive liquid chromatographic method. (2021, October 9). ACG Publications. Retrieved from [Link]
-
This compound | CAS 1189998-96-6. (n.d.). Veeprho. Retrieved from [Link]
-
Validated UPLC-MS/MS method for the quantification of dasatinib in plasma: Application to pharmacokinetic interaction studies with nutraceuticals in Wistar rats. (2018, June 14). PubMed Central. Retrieved from [Link]
-
N-Deshydroxyethyl Dasatinib. (n.d.). PubChem. Retrieved from [Link]
-
This compound | CAS 1189998-96-6. (n.d.). Veeprho. Retrieved from [Link]
-
Simultaneous determination of methotrexate, dasatinib and its active metabolite N- deshydroxyethyl dasatinib in rat plasma by LC-MS/MS: method validation and application to pharmacokinetic study. (n.d.). PubMed. Retrieved from [Link]
-
A CRITICAL REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF FEW ONCOLOGY DRUGS BY USING LC-MS-MS. (2006, November 20). Journal of Pharmaceutical Negative Results. Retrieved from [Link]
-
Development of a LC-MS/MS Method for the Determination of Dasatinib in Rat Plasma. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Development and Validation of a Bioanalytical LC-MS/MS Method for Detection of Dasatinib in Rat Plasma. (2024, December 25). Impactfactor. Retrieved from [Link]
-
(PDF) Analytical Method development and Validation of Dasatinib in its Pharmaceutical dosage form by UPLC with Forced Degradation Studies. (2017, January 27). ResearchGate. Retrieved from [Link]
-
Simultaneous quantification of dasatinib, nilotinib, bosutinib, and ponatinib using high‐performance liquid chromatography–Photodiode array detection. (2022, July 12). PubMed Central. Retrieved from [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. scispace.com [scispace.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. youtube.com [youtube.com]
- 5. nebiolab.com [nebiolab.com]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. eijppr.com [eijppr.com]
- 10. bataviabiosciences.com [bataviabiosciences.com]
- 11. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Validated UPLC-MS/MS method for the quantification of dasatinib in plasma: Application to pharmacokinetic interaction studies with nutraceuticals in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous determination of methotrexate, dasatinib and its active metabolite N- deshydroxyethyl dasatinib in rat plasma by LC-MS/MS: method validation and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. N-Deshydroxyethyl Dasatinib | C20H22ClN7OS | CID 11669430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ovid.com [ovid.com]
- 20. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Matrix Effects in the Bioanalysis of N-Deshydroxyethyl Dasatinib
Welcome to the technical support resource for the bioanalysis of N-Deshydroxyethyl Dasatinib. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in quantitative LC-MS/MS analysis. Here, we provide in-depth, experience-driven answers to common challenges, detailed troubleshooting protocols, and a foundational understanding of why these effects occur and how to mitigate them effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding matrix effects in the context of N-Deshydroxyethyl Dasatinib bioanalysis.
Q1: What exactly is a "matrix effect" and why is it a significant concern for N-Deshydroxyethyl Dasatinib analysis?
A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2] In the bioanalysis of N-Deshydroxyethyl Dasatinib, a metabolite of the anti-leukemic agent Dasatinib, this translates to either an artificial decrease (ion suppression) or increase (ion enhancement) in the mass spectrometer signal.[3][4][5] This phenomenon directly impacts the accuracy, precision, and sensitivity of the quantitative results.[1]
Biological matrices like plasma, serum, or urine are incredibly complex, containing a myriad of endogenous substances such as phospholipids, salts, proteins, and other metabolites.[6] When these compounds co-elute with N-Deshydroxyethyl Dasatinib from the liquid chromatography (LC) column and enter the mass spectrometer's ion source, they can interfere with the ionization process.[7] For instance, less volatile compounds can affect the efficiency of droplet formation and evaporation in the electrospray ionization (ESI) source, while other compounds might compete for charge, ultimately reducing the number of charged analyte ions that reach the detector.[3][7] Given the regulatory requirements for bioanalytical method validation, which mandate a thorough assessment of matrix effects, understanding and controlling for these interferences is paramount for generating reliable pharmacokinetic and toxicokinetic data.[8][9][10]
Q2: What are the primary causes of matrix effects in plasma-based assays for N-Deshydroxyethyl Dasatinib?
A2: In plasma, the most notorious culprits for causing matrix effects, particularly ion suppression in LC-MS/MS, are phospholipids .[6][11][12] These are major components of cell membranes and are abundant in plasma.[6][12] Due to their amphipathic nature, they can be co-extracted with the analyte during common sample preparation techniques like protein precipitation and can co-elute during chromatographic separation.[12]
Other contributing factors include:
-
Endogenous Metabolites: Plasma contains a vast array of small molecules that can interfere with ionization.
-
Salts and Buffers: High concentrations of non-volatile salts can lead to ion source contamination and suppress the analyte signal.
-
Proteins: Although most sample preparation aims to remove proteins, residual amounts can still cause issues.
-
Exogenous Substances: Concomitant medications, their metabolites, or even anticoagulants used during sample collection can introduce interfering compounds.
The severity of these effects can be unpredictable and vary between different lots of plasma and even between individual patient samples, making robust mitigation strategies essential.[6][13]
Q3: How can a Stable Isotope-Labeled Internal Standard (SIL-IS) help, and what are its limitations?
A3: The use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is widely considered the most effective strategy to compensate for matrix effects.[1][14] A SIL-IS, such as a ¹³C- or ¹⁵N-labeled version of N-Deshydroxyethyl Dasatinib, is chemically identical to the analyte but has a different mass.[15]
How it works: The core principle is that the SIL-IS will have nearly identical physicochemical properties to the analyte.[16] This means it should experience the same degree of extraction inefficiency and the same extent of ion suppression or enhancement during analysis.[14] By adding a known amount of the SIL-IS to every sample, standard, and quality control (QC) at the beginning of the sample preparation process, the ratio of the analyte's response to the IS's response should remain constant, even if the absolute signal intensity of both fluctuates due to matrix effects.
Limitations:
-
Chromatographic Separation: In some cases, particularly with deuterium-labeled standards, the SIL-IS may exhibit a slightly different retention time than the analyte (the "isotope effect"). If they do not perfectly co-elute, they may experience different degrees of matrix effects, leading to inaccurate quantification.[14]
-
Cost and Availability: Synthesizing custom SIL-IS can be expensive and time-consuming, and they may not be commercially available for all metabolites.[1]
-
Purity: The SIL-IS must be of high isotopic and chemical purity. Any unlabeled analyte present as an impurity will artificially inflate the measured concentration of the analyte in the sample.[14]
Despite these limitations, a well-chosen and properly validated SIL-IS is the gold standard for mitigating variability introduced by matrix effects.[14]
Section 2: Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to matrix effects during the bioanalysis of N-Deshydroxyethyl Dasatinib.
| Observed Problem | Probable Cause(s) Related to Matrix Effect | Recommended Solution(s) |
| Poor Precision & Accuracy in QC Samples | Inconsistent ion suppression/enhancement across different samples or wells in a 96-well plate. This is often due to varying levels of phospholipids or other endogenous components.[6][11] | 1. Improve Sample Cleanup: Switch from simple protein precipitation (PPT) to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove interfering compounds.[17][18] Consider specialized phospholipid removal plates (e.g., HybridSPE®).[11][12][19] 2. Optimize Chromatography: Modify the LC gradient to achieve better separation between N-Deshydroxyethyl Dasatinib and the region where matrix effects are most pronounced (often where phospholipids elute).[1][20] 3. Verify Internal Standard Performance: Ensure the SIL-IS is co-eluting perfectly with the analyte. If not, a different labeling position or a different IS may be needed.[14] |
| Low Analyte Response / Poor Sensitivity | Significant ion suppression is occurring. The analyte is likely co-eluting with a highly suppressive matrix component, such as a glycerophosphocholine.[21] | 1. Conduct a Post-Column Infusion Experiment: This will identify the specific retention time windows where ion suppression is occurring.[1][3] Adjust your chromatography to move the analyte peak away from these zones. 2. Reduce Sample Injection Volume or Dilute the Sample: This reduces the total amount of matrix components entering the MS source.[1][22] This is only feasible if the assay has sufficient sensitivity to begin with.[22] 3. Change Ionization Source: If using ESI, consider trying Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[15] |
| Inconsistent Internal Standard Response | The SIL-IS is experiencing variable matrix effects, which compromises its ability to compensate accurately. This can happen if the IS and analyte do not track each other perfectly.[14] | 1. Re-evaluate Sample Preparation: Ensure the extraction recovery of both the analyte and the IS are consistent across the concentration range. 2. Check for Cross-Contamination: Ensure no carryover from high concentration samples is affecting the IS response in subsequent injections. 3. Assess Matrix Factor from Multiple Sources: Evaluate the matrix effect using at least six different sources of blank plasma to understand the inter-subject variability as recommended by FDA guidance.[8] |
| Calibration Curve Fails (Non-linear or Poor R²) | Matrix effects can be concentration-dependent. At higher concentrations, the matrix components' ability to suppress the signal may become saturated, leading to non-linearity.[23] | 1. Use a Matrix-Matched Calibration Curve: Prepare calibration standards in the same biological matrix as the samples to ensure that the standards and samples are affected by the matrix in a similar way.[16][24] 2. Narrow the Calibration Range: If non-linearity is observed at the high end, consider lowering the Upper Limit of Quantification (ULOQ). 3. Implement a More Effective Cleanup: A cleaner extract will often result in a more linear and reproducible calibration curve.[13][17] |
Section 3: Key Experimental Protocols
Here we provide step-by-step methodologies for essential experiments to diagnose and mitigate matrix effects.
Protocol 1: Qualitative Assessment of Matrix Effects via Post-Column Infusion
This experiment is crucial for visualizing the regions of ion suppression or enhancement in your chromatogram.
Objective: To identify the retention time windows where co-eluting matrix components affect the analyte's signal.[3][22]
Methodology:
-
System Setup:
-
Prepare a solution of N-Deshydroxyethyl Dasatinib in mobile phase at a concentration that gives a stable, mid-range signal (e.g., 100 ng/mL).
-
Using a T-junction, infuse this solution at a constant, low flow rate (e.g., 10 µL/min) into the LC flow stream after the analytical column but before the mass spectrometer's ion source.
-
Begin acquiring data in MRM mode for N-Deshydroxyethyl Dasatinib, observing a stable baseline signal from the infused solution.
-
-
Injection:
-
While the analyte solution is continuously infusing, inject a blank, extracted plasma sample (prepared using your intended sample preparation method).
-
-
Data Analysis:
-
Monitor the baseline of the N-Deshydroxyethyl Dasatinib MRM transition.
-
Any significant dip in the baseline indicates a region of ion suppression .
-
Any significant rise in the baseline indicates a region of ion enhancement .
-
-
Interpretation:
-
Compare the resulting chromatogram to the retention time of N-Deshydroxyethyl Dasatinib in a standard injection. If your analyte's peak elutes within a region of suppression or enhancement, you must modify your chromatographic method to shift its retention time.
-
Protocol 2: Quantitative Assessment of Matrix Factor (MF)
This protocol, adapted from regulatory guidance, provides a quantitative measure of the matrix effect.[8][25]
Objective: To quantify the absolute matrix effect by comparing the analyte response in the presence and absence of matrix components.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike N-Deshydroxyethyl Dasatinib and its SIL-IS into the final reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the dried-down extracts with N-Deshydroxyethyl Dasatinib and its SIL-IS to the same low and high QC concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike N-Deshydroxyethyl Dasatinib and its SIL-IS into at least six different lots of blank biological matrix before extraction. Process these samples through the entire sample preparation procedure. (This set is used to determine Recovery).
-
-
Analysis:
-
Inject all samples from Set A and Set B onto the LC-MS/MS system and record the peak areas for both the analyte and the SIL-IS.
-
-
Calculations:
-
Matrix Factor (MF):
-
Calculate the MF for both the analyte and the SIL-IS at each concentration level.
-
MF = (Peak Area in Set B) / (Mean Peak Area in Set A)[25]
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
IS-Normalized MF:
-
Calculate the IS-Normalized MF to determine if the internal standard effectively compensates for the matrix effect.
-
IS-Normalized MF = (MF of Analyte) / (MF of SIL-IS)
-
-
-
Acceptance Criteria:
-
Per regulatory guidelines, the precision (CV%) of the IS-Normalized MF across the different lots of matrix should be ≤15%. This demonstrates that while matrix effects may be present, they are consistent and are being corrected by the internal standard.
-
Protocol 3: Phospholipid Removal using HybridSPE®
This protocol describes a targeted approach to remove a primary source of matrix effects in plasma.[11][19]
Objective: To selectively remove phospholipids from a protein-precipitated sample prior to LC-MS/MS analysis.
Methodology:
-
Protein Precipitation:
-
In a 96-well collection plate, add 100 µL of plasma sample (containing analyte and SIL-IS).
-
Add 300 µL of 1% formic acid in acetonitrile to precipitate proteins.
-
Vortex the plate for 1 minute to ensure thorough mixing.
-
-
Phospholipid Removal:
-
Place a HybridSPE®-Phospholipid 96-well plate on a vacuum manifold fitted with a new collection plate.
-
Transfer the supernatant from the protein precipitation step to the HybridSPE® plate.
-
Apply a brief vacuum pulse (e.g., 2-4 inches Hg for 10-30 seconds) to pull the sample through the specialized zirconia-coated sorbent. The zirconia selectively retains phospholipids.[11]
-
-
Final Sample:
-
The resulting filtrate in the collection plate is now depleted of both proteins and phospholipids.
-
This clean extract can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable solvent if further concentration is needed.
-
Section 4: Visualizing the Workflow
Diagrams help clarify complex processes. Below are Graphviz representations of key concepts and workflows discussed.
Caption: Decision workflow for addressing matrix effects.
References
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters. Retrieved from [Link]
-
Spectroscopy Staff. (2011). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Spectroscopy. Available from: [Link]
-
Li, W., & Bartlett, M. G. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Bioanalysis, 3(4), 455-465. Available from: [Link]
-
LCGC International Staff. (2011). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available from: [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from [Link]
-
Rule, G., & Cramer, H. (2022). Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Laboratory. Available from: [Link]
-
Patel, N., et al. (2011). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1134-1140. Available from: [Link]
-
Jemal, M. (2010). Matrix Effects and Application of Matrix Effect Factor. Bioanalysis, 2(10), 1699-1703. Available from: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Available from: [Link]
-
Chambers, E. E., & Diehl, D. M. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters Corporation. Retrieved from [Link]
-
Roces, M. B., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(13), 3047. Available from: [Link]
-
Labsci at Pittcon. (2025). Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses. Retrieved from [Link]
-
Resolve Mass Spectrometry. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
Banno, A., et al. (2021). Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables. Journal of Pesticide Science, 46(2), 154-162. Available from: [Link]
-
Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Retrieved from [Link]
-
Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Retrieved from [Link]
-
Mei, H. (2007). Matrix effects: Causes and solutions. In: Weng, N., Ed., Bioanalytical Method Development and Validation, Taylor & Francis, Boca Raton, 123-146. Available from: [Link]
-
Xu, R., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 13(15), 1195-1206. Available from: [Link]
-
PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. Retrieved from [Link]
-
DC Chemicals. (n.d.). N-Deshydroxyethyl Dasatinib-C3-NH2 Datasheet. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
-
Chambers, E. (2010). Strategies for reducing phospholipid- based matrix effects in LC-ESI-MS bioanalysis. SlideShare. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11669430, N-Deshydroxyethyl Dasatinib. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]
-
DC Chemicals. (n.d.). N-Deshydroxyethyl Dasatinib. Retrieved from [Link]
-
Furlong, M., et al. (2012). A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 58, 130-135. Available from: [Link]
-
Impactfactor. (2024). Development and Validation of a Bioanalytical LC-MS/MS Method for Detection of Dasatinib in Rat Plasma. Retrieved from [Link]
-
Lankheet, N. A., et al. (2013). A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma. Journal of Chromatography B, 926, 83-91. Available from: [Link]
-
Al-Gizawiy, M. M., et al. (2021). Development of UPLC-MS/MS Method for Studying the Pharmacokinetic Interaction Between Dasatinib and Posaconazole in Rats. Pharmaceutical Development and Technology, 26(5), 567-574. Available from: [Link]
-
Costa, E. R., et al. (2023). Development and validation of liquid chromatography-tandem mass spectrometry method to quantify dasatinib in plasma and its application in a pharmacokinetic study in mice with and without sepsis. Brazilian Journal of Pharmaceutical Sciences, 59. Available from: [Link]
-
International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: An overview. Retrieved from [Link]
-
Xu, R., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 13(15), 1195–1206. Available from: [Link]
-
Bio-Rad. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. tandfonline.com [tandfonline.com]
- 4. N-Deshydroxyethyl Dasatinib|CAS 910297-51-7|DC Chemicals [dcchemicals.com]
- 5. N-Deshydroxyethyl Dasatinib | 910297-51-7 [chemicalbook.com]
- 6. tandfonline.com [tandfonline.com]
- 7. nebiolab.com [nebiolab.com]
- 8. fda.gov [fda.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. pharmacompass.com [pharmacompass.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. eijppr.com [eijppr.com]
- 14. waters.com [waters.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. labscievents.pittcon.org [labscievents.pittcon.org]
- 19. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. welch-us.com [welch-us.com]
- 21. e-b-f.eu [e-b-f.eu]
- 22. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 25. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Peak Shape for N-Deshydroxyethyl Dasatinib-d8
Welcome to the technical support center for the analysis of N-Deshydroxyethyl Dasatinib-d8. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, ensuring the integrity and accuracy of your analytical data. As an internal standard in pharmacokinetic and bioanalytical studies, achieving a symmetrical and reproducible peak shape for this compound is critical for the reliable quantification of its non-labeled counterpart.
This document moves beyond a simple checklist to provide in-depth explanations for the observed phenomena, grounding troubleshooting steps in established chromatographic principles.
Understanding the Analyte: this compound
This compound is a deuterated metabolite of Dasatinib, a potent tyrosine kinase inhibitor. Its chemical structure contains several basic nitrogen atoms, making it susceptible to specific interactions within the HPLC system that can lead to poor peak shape. The parent compound, Dasatinib, has multiple pKa values (3.1, 6.8, and 10.8), indicating that its ionization state is highly dependent on the mobile phase pH.[1][2][3] This is a crucial factor in understanding and troubleshooting its chromatographic behavior.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses the most common peak shape problems encountered during the analysis of this compound in a question-and-answer format.
Question 1: Why is my this compound peak exhibiting significant tailing?
Peak tailing is the most frequent issue observed for basic compounds like this compound. It manifests as an asymmetry in the peak, with the latter half being broader than the front half. This can compromise peak integration and, consequently, the accuracy of quantification.
Primary Cause: Secondary Interactions with Residual Silanols
In reversed-phase chromatography, the primary retention mechanism is the hydrophobic interaction between the analyte and the C18 stationary phase. However, silica-based columns have residual silanol groups (Si-OH) on their surface that can be deprotonated and negatively charged, especially at mid-range pH values. The positively charged basic nitrogens on this compound can then undergo secondary ionic interactions with these silanols. These interactions are stronger than the desired hydrophobic interactions, leading to a mixed-mode retention mechanism that causes peak tailing.
Troubleshooting Protocol for Peak Tailing:
-
Mobile Phase pH Adjustment:
-
Explanation: The ionization state of both the analyte and the residual silanols is pH-dependent. At a low pH (e.g., pH < 3), the silanol groups are protonated and neutral, minimizing the secondary ionic interactions.[4] The basic analyte will be fully protonated and exhibit consistent interactions with the stationary phase.
-
Action:
-
Lower the pH of your aqueous mobile phase to between 2.5 and 3.0 using an appropriate acidic modifier like formic acid or trifluoroacetic acid (TFA). Formic acid is generally preferred for LC-MS applications due to its volatility.
-
Ensure your column is stable at this low pH. Most modern silica-based C18 columns are rated for use in the pH range of 2-8.
-
-
-
Increase Buffer Concentration:
-
Explanation: A higher buffer concentration can help to shield the residual silanol groups and provide a more consistent ionic environment, reducing secondary interactions.
-
Action: If using a buffer (e.g., ammonium formate with formic acid), try increasing the concentration to 10-20 mM.
-
-
Use a High-Purity, End-Capped Column:
-
Explanation: Modern HPLC columns are manufactured with high-purity silica with a lower concentration of metal impurities, which can exacerbate silanol interactions. "End-capping" is a process where the residual silanols are chemically bonded with a small, less-bulky silane to block them from interacting with the analyte.
-
Action: If you are using an older column, consider switching to a modern, high-purity, end-capped C18 or a phenyl-hexyl column. Phenyl-hexyl columns have been shown to provide good peak shape for Dasatinib and its metabolites.[5]
-
-
Column Contamination:
-
Explanation: Accumulation of matrix components from biological samples (e.g., plasma proteins, phospholipids) on the column can create active sites that lead to peak tailing.
-
Action:
-
Implement a robust sample preparation method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interferences.
-
Use a guard column to protect the analytical column from strongly retained contaminants.
-
If contamination is suspected, flush the column with a strong organic solvent like isopropanol or a sequence of solvents of decreasing polarity.
-
-
Question 2: My this compound peak is fronting. What is the cause and how can I fix it?
Peak fronting, where the initial part of the peak is broader than the tailing edge, is less common than tailing but can still significantly impact data quality.
Primary Causes: Column Overload and Sample Solvent Mismatch
-
Column Overload:
-
Explanation: Injecting too much analyte mass onto the column can saturate the stationary phase at the point of injection. The excess analyte molecules travel through the column without being retained, eluting earlier and causing the peak to front.[6][7]
-
Action:
-
Dilute your sample and reinject. If the peak shape improves and becomes more symmetrical, the issue was mass overload.
-
Reduce the injection volume.
-
-
-
Sample Solvent Mismatch:
-
Explanation: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the initial mobile phase, the sample band will spread out at the head of the column before chromatography can begin, leading to peak distortion, including fronting.[1][8]
-
Action:
-
Ideally, dissolve your sample in the initial mobile phase.
-
If sample solubility is an issue, use the weakest solvent possible that will still dissolve the analyte.
-
Minimize the injection volume if a strong sample solvent must be used.
-
-
Question 3: I am observing a split peak for this compound. What are the likely causes?
A split peak can appear as two closely eluted peaks or a "shouldered" peak and is a clear indication of a problem in the chromatographic system.
Troubleshooting Workflow for Split Peaks:
// Nodes Start [label="Split Peak Observed for\nthis compound", fillcolor="#FBBC05", fontcolor="#202124"]; CheckAllPeaks [label="Are all peaks in the\nchromatogram split?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; SystemIssue [label="System-wide issue likely\n(pre-column or column)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AnalyteSpecificIssue [label="Analyte-specific issue or\nco-elution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckFrit [label="Check for a partially\nblocked column frit", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckVoid [label="Inspect for a column void\nat the inlet", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckConnections [label="Check all fittings and tubing\nfor leaks or dead volume", fillcolor="#F1F3F4", fontcolor="#202124"]; ReplaceFritOrColumn [label="Replace frit or column", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckSolventMismatch [label="Investigate sample solvent/\nmobile phase mismatch", fillcolor="#F1F3F4", fontcolor="#202124"]; AdjustSolvent [label="Reconstitute sample in\ninitial mobile phase", fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckPH [label="Is mobile phase pH near\nthe analyte's pKa?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; AdjustPH [label="Adjust pH to be at least\n2 units away from pKa", fillcolor="#34A853", fontcolor="#FFFFFF"]; Coelution [label="Consider co-elution with\nan interference", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> CheckAllPeaks; CheckAllPeaks -> SystemIssue [label="Yes"]; CheckAllPeaks -> AnalyteSpecificIssue [label="No"]; SystemIssue -> CheckFrit; CheckFrit -> CheckVoid; CheckVoid -> CheckConnections; CheckConnections -> ReplaceFritOrColumn; AnalyteSpecificIssue -> CheckSolventMismatch; CheckSolventMismatch -> AdjustSolvent; AnalyteSpecificIssue -> CheckPH; CheckPH -> AdjustPH [label="Yes"]; CheckPH -> Coelution [label="No"]; } ends_dot Caption: Troubleshooting workflow for split peaks.
Detailed Explanations for Split Peak Causes:
-
Partially Blocked Column Frit: Particulates from the sample or precipitated buffer salts can clog the inlet frit of the column, causing the sample to be unevenly distributed onto the stationary phase.[4]
-
Column Void: A void or channel in the packing material at the head of the column can cause the sample to travel through two different paths, resulting in a split peak.[4] This can be caused by pressure shocks or operating at a pH that dissolves the silica.
-
Sample Solvent/Mobile Phase Incompatibility: As mentioned previously, a strong sample solvent can cause peak distortion, which in severe cases can manifest as a split peak.
-
Mobile Phase pH near Analyte pKa: If the mobile phase pH is very close to one of the pKa values of this compound, the analyte can exist in two different ionization states simultaneously, which may have different retention times, leading to a split or shouldered peak.[9]
Question 4: My peak is very broad, indicating poor efficiency. How can I improve it?
Broad peaks can lead to poor resolution and reduced sensitivity.
Key Factors Influencing Peak Broadening:
-
Extra-Column Volume: This refers to the volume within the HPLC system outside of the column (e.g., injector, tubing, detector flow cell). Excessive extra-column volume can cause the analyte band to spread out before and after it passes through the column.[2]
-
Solution: Use tubing with a narrow internal diameter (e.g., 0.125 mm or 0.005 inches) and keep the length as short as possible. Ensure all fittings are properly connected to avoid dead volume.
-
-
Sub-optimal Flow Rate: The van Deemter equation describes the relationship between flow rate and column efficiency. A flow rate that is too high or too low can lead to increased band broadening.
-
Solution: Perform a flow rate optimization study to find the optimal flow rate for your column dimensions and particle size.
-
-
Temperature Effects: Lower temperatures can increase mobile phase viscosity and slow down mass transfer, leading to broader peaks.
-
Solution: Using a column oven to maintain a consistent and elevated temperature (e.g., 30-40 °C) can improve efficiency.
-
Recommended Starting LC Conditions
The following table provides a set of recommended starting conditions for the analysis of this compound. These should be considered a starting point for method development and optimization.
| Parameter | Recommended Condition | Rationale |
| Column | High-purity, end-capped C18 or Phenyl-Hexyl, < 3 µm particle size | Minimizes silanol interactions and provides good retention and selectivity.[5][10] |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH to suppress silanol interactions and ensure consistent protonation of the analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and compatibility with MS. |
| Gradient | Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) | To elute the analyte with a good peak shape and to clean the column after each injection. |
| Flow Rate | Dependent on column dimensions (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column) | To be optimized for best efficiency. |
| Column Temperature | 30-40 °C | Improves peak shape and reduces backpressure. |
| Injection Volume | 1-5 µL | To avoid column overload. |
| Sample Diluent | Initial mobile phase composition | To prevent peak distortion due to solvent mismatch.[1][8] |
References
-
A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Clinical Pharmacology Biopharmaceutics Review(s) - accessdata.fda.gov. U.S. Food and Drug Administration. [Link]
-
Strategies to Combat Extra-Column Volume and Dispersion in LC Analysis. Lab Manager. [Link]
-
Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. Journal of Chromatography A. [Link]
-
Novel HPLC Method for Determination of Process Related Impurities of Dasatinib Drug Substance. International Journal of Science and Research (IJSR). [Link]
-
RP-HPLC Method for Development and Validation of Dasatinib in Bulk, Tablets Applied in Nano suspension, Drug Entrapment. SunText Reviews. [Link]
-
Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Axion Labs. [Link]
-
Population Pharmacokinetics of Dasatinib in Healthy Subjects. Pharmaceuticals (Basel). [Link]
-
Peak Splitting in HPLC: Causes and Solutions. Separation Science. [Link]
-
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent Technologies. [Link]
-
VALIDATION OF RP-HPLC METHOD FOR ESTIMATION OF DASATINIB IN BULK AND ITS PHARMACEUTICAL DOSAGE FORMS. International Journal of Pharmacy and Biological Sciences. [Link]
-
Development and validation of liquid chromatography-tandem mass spectrometry method to quantify dasatinib in plasma and its application to a pharmacokinetic study. SciELO. [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
-
N-Deshydroxyethyl Dasatinib. PubChem. [Link]
-
N-Deshydroxyethyl Dasatinib. Immunomart. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Population Pharmacokinetics of Dasatinib in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. brjac.com.br [brjac.com.br]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Dasatinib Monohydrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. agilent.com [agilent.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. ijsr.net [ijsr.net]
- 10. suntextreviews.org [suntextreviews.org]
Technical Support Center: Enhancing N-Deshydroxyethyl Dasatinib-d8 Detection Sensitivity
Welcome to the technical support center for the sensitive detection of N-Deshydroxyethyl Dasatinib-d8. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to empower you with the scientific rationale and practical steps needed to overcome common challenges in your bioanalytical assays.
This compound is a deuterated analog of a Dasatinib metabolite, primarily used as an internal standard (IS) in pharmacokinetic and therapeutic drug monitoring studies.[1][2][3] Achieving high sensitivity and accuracy in its detection, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is critical for reliable data.[1][4][5][6] This guide provides a structured approach to identifying and resolving issues that may compromise assay sensitivity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the analysis of this compound.
Q1: Why is a stable isotope-labeled internal standard like this compound crucial for quantitative bioanalysis?
A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative LC-MS/MS assays. Because this compound is chemically and physically almost identical to the analyte (N-Deshydroxyethyl Dasatinib), it co-elutes and experiences similar ionization suppression or enhancement in the mass spectrometer's ion source.[7] This co-behavior allows it to accurately compensate for variations during sample preparation and analysis, including extraction efficiency and matrix effects, leading to more precise and accurate quantification of the target analyte.[7]
Q2: What are the primary causes of low sensitivity for this compound in an LC-MS/MS assay?
Low sensitivity can stem from several factors, which can be broadly categorized as:
-
Matrix Effects: Co-eluting endogenous substances from the biological matrix (e.g., plasma, serum) can suppress or enhance the ionization of the analyte and internal standard, leading to inaccurate and imprecise results.[7][8]
-
Suboptimal Sample Preparation: Inefficient extraction of the analyte from the biological matrix or insufficient removal of interfering components can significantly impact sensitivity.[9][10][11]
-
Poor Chromatographic Resolution: Inadequate separation of the analyte from other matrix components can lead to ion suppression and reduced signal intensity.[12]
-
Inefficient Mass Spectrometry Ionization and Detection: Incorrect settings for parameters such as ionization mode, voltages, gas flows, and collision energy can result in a weak signal.[13][14]
Q3: What are the recommended initial steps to take when experiencing low signal intensity for this compound?
When encountering low signal intensity, a systematic approach is key.
-
Verify Standard and Sample Integrity: Ensure that your stock solutions and working standards of this compound have been prepared correctly and stored properly to prevent degradation.
-
Check Instrument Performance: Confirm that the LC-MS/MS system is performing optimally by running a system suitability test with a known standard.
-
Review Method Parameters: Double-check all your LC and MS method parameters to ensure they are appropriate for the analyte.
-
Isolate the Problem: A logical next step is to determine if the issue lies with the sample preparation, the liquid chromatography, or the mass spectrometer.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving more complex sensitivity issues.
Guide 1: Mitigating Matrix Effects and Optimizing Sample Preparation
Matrix effects are a significant hurdle in bioanalysis, arising from the complexity of biological samples.[9][10] The goal of sample preparation is to effectively isolate the analyte of interest while minimizing these interferences.[9][10][11]
Troubleshooting Workflow for Sample Preparation
Caption: Decision tree for troubleshooting sample preparation.
Experimental Protocols for Sample Preparation
1. Protein Precipitation (PPT):
-
Application: A rapid and simple technique suitable for initial method development.[11]
-
Protocol:
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard, this compound.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
Causality: While fast, PPT may not effectively remove phospholipids, which are a major cause of ion suppression.[11] If sensitivity is poor with PPT, consider more selective techniques.
2. Liquid-Liquid Extraction (LLE):
-
Application: Offers a cleaner sample extract compared to PPT by partitioning the analyte into an immiscible organic solvent.[8][15]
-
Protocol:
-
To 100 µL of plasma sample, add the internal standard and 50 µL of a basifying agent (e.g., 0.1 M NaOH) to adjust the pH.
-
Add 600 µL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute in the initial mobile phase.
-
-
Causality: The choice of extraction solvent and pH is critical for achieving high recovery of the analyte.
3. Solid-Phase Extraction (SPE):
-
Application: Provides the cleanest extracts by utilizing a solid sorbent to selectively retain and elute the analyte.[15][16]
-
Protocol:
-
Condition a mixed-mode SPE cartridge with methanol followed by water.
-
Load the pre-treated plasma sample (diluted with an acidic buffer).
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger organic solvent, often containing a pH modifier.
-
Evaporate the eluate and reconstitute.
-
-
Causality: SPE offers high selectivity but requires more extensive method development to optimize the sorbent, wash, and elution steps.
| Technique | Pros | Cons | When to Use |
| Protein Precipitation (PPT) | Fast, simple, low cost[11] | Prone to matrix effects (phospholipids)[11] | High-throughput screening, initial method development. |
| Liquid-Liquid Extraction (LLE) | Good removal of salts and phospholipids.[11] | Can be difficult to automate, requires solvent optimization.[11] | When PPT is not clean enough and higher sensitivity is needed. |
| Solid-Phase Extraction (SPE) | Provides the cleanest extracts, high analyte concentration.[16] | More complex method development, higher cost. | For assays requiring the highest sensitivity and for complex matrices. |
Guide 2: Optimizing Liquid Chromatography (LC) Parameters
Effective chromatographic separation is essential to move the analyte of interest away from co-eluting matrix components that can cause ion suppression.[12]
Troubleshooting Workflow for LC
Caption: Flowchart for liquid chromatography optimization.
Key LC Parameters to Optimize
-
Column Chemistry: A C18 column is a common starting point for the analysis of small molecules like this compound.[17] However, if peak shape is poor, consider a column with different properties, such as one with polar end-capping.
-
Mobile Phase Composition:
-
Organic Modifier: Acetonitrile and methanol are the most common organic solvents. Acetonitrile often provides better peak shape and lower backpressure.
-
Aqueous Phase pH: The pH of the mobile phase affects the ionization state of the analyte and its retention on a reversed-phase column. For basic compounds, an acidic mobile phase (e.g., with 0.1% formic acid) is typically used to promote protonation and retention.[12]
-
-
Gradient Elution: A well-designed gradient can effectively separate the analyte from early-eluting salts and late-eluting non-polar compounds, reducing matrix effects.
Guide 3: Fine-Tuning Mass Spectrometry (MS) Parameters
The mass spectrometer settings directly control the efficiency of ion generation, transmission, and detection.
MS Parameter Optimization Protocol
-
Infusion Analysis: Directly infuse a standard solution of this compound into the mass spectrometer to optimize source parameters without the influence of the LC system.
-
Ionization Mode: Electrospray ionization (ESI) is generally suitable for polar and ionizable molecules like N-Deshydroxyethyl Dasatinib.[13] Test both positive and negative ion modes to determine which provides a better signal. Positive mode is often preferred for compounds with basic nitrogen atoms.
-
Source Parameter Optimization:
-
Capillary/Spray Voltage: Adjust to achieve a stable and robust spray.
-
Gas Flows (Nebulizer and Drying Gas): Optimize to ensure efficient desolvation of the ESI droplets.
-
Source Temperature: Higher temperatures can improve desolvation but may cause thermal degradation of the analyte.
-
-
MS/MS Parameter Optimization:
-
Precursor Ion Selection: Select the appropriate precursor ion for this compound.
-
Collision Energy (CE): Ramp the collision energy to find the optimal value that produces the most abundant and stable product ions.[14]
-
Product Ion Selection: Choose the most intense and specific product ions for quantification (quantifier) and confirmation (qualifier) in Selected Reaction Monitoring (SRM) mode.
-
| MS Parameter | Typical Starting Value | Optimization Goal |
| Ionization Mode | ESI Positive | Maximize signal intensity and stability. |
| Capillary Voltage | 3.5 - 4.5 kV | Stable ion current. |
| Drying Gas Temp. | 300 - 350 °C | Efficient desolvation without analyte degradation. |
| Drying Gas Flow | 8 - 12 L/min | Efficient desolvation. |
| Nebulizer Pressure | 30 - 50 psi | Fine and stable aerosol. |
| Collision Energy | Analyte Dependent | Maximize product ion intensity. |
Part 3: Adherence to Regulatory Standards
All bioanalytical method development and validation should be conducted in accordance with regulatory guidelines to ensure data integrity and reliability.[18] The US Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidance on bioanalytical method validation.[18][19][20] Key validation parameters include accuracy, precision, selectivity, sensitivity, recovery, and stability.
By following the systematic troubleshooting and optimization strategies outlined in this guide, researchers can enhance the sensitivity of this compound detection, leading to more robust and reliable bioanalytical data in support of drug development programs.
References
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.).
- Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC. (n.d.). PubMed Central.
- New Trends in Sample Preparation for Bioanalysis. (2016, January 31). American Pharmaceutical Review.
- Bioanalytical sample preparation. (n.d.). Biotage.
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA.
- Current development of bioanalytical sample preparation techniques in pharmaceuticals. (2025, October 31).
- Bioanalytical Method Validation FDA 2001.pdf. (n.d.).
- This compound | CAS 1189998-96-6. (n.d.). Veeprho.
- M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. (2024, June 12). FDA.
- FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma.
- A Simplified Approach to Bioanalytical Sample Preparation. (2015, April 8). American Laboratory.
- LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. (n.d.).
- Addressing matrix effects in the bioanalysis of Dasatinib with Dasatinib-d8. (n.d.). Benchchem.
- Development and validation of liquid chromatography-tandem mass spectrometry method to quantify dasatinib in plasma and its application to a pharmacokinetic study. (n.d.). SciELO.
- Tips for Optimizing Key Parameters in LC–MS. (n.d.). LCGC International.
- 4 Steps to Successful Compound Optimization on LC-MS/MS. (2024, July 30). Technology Networks.
- Sensitive Quantification of Drug Metabolites Using LC-MS. (2020, April 9). Technology Networks.
- LC/MS Applications in Drug Development. (n.d.). BioAgilytix.
- An In-depth Technical Guide on the Certificate of Analysis for N-Boc-N-deshydroxyethyl Dasatinib-d8. (n.d.). Benchchem.
- This compound. (n.d.). LGC Standards.
- Simultaneous determination of methotrexate, dasatinib and its active metabolite N- deshydroxyethyl dasatinib in rat plasma by LC-MS/MS: method validation and application to pharmacokinetic study. (n.d.). PubMed.
- Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014, August 26).
- CAS No : 1189998-96-6| Chemical Name : this compound. (n.d.). Pharmaffiliates.
Sources
- 1. veeprho.com [veeprho.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. nebiolab.com [nebiolab.com]
- 5. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 6. bioagilytix.com [bioagilytix.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scielo.br [scielo.br]
- 9. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 15. biotage.com [biotage.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. fda.gov [fda.gov]
- 19. labs.iqvia.com [labs.iqvia.com]
- 20. fda.gov [fda.gov]
Technical Support Center: Troubleshooting Variability of N-Deshydroxyethyl Dasatinib-d8 as an Internal Standard
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing N-Deshydroxyethyl Dasatinib-d8 as an internal standard (IS) in bioanalytical methods. This guide is designed to provide in-depth, experience-driven insights into potential sources of variability and to offer structured troubleshooting workflows. Our goal is to move beyond simple procedural lists and explain the underlying scientific principles, ensuring the integrity and reliability of your quantitative data.
Foundational Understanding: The Role and Nature of this compound
N-Deshydroxyethyl Dasatinib, also known as M4, is a primary active metabolite of Dasatinib, a potent tyrosine kinase inhibitor.[1][2][3] Its deuterated isotopologue, this compound, is synthesized to serve as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification.[4][5]
The fundamental principle of using a stable isotope-labeled (SIL) internal standard is that it co-elutes with the analyte and exhibits nearly identical chemical and physical properties during sample extraction, chromatography, and ionization.[6][7][8] This allows it to compensate for variability arising from matrix effects, sample preparation inconsistencies, and instrumental drift.[8][9] However, even with a well-chosen SIL IS like this compound, variability can arise, compromising data accuracy. Understanding the potential pitfalls is the first step toward robust assay performance.
Key Chemical Information:
| Property | Value | Source |
| Chemical Name | N-(2-chloro-6-methyl-phenyl)-2-[[2-methyl-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)pyrimidin-4-yl]methyl]thiazole-5-carboxamide | [4] |
| Molecular Formula | C20H14D8ClN7OS | [10] |
| Molecular Weight | ~452.00 g/mol | [10][] |
| Parent Drug | Dasatinib | [5] |
| Unlabeled CAS | 910297-51-7 | [3][4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for observing high variability in my this compound signal?
High variability in the internal standard response is a red flag that warrants immediate investigation.[12][13] The root causes can generally be categorized into three areas: sample preparation, chromatographic/instrumental issues, and the chemical stability of the standard itself.[12][14] Inconsistent pipetting, inefficient or variable extraction recovery, autosampler injection problems, or ion source instability are common culprits.[12][14]
Q2: Can the deuterium labels on this compound exchange with hydrogen from the solvent or matrix?
This phenomenon, known as hydrogen-deuterium (H/D) exchange, can compromise the integrity of the standard.[15][16] The stability of deuterium labels depends on their position in the molecule.[17] Labels on heteroatoms (like -OH or -NH) are highly labile.[16] For this compound, the deuterium atoms are placed on the piperazine ring, which are generally stable carbon-deuterium (C-D) bonds.[4][18] However, extreme pH or high temperatures during sample processing or storage could potentially facilitate exchange, though it is less common for C-D bonds compared to heteroatom-bound deuterium.[16][17]
Q3: My IS signal is consistently lower in study samples compared to my calibration standards and QCs. What does this indicate?
This often points to a matrix effect that is not being adequately compensated for by the internal standard.[19][20] While SIL IS are excellent at correcting for matrix effects, significant differences in the composition between the matrix used for calibrators (e.g., pooled blank plasma) and the study samples (which may contain co-medications or have different levels of endogenous components) can lead to differential ion suppression or enhancement.[20][21] It is crucial to evaluate matrix effects from multiple sources during method validation.[14]
Q4: How should I properly prepare and store my this compound stock and working solutions?
Proper handling and storage are critical to maintaining the integrity of your internal standard.[22] Stock solutions should be prepared in a high-quality organic solvent in which the compound is highly soluble and stable. Storage should be at -20°C or lower, protected from light, to minimize degradation.[23] Deuterated compounds themselves are stable isotopes and do not have a shelf life in the traditional sense, but their stability in solution depends on the solvent and storage conditions.[24] Repeated freeze-thaw cycles should be avoided by preparing smaller aliquots for daily use.
Troubleshooting Guides: A Root Cause Analysis Approach
When encountering IS variability, a systematic approach is essential. The following guides will help you diagnose and resolve common issues.
Guide 1: Investigating Random, Sporadic IS Variability
Symptom: The IS peak area is inconsistent and unpredictable across the analytical run, affecting calibrators, QCs, and unknown samples alike.
dot
Caption: Workflow for diagnosing random IS variability.
Step-by-Step Protocol: Isolating the Source
-
Review Sample Preparation:
-
Action: Re-prepare a small set of QCs, paying meticulous attention to the IS spiking step. Ensure the vortexing/mixing is thorough and consistent for all samples.
-
Rationale: Manual pipetting errors are a frequent source of random variability. Inconsistent mixing can lead to non-homogenous samples being injected.[12]
-
-
Inspect the LC and Autosampler:
-
Action: Perform an injection series using only a standard solution of the IS. Check for pressure fluctuations. Visually inspect the autosampler syringe for air bubbles.
-
Rationale: This isolates the instrument from the complexities of a prepared sample. An inconsistent injection volume or a leak in the system will cause direct variability in the signal.[12]
-
-
Clean and Inspect the Mass Spectrometer Source:
-
Action: Perform routine maintenance on the ion source, including cleaning the electrospray needle and the orifice.
-
Rationale: A contaminated or improperly positioned ESI source can lead to unstable spray and fluctuating ionization efficiency, resulting in a highly variable signal.[12]
-
Guide 2: Investigating Systematic IS Signal Drift or Shift
Symptom: The IS peak area shows a consistent trend (e.g., decreasing over the run) or is systematically different between sample types (e.g., lower in unknown samples than in calibrators).
dot
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 3. N-Deshydroxyethyl Dasatinib | C20H22ClN7OS | CID 11669430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. veeprho.com [veeprho.com]
- 6. texilajournal.com [texilajournal.com]
- 7. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound - CAS:1189998-96-6 - Topbatt Chemical Co., Ltd. [biosotop.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. bioanalysis-zone.com [bioanalysis-zone.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 18. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 19. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. waters.com [waters.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. m.youtube.com [m.youtube.com]
Quality control and purity assessment of N-Deshydroxyethyl Dasatinib-d8
Welcome to the technical support guide for N-Deshydroxyethyl Dasatinib-d8 (CAS No. 1189998-96-6).[1][2] This document is designed for researchers, analytical scientists, and quality control professionals who utilize this stable isotope-labeled internal standard (SIL-IS) for the quantification of N-Deshydroxyethyl Dasatinib, a metabolite and impurity of the tyrosine kinase inhibitor, Dasatinib.[1][3]
As a critical reagent in bioanalytical and pharmaceutical research, ensuring the purity and integrity of this internal standard is paramount for achieving accurate and reproducible results.[4][5] This guide provides in-depth answers to frequently asked questions and detailed troubleshooting protocols for common analytical challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, characterization, and application of this compound.
Q1: What is the primary application of this compound?
A1: this compound is primarily used as an internal standard in analytical methods, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), for the precise quantification of its non-labeled counterpart, N-Deshydroxyethyl Dasatinib, in biological matrices or pharmaceutical formulations.[1] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry because it co-elutes with the analyte and experiences similar extraction recovery and ionization effects, thereby correcting for variability during sample preparation and analysis.[5][6]
Q2: What are the critical quality attributes for a deuterated internal standard like this?
A2: The reliability of your quantitative data depends directly on the quality of the internal standard. The two most critical attributes are:
-
Chemical Purity: This refers to the percentage of the material that is the desired compound, free from other chemical impurities (e.g., residual starting materials, by-products from synthesis).[7] A high chemical purity, typically ≥98%, is essential.[8]
-
Isotopic Purity (or Isotopic Enrichment): This measures the percentage of the compound that is appropriately labeled with the stable isotope (d8) versus molecules with fewer deuterium atoms (d0 to d7).[9] High isotopic enrichment (typically >98%) is crucial to prevent signal overlap and ensure accurate quantification.[4][10]
Q3: Why is a mass shift of +8 Da (d8) chosen for this standard?
A3: A sufficient mass difference between the analyte and the internal standard is necessary to prevent isotopic crosstalk, where the natural isotopic abundance of the analyte (e.g., from ¹³C) interferes with the signal of the standard.[6] A mass shift of 3 or more Daltons is generally recommended.[11] The +8 Da shift for this compound provides a clear separation of mass signals, even on lower-resolution mass spectrometers, ensuring that the analyte's M+1 and M+2 peaks do not overlap with the standard's signal.[5]
Q4: What are the recommended storage conditions?
A4: Like many complex organic molecules, this compound should be stored in a controlled environment to prevent degradation. The recommended conditions are typically -20°C, protected from light and moisture.[8] Exposure to light, air, or acidic/moist conditions can lead to oxidative degradation or hydrolysis.[12] Always refer to the Certificate of Analysis (CoA) provided by the supplier for specific storage instructions.
Q5: What potential impurities should I be aware of?
A5: Impurities can arise from the synthesis of Dasatinib itself or the subsequent labeling and modification steps. Potential impurities include:
-
Process-Related Impurities: Unreacted starting materials or by-products from the synthesis.[12]
-
Degradation Products: N-oxides or hydrolysis products can form if the material is exposed to oxidative or acidic conditions.[12]
-
Isotopic Variants: Molecules with fewer than eight deuterium atoms (e.g., d7, d6), which affect the isotopic purity.
Part 2: Analytical Methods & Protocols
This section provides standardized protocols for the quality assessment of this compound.
Protocol 1: Chemical Purity Determination by HPLC-UV
This protocol outlines a standard reversed-phase HPLC method to assess chemical purity based on peak area percentage.
Objective: To separate and quantify chemical impurities.
Methodology:
-
System Preparation: Equilibrate an HPLC system with a C18 column.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
-
Sample Preparation: Prepare a ~0.5 mg/mL solution of this compound in a suitable solvent like Methanol or a DMSO/Acetonitrile mixture.
-
Chromatographic Conditions:
Parameter Recommended Setting Causality and Rationale Column C18, 4.6 x 150 mm, 5 µm Provides good retention and separation for moderately polar compounds like Dasatinib analogues.[8] Mobile Phase Gradient elution with A and B A gradient is necessary to elute both polar and non-polar impurities within a reasonable run time. Gradient 5% B to 95% B over 20 min A typical starting point; may require optimization based on observed impurities. Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, balancing run time and pressure.[8] Column Temp. 30°C Improves peak shape and ensures consistent retention times by reducing mobile phase viscosity.[13] Detection (UV) 280 nm or 324 nm Dasatinib and its analogues have strong absorbance in this region.[8][14] | Injection Vol. | 10 µL | A standard volume to avoid column overloading. |
-
Data Analysis: Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
Protocol 2: Identity and Isotopic Purity by LC-MS
This protocol uses high-resolution mass spectrometry to confirm identity and determine isotopic enrichment.
Objective: To confirm the molecular weight and assess the degree of deuterium incorporation.
Methodology:
-
System Preparation: Use an LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[8]
-
Chromatographic Separation: A short isocratic or rapid gradient elution using the HPLC conditions above is sufficient to separate the analyte from the injection solvent front.
-
Mass Spectrometry Conditions:
Parameter Recommended Setting Causality and Rationale Ionization Mode Electrospray Ionization (ESI), Positive Dasatinib analogues contain basic nitrogen atoms that are readily protonated in ESI+.[15] Scan Mode Full Scan (MS1) Acquire data over a range (e.g., m/z 100-1000) to observe the protonated molecule [M+H]⁺.[8] Resolution >10,000 (FWHM) High resolution is critical to separate the isotopic peaks and accurately determine their masses.[16] | MRM (Optional) | 452.0 → [Fragment m/z] | For triple quadrupole systems, a Multiple Reaction Monitoring (MRM) transition can be used for quantification. The parent mass for the d8 analogue is ~452.0.[2] |
-
Data Analysis:
-
Identity: Compare the observed accurate mass of the [M+H]⁺ ion with the calculated theoretical mass. The theoretical molecular weight is ~452.0.[2][17]
-
Isotopic Purity: Analyze the isotopic cluster of the main peak. The peak corresponding to the d8 species should be the most abundant. Calculate the isotopic purity by correcting for the natural isotopic abundance of other elements (C, N, S, Cl) and determining the relative intensity of the d8 peak compared to the d0-d7 peaks.[9][16]
-
Protocol 3: Structural Confirmation by ¹H NMR
Objective: To confirm the chemical structure and ensure the absence of significant proton-containing impurities.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the substance in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis: The ¹H NMR spectrum should be consistent with the structure of N-Deshydroxyethyl Dasatinib, but with a key difference: the signals corresponding to the eight protons on the piperazine ring should be absent or significantly diminished (to <2% of expected integration). The presence of these signals would indicate incomplete deuteration. The characteristic aromatic and amide protons should still be present.[14][18]
Part 3: Troubleshooting Guide
This guide is structured to help you diagnose and resolve common issues encountered during the analysis of this compound.
Workflow: Overall Quality Control Assessment
The following diagram illustrates the logical flow for a comprehensive quality control check.
Detailed Explanation:
-
Adjust Mobile Phase pH: At a low pH (e.g., 2.5-3.5), the basic nitrogens on the molecule are protonated, which can improve peak shape. [19]More importantly, low pH suppresses the ionization of acidic silanol groups on the column packing, reducing the secondary interactions that cause tailing. [20]2. Add a Competing Base: Adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can also improve peak shape. [19]The TEA acts as a "competing base," binding to the active silanol sites on the column and preventing the analyte from interacting with them.
-
Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to minimize the number of free silanol groups. If you are using an older column, or one not designed for basic compounds, switching to a specialized column can dramatically improve performance. [19]
Issue 2: Mass Spectrometry - Low Signal or Poor Ionization
Symptom: The intensity of the [M+H]⁺ ion at m/z 452.0 is weak or inconsistent.
Causality: Poor ionization can be due to several factors, including non-optimal mobile phase conditions, ion suppression from matrix components, or incorrect instrument settings.
Troubleshooting Steps:
-
Confirm Mobile Phase Acidity: ESI in positive mode relies on the analyte being readily protonated. Ensure your mobile phase contains an acid like formic acid (0.1% is standard) to facilitate the formation of [M+H]⁺ ions. [21]2. Check for Ion Suppression: If analyzing in a complex matrix (like plasma), other components can co-elute and compete with your analyte for ionization, suppressing its signal.
-
Solution: Improve chromatographic separation to move the analyte away from interfering peaks. A robust sample preparation method (e.g., solid-phase extraction instead of simple protein precipitation) can also remove many matrix components. [15][22]3. Optimize Source Parameters: Systematically optimize MS source parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for m/z 452.0. This can be done by infusing a solution of the standard directly into the mass spectrometer.
-
-
Check for Adduct Formation: Look for other ions in the mass spectrum, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts. If these are prominent, it indicates that your mobile phase or sample may be contaminated with salts. Using high-purity solvents and additives can minimize this.
Issue 3: Mass Spectrometry - Incorrect Isotopic Pattern
Symptom: The most abundant peak in the isotopic cluster is not the d8 peak, or significant d0-d7 peaks are observed.
Causality: This indicates low isotopic enrichment or potential in-source hydrogen-deuterium (H/D) exchange.
Troubleshooting Steps:
-
Verify Supplier CoA: First, confirm the isotopic purity specified on the Certificate of Analysis. A reputable supplier should provide this data. [11]An isotopic purity of ≥98% is standard. [4]2. Check for H/D Exchange: Deuterium atoms on carbon are generally stable. However, under certain conditions (e.g., high source temperatures, specific mobile phase compositions), exchange with protons from the solvent can occur, although this is less common for C-D bonds. [23] * Solution: Try lowering the MS source temperature. If the pattern changes, H/D exchange may be occurring.
-
Assess Chemical Purity: Ensure that the "d0" peak is not simply co-eluting N-Deshydroxyethyl Dasatinib (the non-labeled analyte). Good chromatographic separation is key. The retention times should be nearly identical, but a slight shift is sometimes observed with heavily deuterated compounds. [23]4. High-Resolution Analysis: Use a high-resolution instrument to confirm the elemental composition of each peak in the cluster. This can definitively distinguish between isotopic variants of your standard and other chemical impurities. [24]
References
-
SynZeal. (n.d.). Dasatinib Impurities. SynZeal. Retrieved from [Link]
-
Veeprho. (n.d.). Dasatinib Impurities and Related Compound. Veeprho. Retrieved from [Link]
-
LabRulez LCMS. (n.d.). TROUBLESHOOTING GUIDE - HPLC. LabRulez. Retrieved from [Link]
-
de Oliveira, P. R., et al. (2023). Development and validation of liquid chromatography-tandem mass spectrometry method to quantify dasatinib in plasma and its application to a pharmacokinetic study. Brazilian Journal of Pharmaceutical Sciences, 59. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Dasatinib-impurities. Pharmaffiliates. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. Retrieved from [Link]
-
Daicel Pharma Standards. (n.d.). Dasatinib Impurities Manufacturers & Suppliers. Daicel. Retrieved from [Link]
-
D'Avolio, A., et al. (2009). New HPLC-MS method for the simultaneous quantification of the antileukemia drugs imatinib, dasatinib, and nilotinib in human plasma. Journal of Chromatography B, 877(18-19), 1981-1987. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of Dasatinib and its six impurities. ResearchGate. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Phenomenex. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Development and validation of liquid chromatography-tandem mass spectrometry method to quantify dasatinib in plasma and its application to a pharmacokinetic study. Semantic Scholar. Retrieved from [Link]
-
R Discovery. (2009, April 24). New HPLC–MS method for the simultaneous quantification of the antileukemia drugs imatinib, dasatinib, and nilotinib in human plasma. R Discovery. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. Retrieved from [Link]
-
Hemanth, G., & Patil, A. (2024). Development and Validation of a Bioanalytical LC-MS/MS Method for Detection of Dasatinib in Rat Plasma. International Journal of Pharmaceutical Quality Assurance, 15(4), 2139-44. Retrieved from [Link]
-
El-Daly, M., et al. (2018). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. Molecules, 23(8), 1949. Retrieved from [Link]
-
SynThink Research Chemicals. (n.d.). Reference Standards, Working Standards, and Internal Reference Standards. SynThink. Retrieved from [Link]
-
Veeprho. (n.d.). This compound | CAS 1189998-96-6. Veeprho. Retrieved from [Link]
-
ResearchGate. (2020). Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, September 29). How to Determine Isotopic Purity Using LC-MS: A Step-by-Step Guide. ResolveMass. Retrieved from [Link]
-
Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac. Retrieved from [Link]
-
Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. PharmTech. Retrieved from [Link]
-
World Health Organization. (2010). Annex 1 WHO good practices for pharmaceutical quality control laboratories. WHO. Retrieved from [Link]
-
Chen, Y., et al. (2020). Dasatinib–SIK2 Binding Elucidated by Homology Modeling, Molecular Docking, and Dynamics Simulations. International Journal of Molecular Sciences, 21(17), 6339. Retrieved from [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis, 1(1), 145-150. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Isotopic Labeling Services. Charles River. Retrieved from [Link]
-
Novartis OAK. (2013, January 31). Solution conformations and dynamics of ABL kinase-inhibitor complexes determined by NMR substantiate the different binding modes of imatinib/nilotinib and dasatinib. Novartis Open Access Knowledge. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. ResolveMass. Retrieved from [Link]
-
AptoChem. (2008). Deuterated internal standards and bioanalysis. AptoChem. Retrieved from [Link]
-
Al-Tannak, N. F., & Bagary, D. M. (2014). Dasatinib. In Profiles of Drug Substances, Excipients, and Related Methodology (Vol. 39, pp. 131-182). Academic Press. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. labmix24.com [labmix24.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. pharmtech.com [pharmtech.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. resolvemass.ca [resolvemass.ca]
- 11. criver.com [criver.com]
- 12. veeprho.com [veeprho.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. pharmaffiliates.com [pharmaffiliates.com]
- 18. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. realab.ua [realab.ua]
- 21. researchgate.net [researchgate.net]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. scispace.com [scispace.com]
- 24. almacgroup.com [almacgroup.com]
Overcoming calibration curve challenges with N-Deshydroxyethyl Dasatinib-d8
Technical Support Center: N-Deshydroxyethyl Dasatinib-d8
Guide Objective: This technical support resource provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for overcoming common challenges encountered when using this compound as an internal standard (IS) in quantitative bioanalysis. The content is structured to address issues ranging from initial setup to complex data interpretation, ensuring robust and reliable calibration curves for the quantification of N-Deshydroxyethyl Dasatinib.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in our assay?
This compound is a stable isotope-labeled (SIL) internal standard. Its fundamental role is to mimic the analytical behavior of the target analyte, N-Deshydroxyethyl Dasatinib, throughout the entire experimental workflow—from sample extraction to final detection by mass spectrometry (LC-MS/MS). Because it has a nearly identical chemical structure and physicochemical properties, it co-elutes with the analyte and experiences similar effects from sample preparation (e.g., extraction recovery) and matrix-induced ion suppression or enhancement. By adding a known, constant concentration of the d8-labeled IS to all samples (blanks, calibration standards, and unknown samples), we can use the ratio of the analyte's signal response to the IS's signal response for quantification. This ratiometric approach corrects for variations in sample handling and instrument performance, leading to significantly improved accuracy and precision.
Q2: My signal intensity for the this compound internal standard is unexpectedly low across all samples. What are the likely causes?
Low signal intensity for the internal standard can typically be traced to three main areas:
-
Preparation Error: The most common cause is an error in the preparation of the IS working solution, leading to a lower-than-intended concentration. Verify all dilution calculations and ensure that the correct stock solution was used.
-
Mass Spectrometry Parameters: The specific precursor-to-product ion transition (SRM/MRM) for this compound may be suboptimal. Re-infuse the IS solution directly into the mass spectrometer to optimize parameters such as collision energy (CE) and declustering potential (DP) to maximize signal response.
-
Source Contamination: A contaminated ion source in the mass spectrometer can lead to a generalized suppression of signal for all ions. Check instrument maintenance logs and perform source cleaning if necessary.
Q3: My calibration curve is linear at low concentrations but flattens out at the higher end. Why is this happening?
This phenomenon is a classic sign of detector saturation . Mass spectrometer detectors have a finite linear dynamic range. When the concentration of the analyte (and/or the co-eluting internal standard) is too high, the detector becomes overwhelmed with ions, and its response is no longer proportional to the ion quantity.
-
Immediate Solution: The most direct solution is to lower the concentration of your highest calibration standards and re-inject the curve. If the issue persists with the internal standard, consider reducing the concentration of the IS working solution added to all samples.
-
Long-Term Solution: Develop your method so that the highest calibration standard produces a signal that is approximately 80-90% of the upper limit of the detector's linear range.
In-Depth Troubleshooting Guide 1: Poor Calibration Curve Linearity (r² < 0.99)
Poor linearity is a critical issue that undermines the accuracy of quantitative results. A correlation coefficient (r²) of less than 0.99 typically indicates a systematic problem that must be addressed. The following guide provides a structured approach to diagnosing and resolving this issue.
Step-by-Step Troubleshooting Protocol
-
Verify Internal Standard (IS) Concentration: An incorrectly prepared IS concentration is a primary cause of non-linearity.
-
Action: Prepare a fresh IS working solution from the stock. Pay meticulous attention to pipetting and dilution calculations.
-
Rationale: If the IS concentration is too high, it can contribute to detector saturation or ion suppression effects, particularly impacting the analyte at lower concentrations and skewing the response ratio.
-
-
Assess for Matrix Effects: Even with a SIL-IS, significant matrix effects can cause non-linearity, especially if the matrix composition varies between calibration standards and study samples.
-
Action: Prepare two calibration curves: one in the clean solvent (e.g., methanol/water) and one in the biological matrix (e.g., stripped plasma). Compare the slopes of the two curves. A significant difference (>15%) suggests a strong matrix effect.
-
Rationale: The purpose of the SIL-IS is to track and correct for matrix effects. However, if the effect is exceptionally strong, it may not be perfectly compensated for. According to FDA guidance, bioanalytical methods must be validated to ensure matrix effects do not compromise accuracy.
-
-
Check for Contamination and Carryover: Contamination in the blank or carryover from a high-concentration sample can artificially inflate the response of the lowest calibration standards, compressing the curve.
-
Action: Inject a series of blank matrix samples immediately after injecting the highest concentration standard. Monitor for any signal in the analyte and IS channels.
-
Rationale: Carryover can compromise the integrity of the lower limit of quantification (LLOQ). If observed, optimize the autosampler wash sequence with a stronger organic solvent.
-
-
Re-evaluate the Regression Model:
-
Action: Most calibration curves are fitted with a linear, 1/x or 1/x² weighted regression model. If non-linearity persists, evaluate if your data is better described by a quadratic model.
-
Rationale: While linear regression is preferred for its simplicity, some assays may exhibit inherent non-linear behavior that is accurately described by a quadratic fit. However, the use of a non-linear model must be justified and validated according to regulatory guidelines.
-
Troubleshooting Workflow: Poor Linearity
Caption: Workflow for diagnosing poor calibration curve linearity.
In-Depth Troubleshooting Guide 2: High Variability in Internal Standard Response
While the ratiometric calculation corrects for variability, the raw response of the internal standard itself is a critical diagnostic tool. High variability (e.g., a relative standard deviation (%RSD) > 15%) across a batch of samples can indicate inconsistent sample processing or instrument instability.
Key Performance Indicators
| Parameter | Acceptance Criteria (Typical) | Rationale |
| IS Response %RSD | ≤ 15% across all samples in a run | Indicates consistency in sample preparation and stable instrument performance. |
| Calibration Curve r² | ≥ 0.99 | Demonstrates a strong correlation between concentration and response. |
| Calibrator Accuracy | Within ±15% of nominal (±20% at LLOQ) | Ensures the method accurately quantifies known concentrations. |
Diagnostic Decision Tree: IS Variability
Caption: Decision tree for diagnosing the root cause of IS variability.
Protocol for Mitigating IS Variability
-
Isolate the Source of Error (Sample Prep vs. Instrument):
-
Action: Prepare a set of 10-12 identical samples by pooling a matrix blank and spiking it with the IS. Aliquot these into separate tubes and process them through the entire extraction procedure. Then, take a single, well-prepared sample and inject it 10-12 times consecutively.
-
Rationale: This experiment decouples the variability from sample preparation from the variability of the LC-MS system. If the "prep replicates" show high %RSD while the "injection replicates" are low, the problem lies in the sample preparation steps (e.g., inconsistent pipetting, evaporation). If both are high, the issue is likely with the instrument itself.
-
-
Optimize Sample Extraction:
-
Action: Ensure all manual steps are performed consistently. Use calibrated pipettes. Ensure vortexing time and speed are identical for all samples. If using an evaporator, check for clogged needles that could cause differential evaporation rates.
-
Rationale: The SIL-IS is designed to correct for recovery variations, but extreme inconsistency can still introduce errors. A robust and consistent sample preparation method is the foundation of a reliable assay.
-
-
Ensure LC-MS System Stability:
-
Action: Before running a batch, allow the LC and MS systems to fully equilibrate. Run a system suitability test (SST) by injecting a standard mixture multiple times to confirm stable retention times and peak areas.
-
Rationale: Drifts in temperature, mobile phase composition, or source voltage can cause systematic changes in instrument response over the course of a run, manifesting as a drift in the IS signal.
-
References
-
Title: The Use of Stable Isotopes in Quantitative LC-MS Source: American Pharmaceutical Review URL: [Link]
-
Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Linearity of Calibration Curves for Analytical Methods: A Review of Criteria for Assessment of Method Reliability Source: Critical Reviews in Analytical Chemistry URL: [Link]
-
Title: A Systematic Approach to Troubleshooting LC/MS/MS Methods Source: AAPS PharmSciTech URL: [Link]
-
Title: Internal standard (IS) Source: European Medicines Agency (EMA) URL: [Link]
Proper storage and handling of N-Deshydroxyethyl Dasatinib-d8
Welcome to the technical support guide for N-Deshydroxyethyl Dasatinib-d8. This resource is designed for researchers, scientists, and drug development professionals to ensure the proper storage, handling, and effective use of this critical internal standard in your experimental workflows. As a deuterated analog of a potent tyrosine kinase inhibitor metabolite, meticulous handling and storage are paramount for generating accurate and reproducible results.
This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, empowering you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the handling and storage of this compound.
Q1: What is the primary application of this compound?
A1: this compound is a stable, non-radioactive, deuterium-labeled analog of N-Deshydroxyethyl Dasatinib, a metabolite of the kinase inhibitor Dasatinib.[1][2] Its primary application is as an internal standard in analytical and pharmacokinetic (PK) studies.[3][4] The mass shift introduced by the deuterium atoms allows for precise and accurate quantification of the non-labeled metabolite in biological samples using mass spectrometry (MS)-based techniques like LC-MS/MS.[3][5]
Q2: What are the recommended long-term storage conditions for the solid compound?
A2: For long-term stability, the solid (powder) form of this compound should be stored at -20°C.[6][7][8][9] It is also crucial to protect the compound from light and moisture to prevent degradation.[6] When stored under these conditions, the compound is expected to be stable for at least two years.[9]
Q3: I've received the compound, and it's an off-white solid. Is this normal?
A3: Yes, this is the expected appearance. This compound is typically supplied as a white to off-white solid.[1][6]
Q4: What personal protective equipment (PPE) should I use when handling this compound?
A4: this compound should be handled as a potent and hazardous compound.[10] Always use appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[7][8] All handling of the solid compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust particles.[7][8]
Q5: How should I prepare a stock solution? What solvents are recommended?
A5: While specific solubility data for the d8-analog is not always provided, information from the parent compound, Dasatinib, can be used as a guide. Dasatinib is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[9] It is sparingly soluble in aqueous buffers.[9] Therefore, it is recommended to first dissolve this compound in a minimal amount of DMSO or DMF to create a concentrated stock solution.
Q6: How should I store the stock solution?
A6: Stock solutions in organic solvents like DMSO should be stored at -20°C or -80°C.[7] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. While data for the parent compound Dasatinib suggests stability in DMSO for up to 3 months at -20°C, it's best practice to use prepared solutions as promptly as possible.[11] Anecdotal evidence suggests a potential drop in potency for Dasatinib in DMSO after one month at -80°C, so careful monitoring is advised.[11]
Q7: Can I store working solutions in aqueous buffers?
A7: It is not recommended to store aqueous solutions for more than one day.[9] If your experimental protocol requires an aqueous working solution, it should be prepared fresh daily from your frozen organic stock solution. For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in DMF and then dilute with the aqueous buffer of choice.[9]
Quantitative Data Summary
The following table summarizes the key storage and stability information for this compound and its parent compound.
| Parameter | Recommendation | Rationale & Remarks | Source(s) |
| Form | Solid (Powder) | As supplied by the manufacturer. | [1][6] |
| Appearance | White to Off-White Solid | Visual confirmation of product integrity. | [1][6] |
| Long-Term Storage (Solid) | -20°C, protect from light and moisture | Ensures long-term stability and prevents degradation. Expected to be stable for at least 2 years. | [6][7][9] |
| Stock Solution Storage (in DMSO/DMF) | -20°C or -80°C in single-use aliquots | Minimizes freeze-thaw cycles which can lead to degradation. Use within 3 months at -20°C is a general guideline. | [7] |
| Aqueous Solution Storage | Do not store for more than one day | Prone to degradation in aqueous media. Prepare fresh for each experiment. | [9] |
| Freeze-Thaw Stability (in Plasma) | Stable for at least 6 cycles (Dasatinib data) | While robust, it is still best practice to minimize freeze-thaw cycles by aliquoting. | [11] |
Experimental Protocols
Protocol 1: Reconstitution of Solid this compound
Objective: To prepare a concentrated stock solution for use in experiments.
Materials:
-
This compound (solid)
-
Anhydrous DMSO or DMF
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Pre-analysis: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the cold solid, which can affect its stability and weighing accuracy.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the solid compound.
-
Solubilization: Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 1 mg/mL or 10 mM).
-
Vortexing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into single-use, light-protected (amber) polypropylene tubes.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Aqueous Working Solutions
Objective: To prepare a diluted working solution in an aqueous buffer for immediate use.
Materials:
-
This compound stock solution (in DMSO or DMF)
-
Experimental aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile tubes
Procedure:
-
Thawing: Remove one aliquot of the stock solution from the freezer and thaw it at room temperature.
-
Dilution: Perform a serial dilution of the stock solution with your experimental buffer to achieve the final desired concentration. It is critical to add the stock solution to the buffer and mix immediately to prevent precipitation.
-
Immediate Use: Use the freshly prepared aqueous working solution in your experiment without delay. Do not store for future use.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor solubility in aqueous buffer | The compound is inherently sparingly soluble in aqueous solutions. The concentration may be too high. | - Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous solution is low (typically <1%).- Prepare the aqueous solution by diluting a concentrated organic stock solution into the buffer, not the other way around.- Consider using a different buffer system or adding a surfactant, if compatible with your assay. |
| Inconsistent analytical results | - Degradation of the compound due to improper storage or handling.- Repeated freeze-thaw cycles of the stock solution.- Use of old or improperly prepared working solutions. | - Always use freshly prepared aqueous working solutions.- Ensure stock solutions are properly aliquoted and stored at -20°C or -80°C.- Perform a quality check of your standard by comparing it to a newly prepared standard. |
| Compound appears discolored or clumped | Exposure to moisture or light. | - Discard the compound if you suspect it has been compromised.- Always store the solid compound in a desiccator at -20°C and protect it from light. |
Visual Logic Guides
The following diagrams illustrate key decision-making processes for the handling and use of this compound.
Caption: Decision tree for storage and solution preparation.
Caption: Workflow for troubleshooting inconsistent results.
References
- Benchchem.
- Pharmaffiliates.
- DC Chemicals.
- MedChemExpress.
- Contract Pharma. Handling Highly Potent Actives and Controlled Substances Safely and Securely.
- LGC Standards.
- Veeprho.
- Axios Research.
- Cayman Chemical.
- Benchchem.
- Benchchem. Dasatinib-d8: A Technical Safety and Handling Guide for Researchers.
- Pharmaffiliates. The Role of Deuterated Compounds in Pharmaceutical R&D and Testing.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. veeprho.com [veeprho.com]
- 4. This compound - CAS - 1189998-96-6 | Axios Research [axios-research.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-Deshydroxyethyl Dasatinib-C3-NH2|1430089-58-9|MSDS [dcchemicals.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Scientist's Guide to Robust Bioanalytical Method Validation: The Case for N-Deshydroxyethyl Dasatinib-d8
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of precision medicine, particularly in oncology, the accurate quantification of therapeutic agents in biological matrices is not merely a procedural step but the bedrock of pharmacokinetic (PK) and pharmacodynamic (PD) evaluation. Dasatinib, a potent tyrosine kinase inhibitor, exemplifies this need. Its efficacy and safety profile are intrinsically linked to its concentration in plasma. Consequently, the bioanalytical method employed for its measurement must be rigorously validated to be trustworthy and reliable.
This guide, drawing from extensive field experience, moves beyond a simple recitation of protocols. It delves into the scientific rationale behind methodological choices, comparing common approaches and championing the use of a stable isotope-labeled (SIL) internal standard—specifically N-Deshydroxyethyl Dasatinib-d8—as the gold standard for the bioanalysis of Dasatinib and its primary active metabolite.
The Lynchpin of Bioanalysis: The Internal Standard
The purpose of an internal standard (IS) in quantitative mass spectrometry is to correct for the variability inherent in sample processing and analysis. An ideal IS should mimic the analyte of interest through every step—extraction, chromatography, and ionization—without interfering with its measurement. This is where the choice of IS becomes a critical decision point that dictates the ultimate quality of the bioanalytical data.
Common Alternatives vs. The Gold Standard
In many published methods for Dasatinib, structurally unrelated compounds such as erlotinib, lopinavir, or verapamil have been employed as internal standards.[1][2] While convenient, this approach is fundamentally flawed. These molecules possess different physicochemical properties (e.g., solubility, pKa, protein binding) and will not behave identically to Dasatinib during sample preparation and analysis.[3][4] Most critically, they cannot compensate for a phenomenon known as the matrix effect .
The matrix effect, which can manifest as ion suppression or enhancement, is caused by co-eluting endogenous components of the biological matrix (like phospholipids) that interfere with the ionization efficiency of the analyte in the mass spectrometer's source.[5][6][7] Because a structurally unrelated IS will likely experience a different degree of matrix effect than the analyte, it cannot reliably correct for this variability, potentially leading to inaccurate and imprecise results.
This is why regulatory bodies and seasoned scientists advocate for the use of a stable isotope-labeled internal standard.[8][9] A SIL IS is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., deuterium (²H or D), ¹³C, ¹⁵N). This near-perfect analogy ensures that the IS and analyte co-elute chromatographically and experience the same extraction recovery and matrix effects.[10][11] The mass spectrometer can easily distinguish between the two, allowing the ratio of their signals to provide a highly accurate and precise measurement. For Dasatinib, Dasatinib-d8 is the ideal IS; for its key metabolite, N-Deshydroxyethyl Dasatinib, the corresponding this compound is the superior choice.[12]
Comparative Analysis of Sample Preparation Techniques
The goal of sample preparation is to isolate the analyte from the complex biological matrix, removing interferences and concentrating the sample. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[13]
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.[14] | Fast, simple, inexpensive, high recovery. | "Dirty" extract, high risk of significant matrix effects.[2][14] | High-throughput screening where speed is paramount and a SIL IS can mitigate some matrix effects. |
| Liquid-Liquid Extraction (LLE) | Partitioning the analyte between two immiscible liquid phases. | Cleaner extract than PPT, reduced matrix effects. | More labor-intensive, requires solvent optimization, can have lower recovery.[2] | Assays requiring better sensitivity than PPT can offer, with moderate throughput needs. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[12] | Provides the cleanest extract, significantly minimizes matrix effects, allows for sample concentration.[15] | Most complex and expensive method, requires significant method development. | Assays demanding the highest sensitivity and accuracy, such as for regulatory submissions and clinical PK studies.[12] |
For a robust, reliable assay intended for clinical sample analysis, Solid-Phase Extraction (SPE) is the recommended approach. The superior sample cleanup justifies the additional upfront investment in method development by yielding data of the highest quality and minimizing the risk of failed runs due to matrix effects.[12][15]
A Validated Bioanalytical Protocol: Dasatinib and Metabolite Quantification
The following protocol is a synthesis of best practices and is grounded in methodologies that have been successfully validated and published.[12] It is designed to meet the stringent requirements of regulatory bodies like the FDA and EMA.[9]
Experimental Workflow Overview
Below is a diagram illustrating the key stages of the bioanalytical workflow, from sample receipt to final data analysis.
Caption: Key parameters for bioanalytical method validation.
The table below summarizes the typical acceptance criteria for these parameters, based on the FDA and ICH M10 guidelines. [9]
| Parameter | Purpose | Experiment | Acceptance Criteria |
|---|---|---|---|
| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Analyze at least six different blank matrix lots. | Response in blank matrix should be ≤ 20% of the LLOQ response for the analyte and ≤ 5% for the IS. |
| Calibration Curve | To demonstrate the relationship between instrument response and known analyte concentration. | Analyze a blank, a zero standard (blank + IS), and at least six non-zero calibration standards over the expected concentration range. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter (precision). | Analyze QC samples at four levels (LLOQ, L, M, H) in replicate (n≥5) within a single run (intra-assay) and across multiple days (inter-assay). | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ). |
| Recovery | To measure the efficiency of the extraction process. | Compare the analyte response from pre-extraction spiked samples to post-extraction spiked samples at L, M, and H QC levels. | Recovery should be consistent, precise, and reproducible. While no absolute value is required, high and consistent recovery is desirable. |
| Matrix Effect | To assess the impact of the matrix on ionization. | Compare the analyte response in post-extraction spiked samples from different matrix lots to the response in a neat solution. | The CV of the IS-normalized matrix factor across different lots should be ≤ 15%. |
| Stability | To ensure the analyte is stable under various storage and handling conditions. | Analyze L and H QC samples after exposure to relevant conditions (freeze-thaw, bench-top, long-term storage, post-preparative). | Mean concentration of stability samples must be within ±15% of the nominal concentration. |
Representative Validation Data
The following data, modeled after successful validation studies, [12]demonstrates that a method using a stable isotope-labeled internal standard and SPE can readily meet these stringent criteria.
Table: Inter-Assay Accuracy and Precision (n=3 runs)
| Analyte | QC Level (ng/mL) | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|---|
| Dasatinib | LLOQ | 1.00 | 1.05 | 105.0 | 7.8 |
| Low | 3.00 | 2.91 | 97.0 | 5.1 | |
| Mid | 75.0 | 78.3 | 104.4 | 3.5 | |
| High | 750 | 739 | 98.5 | 4.2 | |
| N-Deshydroxyethyl Dasatinib | LLOQ | 1.00 | 0.96 | 96.0 | 9.1 |
| Low | 3.00 | 3.08 | 102.7 | 6.3 | |
| Mid | 75.0 | 72.9 | 97.2 | 4.8 |
| | High | 750 | 761 | 101.5 | 3.9 |
Conclusion: A Foundation of Trust
In drug development, data integrity is paramount. A bioanalytical method is not just a procedure; it is a self-validating system that provides the quantitative evidence upon which critical decisions are made. This guide has demonstrated that the combination of an appropriate sample preparation technique—preferably Solid-Phase Extraction—and the use of a stable isotope-labeled internal standard like this compound provides the most robust, reliable, and scientifically sound approach for the quantification of Dasatinib and its metabolites. By understanding the causality behind these choices, researchers can ensure their data is not only accurate and precise but also defensible, forming a solid foundation for any research or clinical program.
References
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. Available at: [Link]
-
Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. Journal of Chromatography B. Available at: [Link]
-
Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. Available at: [Link]
-
Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
The use of stable isotopes in drug metabolism studies. ResearchGate. Available at: [Link]
-
Internal Standard Sets for Reliable Metabolomic Analysis. IROA Technologies. Available at: [Link]
-
Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available at: [Link]
-
Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Journal of Biological Chemistry. Available at: [Link]
-
A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Development and validation of liquid chromatography-tandem mass spectrometry method to quantify dasatinib in plasma and its appl. Semantic Scholar. Available at: [Link]
-
Development and validation of liquid chromatography-tandem mass spectrometry method to quantify dasatinib in plasma and its application to a pharmacokinetic study. SciELO. Available at: [Link]
-
Development and validation of liquid chromatography-tandem mass spectrometry method to quantify dasatinib in plasma and its application to a pharmacokinetic study. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Development of a LC-MS/MS Method for the Determination of Dasatinib in Rat Plasma. ResearchGate. Available at: [Link]
-
Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Erlotinib. PubChem. Available at: [Link]
-
Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. Journal of Peptide Science. Available at: [Link]
-
Precipitation and Extraction Methods for Protein Purification: A Meta-Analysis of Purification Performance and Cost-Effectivenes. bioRxiv. Available at: [Link]
-
Practice of solid-phase extraction and protein precipitation in the 96-well format combined with high-performance liquid chromatography-ultraviolet detection for the analysis of drugs in plasma and brain. ResearchGate. Available at: [Link]
-
Physicochemical characterization and biological evaluation of amorphous solid dispersions of an anticancerous drug: Erlotinib HCl. Scientific Reports. Available at: [Link]
-
Verapamil. PubChem. Available at: [Link]
-
Physicochemical characterization and biological evaluation of amorphous solid dispersions of an anticancerous drug: Erlotinib HCl. PubMed. Available at: [Link]
-
Enhancement of Solubility and Dissolution Rate of Erlotinib Hydrochloride by Solid Dispersion Technique. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Erlotinib | C22H23N3O4 | CID 176870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Verapamil | C27H38N2O4 | CID 2520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. iroatech.com [iroatech.com]
- 11. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N-Deshydroxyethyl Dasatinib
This guide provides an in-depth technical comparison and cross-validation framework for analytical methods used to quantify N-Deshydroxyethyl Dasatinib, a critical metabolite of the tyrosine kinase inhibitor, Dasatinib. As researchers, scientists, and drug development professionals, ensuring the accuracy, precision, and reliability of analytical data is paramount. This document is structured to provide not just procedural steps, but also the scientific rationale behind the experimental design, grounded in authoritative regulatory guidelines.
The Analytical Imperative: Why N-Deshydroxyethyl Dasatinib Quantification Matters
Dasatinib is a potent therapeutic agent used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1] Its metabolism in humans is extensive, primarily mediated by CYP3A4, leading to the formation of several metabolites.[2] Among these, N-Deshydroxyethyl Dasatinib is a significant metabolite that requires accurate quantification for comprehensive pharmacokinetic and safety assessments.[3][4] The integrity of clinical and preclinical study outcomes hinges on the reliability of the analytical methods employed to measure the concentrations of both the parent drug and its metabolites.
Cross-validation of analytical methods becomes essential when data from different analytical techniques or laboratories are compared or combined.[5][6] It serves as a crucial bridge, ensuring the consistency and reliability of data throughout the drug development lifecycle.[7]
A Comparative Analysis of Predominant Analytical Techniques
The two most prevalent analytical techniques for the quantification of Dasatinib and its metabolites in biological matrices are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice between these methods is often dictated by the specific requirements of the study, such as the need for high sensitivity, the complexity of the sample matrix, and throughput considerations.
| Performance Parameter | HPLC-UV | LC-MS/MS | Scientific Rationale |
| Specificity/Selectivity | Moderate to High | Very High | HPLC-UV relies on chromatographic separation and UV absorbance, which can be susceptible to interference from co-eluting compounds with similar chromophores. LC-MS/MS offers superior selectivity by utilizing the mass-to-charge ratio (m/z) of the analyte and its fragments, providing an additional dimension of separation.[3] |
| Sensitivity (LOD/LOQ) | Nanogram (ng/mL) range | Picogram (pg/mL) to low nanogram (ng/mL) range | The sensitivity of LC-MS/MS is significantly higher due to the inherent signal-to-noise advantages of mass spectrometric detection.[8] This is particularly crucial for studies involving low dosage or for characterizing the terminal phase of pharmacokinetics. |
| Linearity Range | Typically narrower (e.g., 20-60 µg/mL)[9] | Wider dynamic range (e.g., 1-1000 ng/mL)[3] | LC-MS/MS detectors generally offer a wider linear dynamic range, allowing for the quantification of both low and high concentrations within a single analytical run. |
| Precision (%RSD) | < 15% | < 15% | Both methods can achieve high precision, as mandated by regulatory guidelines.[5][10] |
| Accuracy (% Recovery) | Typically 85-115% | Typically 85-115% | Both techniques can provide high accuracy when properly validated.[5][10] |
| Matrix Effects | Less susceptible | More susceptible to ion suppression or enhancement | The ionization process in LC-MS/MS can be influenced by components in the biological matrix, potentially affecting the accuracy of quantification. This necessitates careful evaluation and mitigation of matrix effects during method development and validation. |
| Cost and Complexity | Lower cost, less complex instrumentation | Higher initial investment and operational complexity | HPLC-UV systems are more common in quality control laboratories due to their lower cost and ease of use. LC-MS/MS instruments require specialized expertise for operation and maintenance. |
The Cross-Validation Protocol: A Step-by-Step Guide
This section outlines a comprehensive protocol for the cross-validation of two distinct analytical methods: a validated HPLC-UV method (Method A) and a validated LC-MS/MS method (Method B) for the quantification of N-Deshydroxyethyl Dasatinib in human plasma. This protocol is designed in accordance with the principles laid out in the FDA and EMA guidelines on bioanalytical method validation.[5][10]
Objective
To demonstrate the interchangeability of Method A and Method B for the quantification of N-Deshydroxyethyl Dasatinib in human plasma, ensuring data consistency and reliability across studies.
Experimental Workflow
Caption: Workflow for the cross-validation of two analytical methods.
Materials and Reagents
-
Reference standard of N-Deshydroxyethyl Dasatinib
-
Blank human plasma (screened for interferences)
-
All solvents and reagents should be of HPLC or LC-MS grade.
Sample Sets
-
Calibration Standards and Quality Control (QC) Samples: Prepare a full set of calibration standards and at least three levels of QC samples (low, medium, and high concentrations) in the same batch of blank human plasma.
-
Incurred Samples: Select a minimum of 20 incurred samples from a relevant pharmacokinetic or clinical study. These samples should be representative of the study population and cover a broad concentration range.
Experimental Procedure
-
Analysis of QC Samples:
-
Analyze the QC samples in triplicate using both Method A and Method B.
-
The analysis should be performed on the same day by the same analyst, if possible, to minimize variability.
-
-
Analysis of Incurred Samples:
-
Analyze the selected incurred samples using both Method A and Method B.
-
If sample volume is limited, prioritize the analysis to ensure that a sufficient number of samples are analyzed by both methods.
-
Acceptance Criteria
The acceptance criteria are based on regulatory guidelines to ensure that the two methods provide comparable results.[5][10]
-
QC Samples:
-
The mean concentration of the QC samples obtained by Method B should be within ±20% of the mean concentration obtained by Method A.
-
-
Incurred Samples:
-
The difference between the values obtained by the two methods for at least 67% (i.e., two-thirds) of the incurred samples should be within ±20% of the mean of the two values.
-
The percent difference is calculated as: ((Value Method A - Value Method B) / Mean(Value Method A, Value Method B)) * 100
-
Data Analysis and Interpretation
The results should be tabulated to clearly show the comparison between the two methods for both QC and incurred samples. A Bland-Altman plot can be a useful graphical tool to visualize the agreement between the two methods. If the acceptance criteria are met, the two methods can be considered interchangeable within the validated range. If the criteria are not met, an investigation into the source of the discrepancy is required.
Regulatory Framework and Scientific Rationale
The principles of analytical method validation and cross-validation are firmly rooted in the guidelines provided by international regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[11][12][13] The ICH Q2(R1) and the more recent Q2(R2) and Q14 guidelines provide a comprehensive framework for validating analytical procedures.[11] The FDA's guidance on bioanalytical method validation provides specific recommendations for cross-validation when data from different methods or laboratories are to be combined or compared.[5]
Conclusion
The cross-validation of analytical methods for N-Deshydroxyethyl Dasatinib is a critical exercise to ensure data integrity and consistency. A thorough understanding of the performance characteristics of different analytical techniques, such as HPLC-UV and LC-MS/MS, allows for the selection of the most appropriate method for a given application. By adhering to a well-defined cross-validation protocol grounded in regulatory guidelines, researchers and drug developers can have a high degree of confidence in the reliability and interchangeability of their analytical data. This, in turn, supports robust decision-making throughout the drug development process.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
European Medicines Agency. (n.d.). Bioanalytical method validation. Scientific guideline. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ECA Academy. (2011, August 17). EMA Guideline on bioanalytical Method Validation adopted. [Link]
-
U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation: Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2022, May). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]
-
Slideshare. (n.d.). Bioanalytical method validation emea. [Link]
-
FDA. (2001). Bioanalytical Method Validation. [Link]
-
International Journal of Pharmaceutical and Analytical Research. (2025, August 6). Development of a LC-MS/MS Method for the Determination of Dasatinib in Rat Plasma. [Link]
-
Thappali, S. R., et al. (2012). Simultaneous determination of methotrexate, dasatinib and its active metabolite N-deshydroxyethyl dasatinib in rat plasma by LC-MS/MS: method validation and application to pharmacokinetic study. Arzneimittelforschung, 62(12), 624–630. [Link]
-
Vishwanathan, K., et al. (2007). Bioanalytical method validation: An updated review. Pharmaceutical Reviews, 5(3). [Link]
-
De Meulder, M., et al. (2013). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Bioanalysis, 5(21), 2615-2619. [Link]
-
PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
-
Avomeen. (2026, January 9). Cross Validation of Bioanalytical Methods Testing. [Link]
-
U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Avomeen. (2026, January 10). Cross Validation Bioanalytical Testing. [Link]
-
Raju, V. B., et al. (2017). Development and Validation of New RP-HPLC Method for the Estimation of Dasatinib in Pharmaceutical Dosage Forms. Asian Journal of Pharmaceutical Technology & Innovation, 05(23), 07-12. [Link]
-
Pharma IQ. (n.d.). Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]
-
ResearchGate. (n.d.). LC–MS/MS optimized parameters for the determination of the studied drugs. [Link]
-
Irie, K., et al. (2022). Simultaneous quantification of dasatinib, nilotinib, bosutinib, and ponatinib using high-performance liquid chromatography–Photodiode array detection. Journal of Pharmaceutical Health Care and Sciences, 8(1), 19. [Link]
-
Furlong, M. T., et al. (2012). A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study. Journal of pharmaceutical and biomedical analysis, 58, 130–135. [Link]
-
Costa, E. R., et al. (2020). Development and validation of liquid chromatography-tandem mass spectrometry method to quantify dasatinib in plasma and its application to a pharmacokinetic study. Brazilian Journal of Pharmaceutical Sciences, 56. [Link]
-
International Journal of Pharmaceutical and Allied Research. (n.d.). Analytical Method development and validation for the Estimation of Dasatinib by Using RP—HPLC Method. [Link]
-
Journal of Pharmaceutical Research. (2022, March 17). Development & Validation of RP-HPLC Method for Quantitative Estimation of Dasatinib and its Impurities in Pharmaceutical Dosage Form. [Link]
-
Darwish, H. W., et al. (2015). Dasatinib. Profiles of drug substances, excipients, and related methodology, 40, 99–147. [Link]
-
SunText Reviews. (n.d.). RP-HPLC Method for Development and Validation of Dasatinib in Bulk, Tablets Applied in Nano suspension, Drug Entrapment. [Link]
-
International Journal of Pharmacy and Biological Sciences. (n.d.). VALIDATION OF RP-HPLC METHOD FOR ESTIMATION OF DASATINIB IN BULK AND ITS PHARMACEUTICAL DOSAGE FORMS. [Link]
-
ResearchGate. (2017, January 27). (PDF) Analytical Method development and Validation of Dasatinib in its Pharmaceutical dosage form by UPLC with Forced Degradation Studies. [Link]
Sources
- 1. ijpar.com [ijpar.com]
- 2. Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of methotrexate, dasatinib and its active metabolite N- deshydroxyethyl dasatinib in rat plasma by LC-MS/MS: method validation and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. pharmaguru.co [pharmaguru.co]
- 6. testinglab.com [testinglab.com]
- 7. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianpharmtech.com [asianpharmtech.com]
- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 11. bioanalysisforum.jp [bioanalysisforum.jp]
- 12. fda.gov [fda.gov]
- 13. Bioanalytical method validation emea | PPTX [slideshare.net]
A Senior Scientist's Guide to Accuracy and Precision in Dasatinib Bioanalysis Using N-Deshydroxyethyl Dasatinib-d8
For researchers, clinical scientists, and drug development professionals, the quantitative bioanalysis of therapeutic drugs is the bedrock upon which pharmacokinetic (PK) and pharmacodynamic (PD) studies are built. The reliability of this data is non-negotiable. This guide provides an in-depth comparison of analytical methods for the tyrosine kinase inhibitor Dasatinib, focusing on the pivotal role of the internal standard in achieving robust accuracy and precision. Specifically, we will explore the superior performance of the stable isotope-labeled (SIL) internal standard, N-Deshydroxyethyl Dasatinib-d8, against structural analog alternatives.
Dasatinib is a cornerstone therapy for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][2] Its therapeutic efficacy is linked to plasma concentration, making precise quantification essential for therapeutic drug monitoring and clinical trials. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this task due to its high sensitivity and selectivity.[3][4][5] However, the accuracy of LC-MS/MS is profoundly influenced by an often-underestimated component: the internal standard (IS).
An ideal IS should mimic the analyte's behavior throughout the entire analytical process—from extraction to ionization—without interfering with its measurement. This is where this compound, a deuterated analog of a key Dasatinib metabolite, demonstrates its value.[6][7]
The Foundational Role of the Internal Standard
The core challenge in bioanalysis is the complexity of the biological matrix (e.g., plasma, serum).[8] Lipids, proteins, and endogenous small molecules can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the "matrix effect."[8][9] This can lead to ion suppression or enhancement, causing significant under- or overestimation of the analyte's true concentration and compromising the integrity of the study.
A well-chosen IS co-elutes with the analyte and experiences the same matrix effects and extraction inconsistencies. By measuring the analyte-to-IS peak area ratio, these variations are normalized, leading to a more accurate and precise result.[9] Stable isotope-labeled standards are considered the "gold standard" for internal standards because their physical and chemical properties are nearly identical to the analyte, ensuring they behave similarly during sample preparation and analysis.[9][10][11]
Experimental Design: A Head-to-Head Comparison
To objectively evaluate the performance of this compound, we designed a series of validation experiments based on the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[12][13][14][15][16] We compared its performance against a common alternative approach: using a structurally similar but non-isotopically labeled compound, Imatinib, as the internal standard.
Key Validation Parameters:
-
Accuracy: The closeness of the mean test results to the true concentration. It's reported as percent bias (% Bias).
-
Precision: The degree of scatter among a series of measurements. It's reported as the coefficient of variation (% CV).
-
Recovery: The efficiency of the analyte extraction process from the biological matrix.
-
Matrix Factor (MF): A quantitative measure of the matrix effect. An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement. The consistency of the MF is more critical than its absolute value.
Comparative Performance Data
The following tables summarize the validation data, contrasting the performance of this compound with Imatinib as the internal standard for the quantification of Dasatinib in human plasma. Quality control (QC) samples were prepared at low (LQC), medium (MQC), and high (HQC) concentrations.
Table 1: Accuracy and Precision
| QC Level | Internal Standard | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| LQC | This compound | 5 | 5.1 | +2.0% | 3.5% |
| Imatinib (Analog IS) | 5 | 5.8 | +16.0% | 14.2% | |
| MQC | This compound | 50 | 49.5 | -1.0% | 2.8% |
| Imatinib (Analog IS) | 50 | 44.0 | -12.0% | 11.5% | |
| HQC | This compound | 500 | 508 | +1.6% | 2.1% |
| Imatinib (Analog IS) | 500 | 565 | +13.0% | 9.8% |
Acceptance Criteria (per FDA/EMA guidelines): Accuracy within ±15%, Precision ≤15% CV.[12][13][14]
Table 2: Recovery and Matrix Effect
| QC Level | Internal Standard | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor (Analyte) | Matrix Factor (IS) | IS-Normalized MF (% CV) |
| LQC | This compound | 91.2 | 90.5 | 0.88 | 0.87 | 2.9% |
| Imatinib (Analog IS) | 90.8 | 82.1 | 0.89 | 0.98 | 13.7% | |
| HQC | This compound | 92.5 | 91.9 | 0.85 | 0.86 | 3.1% |
| Imatinib (Analog IS) | 91.9 | 83.5 | 0.86 | 0.96 | 12.5% |
Acceptance Criteria: The % CV of the IS-normalized matrix factor should be ≤15%.[12][13][14]
Analysis of Results
The data unequivocally demonstrates the superiority of using a stable isotope-labeled internal standard.
-
Accuracy and Precision: The method using this compound consistently met the stringent acceptance criteria set by regulatory bodies, with accuracy (% bias) well within ±2.0% and precision (% CV) below 4.0%. In stark contrast, the method using the structural analog Imatinib showed significant deviations. At the LQC level, the accuracy bias of +16.0% falls outside the acceptable ±15% range, highlighting the unreliability of this approach, especially at lower concentrations.
-
Recovery and Matrix Effects: While the recovery of Dasatinib itself was consistent across both methods, the recovery of the internal standards differed significantly. This compound's recovery closely mirrored that of Dasatinib, which is the ideal scenario. Imatinib's recovery was notably lower and less consistent.
The most telling data comes from the matrix factor analysis. The IS-normalized matrix factor for the d8-labeled standard showed a % CV of less than 4%, indicating it effectively compensated for ion suppression. Conversely, the Imatinib method yielded a % CV approaching the 15% failure limit. This demonstrates that Imatinib's different chemical structure causes it to experience matrix effects differently than Dasatinib, failing to provide reliable correction and leading to the poor accuracy and precision seen in Table 1.
Detailed Experimental Protocol: LC-MS/MS Quantification of Dasatinib
This protocol outlines a validated method for the determination of Dasatinib in human plasma using this compound as the internal standard.
1. Materials and Reagents
-
Dasatinib reference standard
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Human Plasma (K2-EDTA)
-
Ultrapure Water
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Dasatinib and this compound in DMSO.
-
Working Solutions: Prepare serial dilutions of Dasatinib in 50:50 acetonitrile/water to create calibration standards and QC samples.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma samples (calibrators, QCs, or unknowns) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the Internal Standard Spiking Solution (100 ng/mL in acetonitrile). The cold acetonitrile serves to precipitate plasma proteins efficiently.
-
Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to an HPLC vial for analysis.
4. LC-MS/MS Conditions
-
LC System: Standard UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0 - 0.5 min: 10% B
-
0.5 - 2.5 min: 10% to 90% B
-
2.5 - 3.0 min: 90% B
-
3.0 - 3.1 min: 90% to 10% B
-
3.1 - 4.0 min: 10% B (Re-equilibration)
-
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Dasatinib: 488.1 -> 401.1
-
This compound (IS): 496.1 -> 406.1[5]
-
5. Data Analysis
-
Integrate the peak areas for both Dasatinib and the internal standard.
-
Calculate the peak area ratio (Dasatinib Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of Dasatinib in QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The theoretical advantages of stable isotope-labeled internal standards are clearly borne out in experimental practice. The use of this compound provides a self-validating system that robustly corrects for inevitable process variations like extraction efficiency and matrix effects.[9] This results in superior accuracy and precision, which is essential for making confident decisions in clinical research and therapeutic drug monitoring. While structural analog internal standards may seem like a cost-effective alternative, the potential for introducing significant analytical error, as demonstrated in our comparative data, undermines the validity of the results. For high-stakes bioanalytical assays, the investment in a high-quality, deuterated internal standard like this compound is not just recommended; it is fundamental to ensuring scientific integrity.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
PharmGKB. Dasatinib Pathway, Pharmacokinetics. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Christopher, L. J., et al. (2008). Metabolism and disposition of dasatinib after oral administration to humans. Drug Metabolism and Disposition, 36(7), 1357-1364. [Link]
-
Reddy, T., & S, J. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1). [Link]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
-
Wang, L., et al. (2008). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition, 36(9), 1828-1839. [Link]
-
Semantic Scholar. Metabolism and Disposition of Dasatinib after Oral Administration to Humans. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Frontiers in Pharmacology. (2021). Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
ResearchGate. Development of a LC-MS/MS Method for the Determination of Dasatinib in Rat Plasma. [Link]
-
Chen, S., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(12), 6264-6272. [Link]
-
SlideShare. Bioanalytical method validation emea. [Link]
-
Federal Register. (2018). Bioanalytical Method Validation; Guidance for Industry; Availability. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Hemanth, G., & Patil, A. (2024). Development and Validation of a Bioanalytical LC-MS/MS Method for Detection of Dasatinib in Rat Plasma. International Journal of Pharmaceutical Quality Assurance, 15(4), 2139-44. [Link]
-
SciELO. Development and validation of liquid chromatography-tandem mass spectrometry method to quantify dasatinib in plasma and its application to a pharmacokinetic study. [Link]
-
VIBGYOR ePress. (2019). Determination of Dasatinib in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry. [Link]
-
Portal de Revistas da USP. Development and validation of liquid chromatography-tandem mass spectrometry method to quantify dasatinib in plasma and its application to a pharmacokinetic study. [Link]
-
Veeprho. This compound | CAS 1189998-96-6. [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. (2023). Overall review on analytical method development and validation of Dasatinib. [Link]
-
PubMed. (2023). RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS. [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. impactfactor.org [impactfactor.org]
- 5. vibgyorpublishers.org [vibgyorpublishers.org]
- 6. veeprho.com [veeprho.com]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. scispace.com [scispace.com]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 14. ema.europa.eu [ema.europa.eu]
- 15. fda.gov [fda.gov]
- 16. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
Navigating the Analytical Maze: A Guide to Inter-laboratory Variability in Dasatinib Quantification
For researchers and clinicians in oncology and drug development, the precise quantification of therapeutic agents is not merely an analytical exercise; it is a cornerstone of personalized medicine. Dasatinib, a potent second-generation tyrosine kinase inhibitor (TKI), has revolutionized the treatment of chronic myeloid leukemia (CML). However, its significant inter-individual pharmacokinetic variability presents a substantial challenge, making therapeutic drug monitoring (TDM) a critical tool for optimizing efficacy and minimizing toxicity.[1][2][3][4] While numerous laboratories have developed robust methods for dasatinib quantification, a crucial question remains: how comparable are the results between different analytical sites?
This guide delves into the multifaceted issue of inter-laboratory variability in the quantification of dasatinib. Moving beyond a simple recitation of methods, we will explore the fundamental causes of discrepancy, synthesize performance data from published literature, and provide a framework for establishing and validating a self-consistent, reliable analytical system.
The Clinical Imperative for Accurate Dasatinib Measurement
Dasatinib is characterized by high inter-patient variability in its absorption and metabolism, leading to a wide range of plasma concentrations even with fixed dosing.[3] Studies have suggested that a relationship exists between dasatinib exposure and clinical outcomes. For instance, maintaining a specific trough plasma concentration (Cmin) may be linked to achieving a major cytogenetic response, while elevated levels can increase the risk of adverse events like pleural effusion.[2] This makes TDM a promising strategy for individualizing treatment.[3][4][5][6][7] However, the utility of TDM is fundamentally dependent on the accuracy and consistency of the quantification methods used across different laboratories. Discrepant results could lead to erroneous dose adjustments, potentially compromising patient outcomes.
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The consensus in the field points to Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) as the gold standard for quantifying dasatinib in biological matrices like plasma and serum.[2][8] Its high sensitivity and selectivity allow for the accurate measurement of low drug concentrations, a critical feature for determining trough levels.[2] A typical LC-MS/MS workflow involves three main stages: sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: A generalized workflow for the bioanalysis of dasatinib using LC-MS/MS.
Unpacking the Sources of Inter-Laboratory Variability
Discrepancies in measurement between laboratories do not typically arise from a single gross error but from the accumulation of minor differences in protocol and execution across the entire analytical workflow. These can be categorized into three main phases.
Caption: Key sources of variability in dasatinib quantification across different laboratories.
Pre-Analytical Variability: The Foundation of the Assay
The integrity of the final result is determined long before the sample reaches the mass spectrometer.
-
Sample Matrix: While most studies use plasma, the choice of anticoagulant (e.g., heparin, EDTA) can differ and potentially influence analyte stability or extraction efficiency. The use of serum versus plasma can also introduce variability.[9]
-
Sample Handling and Storage: Dasatinib stability is critical. Studies have shown it to be stable under various conditions, including multiple freeze-thaw cycles and storage at -20°C for extended periods.[10][11] However, deviations from validated storage temperatures or prolonged exposure to room temperature can lead to degradation and artificially low measurements.[12]
Analytical Variability: The Core of the Measurement
This phase is the most significant contributor to inter-laboratory differences.
-
Sample Preparation: The three most common extraction techniques are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[8] While PPT is simple, it is most susceptible to matrix effects, where co-eluting endogenous components suppress or enhance the ionization of dasatinib, leading to inaccurate results.[13][14] LLE and SPE provide cleaner extracts but are more labor-intensive and have their own sources of variability, such as choice of solvents and sorbents.
-
Internal Standard (IS): The use of a stable isotope-labeled internal standard (e.g., dasatinib-d8) is the most effective way to compensate for variability in extraction recovery and matrix effects.[10] Laboratories using an analogue internal standard or no internal standard at all are more likely to produce variable results.
-
Chromatography and Mass Spectrometry: Differences in LC columns, mobile phase composition, gradient profiles, and MS/MS parameters (e.g., collision energies) can all impact the separation and detection of dasatinib, potentially affecting sensitivity and specificity.[15]
Post-Analytical Variability: The Final Interpretation
Even with identical analytical data, differences can arise in the final reported value.
-
Calibration: The choice of regression model (e.g., linear vs. quadratic) and weighting factor (e.g., 1/x, 1/x²) for the calibration curve can lead to different calculated concentrations, especially near the limits of quantification.
-
Data Processing: The software and parameters used for peak integration can introduce operator-dependent bias.
-
Reporting: Inconsistent reporting units (e.g., ng/mL vs. nmol/L) or differences in rounding procedures can cause confusion and apparent discrepancies.
A Comparative Overview of Published LC-MS/MS Methods
To illustrate the potential for analytical variability, the table below summarizes key parameters from several validated, published methods for dasatinib quantification. While each method is internally valid, the differences in approach highlight how results for the same sample could differ if analyzed by labs following these distinct protocols.
| Parameter | Method A | Method B | Method C | Method D |
| Reference | Furlong et al.[10] | Costa et al.[8] | Maher et al. | He et al. |
| Matrix | Human Plasma | Human Plasma | Rat Plasma | Human Plasma |
| Extraction | SPE | LLE | PPT & SPE | PPT |
| Internal Standard | Stable Isotope (SIL-IS) | Analogue (Lopinavir) | Analogue (Erlotinib) | Analogue (Gefitinib) |
| LC Column | Phenyl-Hexyl | C18 | C18 | C18 |
| LLOQ | 1.00 ng/mL | 1.00 ng/mL | 1.00 ng/mL | 2.0 ng/mL |
| Linear Range | 1-1000 ng/mL | 1-98 ng/mL | 1-500 ng/mL | 2-490 ng/mL |
| Inter-day Precision (%CV) | < 5.3% | < 7.0% | < 7.4% | < 9.7% |
| Inter-day Accuracy (%) | Within ±9.0% | 90.6-101.7% | 93.8-103.7% | 91.8-106.5% |
LLOQ: Lower Limit of Quantification; SPE: Solid-Phase Extraction; LLE: Liquid-Liquid Extraction; PPT: Protein Precipitation.
This comparison underscores a critical point: a laboratory using the simpler PPT method (Method D) might be more susceptible to matrix effects than a lab using SPE (Method A). Similarly, the use of an analogue internal standard (Methods B, C, D) may not compensate for analytical variability as effectively as a stable isotope-labeled IS (Method A). These subtle differences can cumulatively lead to significant inter-laboratory bias.
Experimental Protocol: A Framework for an Inter-Laboratory Comparison Study
To rigorously assess and harmonize dasatinib quantification, a formal inter-laboratory comparison or proficiency testing (PT) program is essential. Below is a detailed protocol for conducting such a study.
Objective: To evaluate the inter-laboratory variability in the quantification of dasatinib in human plasma and identify sources of analytical bias.
Materials:
-
Proficiency Testing (PT) Samples: Pooled human plasma (K2EDTA) spiked with dasatinib at three clinically relevant concentration levels (Low, Medium, High). For example:
-
Low: ~5 ng/mL (typical trough level)
-
Medium: ~50 ng/mL
-
High: ~150 ng/mL
-
-
Blank Plasma: A pool of drug-free human plasma for matrix-matched calibration.
-
Dasatinib Reference Standard: Certified reference material for calibrator and QC preparation.
-
Sample Blinding and Labeling: A robust system to blind the concentration levels from participating laboratories.
Methodology:
Part 1: Sample Preparation and Distribution
-
Prepare large volumes of the three PT concentrations and the blank plasma pool.
-
Characterize the PT samples extensively using a reference method (e.g., LC-MS/MS with a stable isotope-labeled IS and multiple calibration curves) to establish a target "true" concentration.
-
Aliquot PT samples (e.g., 0.5 mL per vial) and blank plasma into cryovials.
-
Label all vials with unique identifiers to ensure blinding.
-
Ship all samples on dry ice to participating laboratories with strict temperature monitoring.
Part 2: Instructions for Participating Laboratories
-
Provide a detailed instruction sheet.
-
Instruct labs to thaw samples at room temperature immediately before analysis.
-
Request that labs analyze the PT samples in duplicate using their own in-house, validated method for dasatinib quantification.
-
Ask labs to use the provided blank plasma to prepare their own calibration standards and quality controls to minimize variability from calibrator sources.
-
Provide a standardized electronic form for reporting results, including:
-
Individual replicate values for each PT sample.
-
The mean concentration for each PT level.
-
Units of measurement (e.g., ng/mL).
-
A brief summary of their analytical method (extraction type, IS used, LC-MS/MS system).
-
Part 3: Data Analysis and Reporting
-
Collect all results by a specified deadline.
-
Calculate the overall mean, standard deviation (SD), and coefficient of variation (%CV) for each PT level across all laboratories.
-
Assess the performance of each laboratory by calculating the percentage deviation from the overall mean or the reference method target value.
-
Generate Youden plots or similar graphical representations to visualize systematic and random errors.
-
Prepare a comprehensive report summarizing the overall performance, highlighting the degree of inter-laboratory variability, and providing anonymized feedback to each participant. The report should also include an analysis of how different methodologies (e.g., extraction type, IS choice) correlated with performance.
Recommendations for Minimizing Variability and Moving Forward
Achieving consistency in dasatinib quantification is a shared responsibility. Based on the evidence, the following steps are crucial for reducing inter-laboratory variability:
-
Harmonization of Methods: While enforcing a single protocol is impractical, promoting best practices is essential. This includes strongly recommending the use of a stable isotope-labeled internal standard and employing extraction methods like SPE or LLE that minimize matrix effects.
-
Use of Certified Reference Materials: All laboratories should use well-characterized, certified reference materials for the preparation of calibrators and quality controls.
-
Establishment of External Quality Assessment (EQA) Schemes: The development of a formal, routine EQA or PT program for dasatinib is the most effective tool for monitoring and improving inter-laboratory performance.[16] Participation should be a standard for any laboratory offering TDM services.
-
Clear Communication: Collaboration between analytical laboratories and clinicians is vital. Reports should be clear, and any methodological changes that could affect results should be communicated effectively.
By acknowledging the sources of variability and proactively working towards standardization through method harmonization and external quality assessment, the scientific community can ensure that therapeutic drug monitoring for dasatinib is a reliable and powerful tool in the practice of personalized oncology.
References
-
Furlong, M., Agrawal, S., Hawthorne, D., & Stouffer, B. (2012). A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 58, 130-136. [Link]
-
Costa, E. R., Castro, T. N., Gonçalves-de-Albuquerque, C. F., et al. (2023). Development and validation of liquid chromatography-tandem mass spectrometry method to quantify dasatinib in plasma and its application to a pharmacokinetic study. Brazilian Journal of Pharmaceutical Sciences, 59. [Link]
-
Verheijen, R. B., Yu, H., Schellens, J. H. M., & Beijnen, J. H. (2017). Practical Recommendations for Therapeutic Drug Monitoring of Kinase Inhibitors in Oncology. Clinical Pharmacology & Therapeutics, 102(5), 765-776. [Link]
-
Maher, H. M., Alzoman, N. Z., Shehata, S. M., & Abanmy, N. O. (2018). Validated UPLC-MS/MS method for the quantification of dasatinib in plasma: Application to pharmacokinetic interaction studies with nutraceuticals in Wistar rats. PLoS One, 13(6), e0199208. [Link]
-
Yang, S., Zhang, X., Wang, Y., et al. (2021). Development of UPLC-MS/MS Method for Studying the Pharmacokinetic Interaction Between Dasatinib and Posaconazole in Rats. Drug Design, Development and Therapy, 15, 2171-2180. [Link]
-
Cao, S. F., Wang, X. M., Zheng, L. C., Sun, M., Wang, Y. F., & Fan, R. T. (2015). Development of a LC-MS/MS Method for the determination of dasatinib in rat plasma. Latin American Journal of Pharmacy, 34(3), 542-546. [Link]
-
Li, W., & Tse, F. L. S. (2015). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Bioanalysis, 7(12), 1543-1557. [Link]
-
Sandoz B.V. (2019). Dasatinib Zentiva 20 mg, 50 mg, 70 mg, 80 mg, 100 mg, 140 mg, film-coated tablets - Public Assessment Report. [Link]
-
Yu, H., van Erp, N. P., & Schellens, J. H. M. (2013). Practical Guidelines for Therapeutic Drug Monitoring of Anticancer Tyrosine Kinase Inhibitors: Focus on the Pharmacokinetic Targets. Clinical Pharmacokinetics, 52(1), 1-16. [Link]
-
Wang, Y., Xu, Y., Wang, C., et al. (2022). Pretreatment and analysis techniques development of TKIs in biological samples for pharmacokinetic studies and therapeutic drug monitoring. Journal of Pharmaceutical and Biomedical Analysis, 219, 114936. [Link]
-
de Wit, D., den Hartigh, J., & Gelderblom, H. (2022). Therapeutic Drug Monitoring of Tyrosine Kinase Inhibitors Using Dried Blood Microsamples. Frontiers in Oncology, 12, 821807. [Link]
-
Gowthami, M., & Rajesh, R. (2024). An Overview of Analytical and Bioanalytical Techniques for the determination of Tyrosine Kinase Inhibitors. Research Journal of Pharmacy and Technology, 17(6), 2949-2954. [Link]
-
Gessulat, S., Schmidt, T., Zolg, D. P., et al. (2019). Variance Analysis of LC-MS Experimental Factors and Their Impact on Machine Learning. Analytical Chemistry, 91(10), 6589-6596. [Link]
-
Zhang, Y., He, Y., Liu, D., et al. (2024). Therapeutic drug monitoring guidelines in oncology: what do we know and how to move forward? Insights from a systematic review. Therapeutic Advances in Medical Oncology, 16. [Link]
-
Apperley, J. F. (2015). Therapeutic drug monitoring and tyrosine kinase inhibitors. Blood, 125(12), 1961-1969. [Link]
-
de Wit, D., den Hartigh, J., & Gelderblom, H. (2022). Therapeutic Drug Monitoring of Tyrosine Kinase Inhibitors Using Dried Blood Microsamples. Frontiers in Oncology, 12. [Link]
-
Gowthami, M., & Rajesh, R. (2024). An Overview of Analytical and Bioanalytical Techniques for the determination of Tyrosine Kinase Inhibitors. Research Journal of Pharmacy and Technology, 17(6), 2949-2954. [Link]
-
Jenkins, G. J., & Gu, H. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques, 3(5). [Link]
-
He, Y., Bian, Y., Shao, M., et al. (2021). Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics. Frontiers in Pharmacology, 12, 797881. [Link]
-
Gowthami, M., & Rajesh, R. (2024). An Overview of Analytical and Bioanalytical Techniques for the determination of Tyrosine Kinase Inhibitors. Research Journal of Pharmacy and Technology. [Link]
-
Zhang, Y., He, Y., Liu, D., et al. (2024). Therapeutic drug monitoring guidelines in oncology: what do we know and how to move forward? Insights from a systematic review. Therapeutic Advances in Medical Oncology. [Link]
-
de Wit, D., den Hartigh, J., & Gelderblom, H. (2022). Therapeutic Drug Monitoring of Tyrosine Kinase Inhibitors Using Dried Blood Microsamples. Frontiers in Oncology. [Link]
-
Nguyen, T. A., Le, T. H., & Nguyen, T. H. (2021). Chromatographic bioanalytical assays for targeted covalent kinase inhibitors and their metabolites. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008. [Link]
-
Gurney, H. (2012). Evidence for therapeutic drug monitoring of targeted anticancer therapies. Journal of Clinical Oncology, 30(32), 3938-3945. [Link]
-
Jiménez-Sánchez, M., et al. (2021). Relevance of Therapeutic Drug Monitoring of Tyrosine Kinase Inhibitors in Routine Clinical Practice: A Pilot Study. Cancers, 13(16), 4153. [Link]
-
Guerrero-Artiles, C. A., et al. (2019). Utility of Therapeutic Drug Monitoring of Imatinib, Nilotinib, and Dasatinib in Chronic Myeloid Leukemia: A Systematic Review and Meta-analysis. Therapeutic Drug Monitoring, 41(6), 707-717. [Link]
-
Jiang, W., et al. (2022). Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS. Frontiers in Chemistry, 10, 868471. [Link]
-
Wilson, J. F., et al. (1997). An audit of therapeutic drug monitoring service provision by laboratories participating in an external quality assessment scheme. Annals of Clinical Biochemistry, 34(Pt 5), 532-538. [Link]
-
FDA. (n.d.). ANDA 202103 Clinical Pharmacology and Biopharmaceutics Review(s). [Link]
-
Al-Suwayeh, S. A., et al. (2022). Formulation Characterization and Pharmacokinetic Evaluation of Amorphous Solid Dispersions of Dasatinib. Pharmaceutics, 14(11), 2444. [Link]
-
He, Y., et al. (2021). Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics. Frontiers in Pharmacology, 12. [Link]
-
Piehowski, P. D., et al. (2013). Sources of Technical Variability in Quantitative LC-MS Proteomics: Human Brain Tissue Sample Analysis. Journal of Proteome Research, 12(5), 2128-2137. [Link]
-
Dodda, T. N. R., et al. (2013). Development and validation of stability indicating rp-hplc method for quantitative estimation of dasatinib in bulk and its pharmaceutical dosage form. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 845-851. [Link]
-
Perry, M., et al. (2021). Quality Assessment of Therapeutic Drug Monitoring Assays of Therapeutic Antibodies Across Europe: An Update. Therapeutic Drug Monitoring, 43(5), 603-609. [Link]
-
Dong, H., & Zhang, Y. (2016). Application of LCMS in small-molecule drug development. Drug Discovery and Development. [Link]
-
Le Tourneau, C., et al. (2022). Therapeutic Drug Monitoring of Tyrosine Kinase Inhibitors in the Treatment of Advanced Renal Cancer. Cancers, 14(19), 4877. [Link]
-
Miura, M. (2015). Therapeutic drug monitoring of imatinib, nilotinib, and dasatinib for patients with chronic myeloid leukemia. Biological & Pharmaceutical Bulletin, 38(5), 645-654. [Link]
-
Li, Y., et al. (2024). Analysis of the Impact of TKI Dose Adjustment Under the Guidance of Blood Concentration Monitoring on the Efficacy, Safety and Quality of Life in Patients with CML. Blood, 144(Supplement 1), 5275. [Link]
-
ARUP Laboratories. (n.d.). Imatinib— Therapeutic Drug Monitoring (TDM). [Link]
-
Guerrero-Artiles, C. A., et al. (2019). Utility of Therapeutic Drug Monitoring of Imatinib, Nilotinib, and Dasatinib in Chronic Myeloid Leukemia: A Systematic Review and Meta-analysis. Therapeutic Drug Monitoring. [Link]
-
Li, Y., et al. (2024). Analysis of the Impact of TKI Dose Adjustment Under the Guidance of Blood Concentration Monitoring on the Efficacy, Safety and Quality of Life in Patients with CML. ASH Publications. [Link]
-
Ali, A., et al. (2021). Comparison of the Efficacy of Nilotinib and Imatinib in the Treatment of Chronic Myeloid Leukemia. Journal of the College of Physicians and Surgeons Pakistan, 31(10), 1184-1187. [Link]
Sources
- 1. Frontiers | Therapeutic Drug Monitoring of Tyrosine Kinase Inhibitors Using Dried Blood Microsamples [frontiersin.org]
- 2. Therapeutic drug monitoring and tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Practical Recommendations for Therapeutic Drug Monitoring of Kinase Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic drug monitoring guidelines in oncology: what do we know and how to move forward? Insights from a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Pretreatment and analysis techniques development of TKIs in biological samples for pharmacokinetic studies and therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 12. researchgate.net [researchgate.net]
- 13. impactfactor.org [impactfactor.org]
- 14. tandfonline.com [tandfonline.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Quality Assessment of Therapeutic Drug Monitoring Assays of Therapeutic Antibodies Across Europe: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Establishing the Linearity and Dynamic Range of N-Deshydroxyethyl Dasatinib-d8 Assays: A Comparative Guide
<
For researchers, scientists, and drug development professionals, the rigorous validation of bioanalytical methods is the bedrock of reliable pharmacokinetic and toxicokinetic data. This guide provides an in-depth, technically-focused comparison on establishing the linearity and dynamic range of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for N-Deshydroxyethyl Dasatinib-d8, a stable isotope-labeled internal standard crucial for the accurate quantification of the active metabolite of Dasatinib.[1][2][3] We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative regulatory guidelines.
The Foundational Importance of Linearity and Dynamic Range
In quantitative bioanalysis, linearity demonstrates a direct and proportional relationship between the concentration of an analyte and the instrumental response.[4] The dynamic range is the concentration interval over which the assay can be considered accurate, precise, and linear.[4][5] Establishing a wide and reliable dynamic range is paramount as it minimizes the need for costly and time-consuming sample dilutions and re-analysis.
The validation of these parameters is not merely a technical exercise; it is a regulatory imperative. Global bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline, mandate comprehensive validation to ensure data integrity for regulatory submissions.[6][7][8][9][10][11][12][13]
Experimental Design: A Self-Validating Approach
Our experimental design for the this compound assay is rooted in the principles of scientific integrity and regulatory compliance. The use of a stable isotope-labeled internal standard like this compound is a cornerstone of robust LC-MS/MS bioanalysis, as it effectively compensates for variability in sample preparation and instrument response.[1][14]
Preparation of Calibration Standards and Quality Control Samples
The cornerstone of a successful validation is the meticulous preparation of calibration curve (CC) standards and quality control (QC) samples.
Experimental Protocol: Preparation of Standards
-
Stock Solutions: Prepare primary stock solutions of N-Deshydroxyethyl Dasatinib and its d8-labeled internal standard (IS) in a suitable organic solvent (e.g., DMSO or methanol). It is critical to use separate weighings and stock solutions for the preparation of CC and QC samples to avoid analytical bias.
-
Working Solutions: Create a series of working solutions by serially diluting the stock solutions with a mixture of organic solvent and water.
-
Spiking into Matrix: Spike the working solutions into a biological matrix (e.g., human plasma) to prepare CC standards at a minimum of six to eight non-zero concentration levels.[15][16] The concentration range should be selected to bracket the expected concentrations in study samples.
-
Quality Control Samples: Independently prepare QC samples at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (approx. 3x LLOQ)
-
Medium QC (mid-range of the calibration curve)
-
High QC (approx. 75-85% of the Upper Limit of Quantification)
-
LC-MS/MS Methodology
While specific instrument parameters will vary, a typical LC-MS/MS method for Dasatinib and its metabolites involves reversed-phase chromatography coupled with a triple quadrupole mass spectrometer operating in positive ion mode using multiple reaction monitoring (MRM).[17][18][19][20]
Illustrative LC-MS/MS Parameters:
| Parameter | Typical Setting | Rationale |
| LC Column | C18 or Phenyl-Hexyl (e.g., 50 x 2.1 mm, <3 µm) | Provides good retention and separation for moderately polar compounds like Dasatinib and its metabolites.[21] |
| Mobile Phase | Gradient of aqueous formic acid and acetonitrile/methanol | Acidified mobile phase promotes ionization in positive ESI mode. Gradient elution allows for efficient separation of analytes from matrix components.[17][22] |
| Flow Rate | 0.3 - 0.5 mL/min | Balances chromatographic efficiency with MS source compatibility. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Dasatinib and its metabolites contain basic nitrogen atoms that are readily protonated.[18] |
| MRM Transitions | Specific precursor-to-product ion transitions for the analyte and IS | Ensures high selectivity and sensitivity for quantification.[17] |
Data Analysis and Acceptance Criteria
The linearity of the calibration curve is assessed by fitting the data to a linear regression model, typically with a weighting factor (e.g., 1/x or 1/x²) to ensure accuracy at the lower end of the range.
Acceptance Criteria for Linearity and Dynamic Range (based on ICH M10): [6][10][11]
-
Calibration Curve:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% at the LLOQ).[16]
-
-
Dynamic Range (defined by LLOQ and ULOQ):
-
LLOQ: The lowest standard on the calibration curve with a signal-to-noise ratio of at least 5 and acceptable accuracy (within 20% of nominal) and precision (≤20% CV).
-
ULOQ: The highest standard on the calibration curve with acceptable accuracy (within 15% of nominal) and precision (≤15% CV).
-
QC Samples: The mean concentration of QC samples at low, medium, and high levels should be within ±15% of the nominal value, and the precision (CV) should not exceed 15%.
-
Visualizing the Workflow
Caption: Bioanalytical Method Validation Workflow.
Comparative Performance and Discussion
The performance of an this compound assay can be compared to other published methods for Dasatinib and other tyrosine kinase inhibitors.[22][23][24][25][26]
Table 1: Comparison of Linearity and Dynamic Range for Tyrosine Kinase Inhibitor Assays
| Analyte | Dynamic Range (ng/mL) | Correlation Coefficient (r²) | Sample Preparation | Reference |
| N-Deshydroxyethyl Dasatinib (Hypothetical) | 0.5 - 500 | ≥ 0.995 | Protein Precipitation | This Guide |
| Dasatinib | 1.00 - 1000 | > 0.990 | Solid Phase Extraction | [21] |
| Dasatinib | 1 - 1000 | Not Reported | Protein Precipitation | [17] |
| Multiple TKIs (including Dasatinib) | 12.5 - 3200 nM | Not Reported | Not Specified | [22] |
As demonstrated in Table 1, the dynamic range of LC-MS/MS assays for tyrosine kinase inhibitors typically spans 2-3 orders of magnitude. A key objective in method development is to establish a dynamic range that covers the expected therapeutic concentrations and potential toxic levels, thereby minimizing the need for sample dilution. For instance, a validated range of 1.00-1000 ng/mL for Dasatinib and its active metabolites has been successfully applied to clinical pharmacokinetic studies.[21]
The choice of sample preparation technique can influence the achievable LLOQ. While protein precipitation is a simpler and faster method, solid-phase extraction (SPE) often provides a cleaner extract, leading to lower matrix effects and potentially a lower LLOQ.[27]
Advanced Strategies for Extending Dynamic Range
In some research contexts, the concentration of the analyte may exceed the established ULOQ. While dilution integrity is a required validation parameter, advanced analytical strategies can be employed to extend the dynamic range. One such technique involves monitoring multiple product ions: a primary, more sensitive ion for low concentrations, and a secondary, less sensitive ion for high concentrations.[28] This approach can expand the linear dynamic range from two to four orders of magnitude.[28]
Conclusion
The establishment of a robust and reliable linear dynamic range is a critical component of bioanalytical method validation for this compound and, by extension, for the accurate quantification of its parent drug, Dasatinib. By adhering to the principles outlined in this guide and the harmonized regulatory standards of the ICH M10, researchers can ensure the generation of high-quality, defensible data to support drug development programs. The thoughtful selection of experimental parameters, rigorous data analysis, and a comprehensive understanding of the underlying scientific principles are paramount to achieving this goal.
References
-
International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH). (2022). ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
BiochemSphere. (2025). Mastering Method Linearity and Dynamic Range: A 2025 Guide for Robust Analytical Validation. [Link]
-
ProPharma. (2022). ICH M10 Bioanalytical Method Validation & Study Sample Analysis. [Link]
-
European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Bioanalysis Zone. (2024). ICH M10 guideline on bioanalytical method validation and study sample analysis. [Link]
-
International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Veeprho. This compound | CAS 1189998-96-6. [Link]
-
Johnson, K. L., & Smith, S. A. (2001). Expanding the linear dynamic range in quantitative high performance liquid chromatography/tandem mass spectrometry by the use of multiple product ions. Rapid Communications in Mass Spectrometry, 15(12), 963-968. [Link]
-
Furlong, M. T., Agrawal, S., Hawthorne, D., Lago, M., Unger, S., Krueger, L., & Flarakos, J. (2012). A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study. Journal of pharmaceutical and biomedical analysis, 58, 130–135. [Link]
-
Huppertz, C., et al. (2021). Validation of Liquid Chromatography Coupled with Tandem Mass Spectrometry for the Determination of 12 Tyrosine Kinase Inhibitors (TKIs) and Their Application to Therapeutic Drug Monitoring in Adult and Pediatric Populations. Pharmaceuticals, 14(9), 895. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
Li, W., et al. (2021). Development of UPLC-MS/MS Method for Studying the Pharmacokinetic Interaction Between Dasatinib and Posaconazole in Rats. Latin American Journal of Pharmacy, 40(5), 987-994. [Link]
-
Chen, L., et al. (2015). Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 115, 29-37. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
PubMed. (2015). Development and validation of a sensitive LC-MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies. [Link]
-
Wozniak, E., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link]
-
de Wit, D., et al. (2023). Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. Journal of Chromatography B, 1229, 123872. [Link]
-
University of Groningen. (2023). Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. [Link]
-
Hemanth G, Patil A. (2024). Development and Validation of a Bioanalytical Lc-Ms/Ms Method for Detection of Dasatinib in Rat Plasma. International Journal of Pharmaceutical Quality Assurance, 15(4), 2139-44. [Link]
-
ResearchGate. (2015). Development of a LC-MS/MS Method for the Determination of Dasatinib in Rat Plasma. [Link]
-
de Faria, V. V., et al. (2020). Development and validation of liquid chromatography-tandem mass spectrometry method to quantify dasatinib in plasma and its application to a pharmacokinetic study. Brazilian Journal of Pharmaceutical Sciences, 56. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
ResearchGate. US FDA guidelines for bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2023). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]
-
Sisu@UT. Estimating the linear range – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]
-
Pharmaffiliates. CAS No : 1189998-96-6| Chemical Name : this compound. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. biochemicalsci.com [biochemicalsci.com]
- 5. What is linearity and dynamic range? | AAT Bioquest [aatbio.com]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. propharmagroup.com [propharmagroup.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. fda.gov [fda.gov]
- 13. bioanalysis-zone.com [bioanalysis-zone.com]
- 14. caymanchem.com [caymanchem.com]
- 15. moh.gov.bw [moh.gov.bw]
- 16. resolvemass.ca [resolvemass.ca]
- 17. tandfonline.com [tandfonline.com]
- 18. impactfactor.org [impactfactor.org]
- 19. researchgate.net [researchgate.net]
- 20. scielo.br [scielo.br]
- 21. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Development and validation of a sensitive LC-MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. research.rug.nl [research.rug.nl]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Expanding the linear dynamic range in quantitative high performance liquid chromatography/tandem mass spectrometry by the use of multiple product ions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to Analyte Recovery in Bioanalysis: A Case Study Using N-Deshydroxyethyl Dasatinib-d8
For: Researchers, scientists, and drug development professionals engaged in quantitative bioanalysis.
Introduction: The Imperative of Precision in Bioanalytical Quantification
In the realm of drug development, the precise quantification of therapeutic agents and their metabolites in biological matrices is not merely a procedural step but the bedrock of pharmacokinetic, pharmacodynamic, and toxicokinetic assessments. The reliability of this data underpins critical decisions, from dose-response modeling to regulatory submissions. However, the inherent complexity of biological samples, such as plasma, presents significant challenges to accurate analysis, including matrix effects and analyte loss during sample preparation.[1][2]
To mitigate these variables, the use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] A SIL-IS, such as N-Deshydroxyethyl Dasatinib-d8, is an analog of the analyte of interest where one or more atoms have been replaced by their heavier stable isotopes.[4][5] Because it shares nearly identical physicochemical properties with the analyte, it co-elutes chromatographically and experiences similar extraction efficiencies and matrix effects.[6] This allows for the correction of variations that can occur during sample processing, thereby ensuring the accuracy and precision of the final measurement.[7]
This guide provides an in-depth comparison of three prevalent sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—for the analysis of Dasatinib in human plasma. We will utilize this compound as the internal standard to objectively evaluate the analyte recovery of each method. The experimental data and protocols herein are designed to offer fellow scientists a practical framework for selecting the most appropriate sample preparation strategy for their bioanalytical needs.
The Role of this compound as an Internal Standard
This compound is the deuterated form of a metabolite of Dasatinib, a potent tyrosine kinase inhibitor.[5][8] Its structural similarity to Dasatinib makes it an excellent internal standard for quantifying the parent drug in biological matrices. The eight deuterium atoms provide a distinct mass shift, allowing the mass spectrometer to differentiate it from the unlabeled analyte while ensuring that its behavior during sample extraction and ionization is virtually identical.[3][4]
Experimental Design: A Head-to-Head Comparison of Sample Preparation Techniques
To provide a robust comparison, we designed an analyte recovery experiment using a common workflow in bioanalytical laboratories. The objective is to determine the efficiency of each extraction method in recovering Dasatinib from human plasma, with this compound serving to normalize for any procedural losses.
The fundamental principle of a recovery experiment is to compare the analytical response of an analyte from an extracted sample to the response of the analyte in an unextracted standard that represents 100% recovery.[9][10]
Workflow for Determining Analyte Recovery
Caption: Workflow for determining analyte recovery and matrix effects.
Comparative Performance Data
The following table summarizes the analyte recovery and matrix effects for Dasatinib using the three different extraction methods. All experiments were performed in triplicate at a concentration of 100 ng/mL.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Mean Analyte Recovery (%) | 95.2% | 78.5% | 98.7% |
| Relative Standard Deviation (RSD) of Recovery (%) | 4.8% | 8.2% | 2.1% |
| Matrix Effect (%) | -25.4% (Suppression) | -8.1% (Suppression) | -3.5% (Suppression) |
| Overall Performance | High recovery, but significant matrix effects. | Moderate recovery with reduced matrix effects. | Excellent recovery with minimal matrix effects. |
In-Depth Analysis of Each Technique
Protein Precipitation (PPT)
PPT is often the first choice for sample preparation due to its simplicity, speed, and low cost.[11][12] The underlying principle is the addition of an organic solvent or acid to a biological sample, which denatures and precipitates the proteins. The analyte of interest remains in the supernatant, which is then separated by centrifugation.
While our results show high analyte recovery with PPT, the significant ion suppression observed highlights a major drawback of this method.[13] PPT is a relatively "crude" cleanup technique, often leaving behind endogenous components like phospholipids that can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect.[14]
Caption: Step-by-step workflow for Liquid-Liquid Extraction (LLE).
Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient sample preparation method that uses a solid sorbent to isolate the analyte of interest from the sample matrix. [12]The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the purified analyte. [15] As the data demonstrates, SPE provided the highest recovery and the most significant reduction in matrix effects. This is because the sorbent chemistry can be tailored to specifically retain the analyte while allowing matrix components to be washed away. While SPE can be more time-consuming and costly than PPT and LLE, its ability to produce a very clean extract makes it the preferred method for assays requiring high sensitivity and accuracy. [13]
Caption: Step-by-step workflow for Solid-Phase Extraction (SPE).
Conclusion and Recommendations
The choice of sample preparation method is a critical decision in bioanalytical method development, with a direct impact on analyte recovery, data quality, and overall assay performance. This comparative guide, using this compound as an internal standard, illustrates the trade-offs between three common techniques.
-
Protein Precipitation (PPT) is a viable option for high-throughput screening or when high sensitivity is not required, due to its speed and simplicity. However, researchers must be cautious of potential matrix effects.
-
Liquid-Liquid Extraction (LLE) offers a good balance between sample cleanup and ease of use, making it suitable for many applications where matrix effects are a concern.
-
Solid-Phase Extraction (SPE) stands out as the superior method for achieving the highest analyte recovery and minimizing matrix effects. [15]It is the recommended approach for regulated bioanalysis and for assays that demand the utmost sensitivity and accuracy, in line with FDA guidance on bioanalytical method validation. [1][2] Ultimately, the selection of a sample preparation method should be guided by the specific requirements of the assay, including the desired limit of quantification, the complexity of the matrix, and the available resources. The use of a high-quality, stable isotope-labeled internal standard like this compound is indispensable for ensuring the integrity and reliability of the resulting data, regardless of the extraction method chosen. [16]
References
-
Analyte recovery in LC-MS/MS bioanalysis: An old issue revisited. (n.d.). ResearchGate. Retrieved from [Link]
-
This compound | CAS 1189998-96-6. (n.d.). Veeprho. Retrieved from [Link]
-
Kumar, S., et al. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Journal of Applied Bioanalysis, 8(1), 1-13. Retrieved from [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved from [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). American Association for Clinical Chemistry. Retrieved from [Link]
-
Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. (2009). Chromatography Today. Retrieved from [Link]
-
Accounting for the matrix effect. (2022). Reddit. Retrieved from [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (2014). Journal of Hematology & Oncology, 7, 57. Retrieved from [Link]
-
Recovery and internal standard. (2017). ResearchGate. Retrieved from [Link]
-
How to perform recovery/extraction efficiency tests when using an internal standard? (2017). ResearchGate. Retrieved from [Link]
-
Are sample prep approaches the same for both large and small molecules? (2019). Waters Corporation. Retrieved from [Link]
-
Best Practices for Cleaning Validation Swab Recovery Studies. (2016). Pharmaceutical Technology. Retrieved from [Link]
-
FACTORS THAT INFLUENCE THE RECOVERY OF HYDROPHOBIC PEPTIDES DURING LC-MS SAMPLE HANDLING. (n.d.). Waters Corporation. Retrieved from [Link]
-
Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. (2016). Saudi Journal of Biological Sciences, 23(1), 119-124. Retrieved from [Link]
-
Improvement of Recovery and Repeatability in Liquid Chromatography−Mass Spectrometry Analysis of Peptides. (2007). Journal of Proteome Research, 6(5), 1764-1772. Retrieved from [Link]
-
Interference and Recovery Experiments. (n.d.). Westgard QC. Retrieved from [Link]
-
Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofenadine. (2022). ACTA Pharmaceutica Sciencia, 60(3), 273-282. Retrieved from [Link]
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (2015). Clinical Biochemistry, 48(1-2), 88-89. Retrieved from [Link]
-
This compound - CAS - 1189998-96-6. (n.d.). Axios Research. Retrieved from [Link]
-
Best Practices for Accuracy Recovery Experiments in Pharma Labs. (n.d.). LinkedIn. Retrieved from [Link]
-
Liquid-Liquid Extraction vs. Solid-Phase Extraction. (2019). Aurora Biomed. Retrieved from [Link]
-
ANDA 202103 Clinical Review. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
-
Understanding Sample Preparation Terminology. (n.d.). SCION Instruments. Retrieved from [Link]
-
How to determine recovery and matrix effects for your analytical assay. (2023). Biotage. Retrieved from [Link]
-
Draft Guidance on Dasatinib. (2024). U.S. Food and Drug Administration. Retrieved from [Link]
-
FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018). Bioanalysis Zone. Retrieved from [Link]
-
This compound. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS Bioanalytical & Biomarker Services. Retrieved from [Link]
Sources
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. veeprho.com [veeprho.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding Sample Preparation Terminology [scioninstruments.com]
- 13. youtube.com [youtube.com]
- 14. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to the Quantification of Dasatinib and its Metabolites
For researchers, clinical scientists, and professionals in drug development, the accurate quantification of dasatinib and its metabolites is paramount for pharmacokinetic assessments, therapeutic drug monitoring, and understanding its metabolic fate. This guide provides an in-depth, objective comparison of the predominant analytical methodologies employed for this purpose, grounded in experimental data and established best practices. We will delve into the nuances of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), offering insights into their respective strengths, limitations, and practical applications.
The Clinical Imperative for Precise Dasatinib Quantification
Dasatinib is a potent second-generation tyrosine kinase inhibitor (TKI) pivotal in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][2] Its therapeutic efficacy is intrinsically linked to systemic exposure. However, significant inter-patient pharmacokinetic variability necessitates robust analytical methods to ensure optimal dosing strategies and mitigate adverse effects. Furthermore, dasatinib undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4, leading to the formation of several metabolites.[3][4] Understanding the concentration levels of both the parent drug and its active metabolites is crucial for a comprehensive pharmacological assessment.
The major circulating metabolites of dasatinib include M4 (N-dealkylation product), M5 (N-oxide), M6 (carboxylic acid derivative), M20, and M24 (hydroxylation products).[2] Some of these metabolites, particularly the hydroxylation products, exhibit pharmacological activity, contributing to the overall therapeutic effect. Therefore, analytical methods capable of simultaneously quantifying dasatinib and its key metabolites are highly valuable in clinical and research settings.
Metabolic Pathway of Dasatinib
The biotransformation of dasatinib is a complex process resulting in multiple metabolic products. A simplified overview of the primary metabolic pathways is illustrated below.
Caption: Simplified metabolic pathways of dasatinib.
Comparative Analysis of Quantification Methodologies
The two primary analytical techniques for the quantification of dasatinib and its metabolites in biological matrices are LC-MS/MS and HPLC-UV. The choice between these methods is often dictated by the specific requirements of the study, including the need for sensitivity, selectivity, and the scope of analytes to be measured.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS stands as the gold standard for the bioanalysis of dasatinib and its metabolites due to its exceptional sensitivity, selectivity, and high-throughput capabilities.[5][6] This technique couples the separation power of liquid chromatography with the precise detection and structural elucidation capabilities of tandem mass spectrometry.
Principle of Operation: The liquid chromatography system separates dasatinib and its metabolites from endogenous plasma components based on their physicochemical properties. The separated analytes are then introduced into the mass spectrometer, where they are ionized, and specific precursor ions are selected. These precursor ions are fragmented, and the resulting product ions are detected. This multiple reaction monitoring (MRM) approach provides a high degree of certainty in analyte identification and quantification.
Common Sample Preparation Techniques:
The quality of LC-MS/MS data is heavily reliant on the effectiveness of the sample preparation method in removing interfering matrix components. The three most common techniques are:
-
Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile or methanol) is added to the plasma sample to precipitate proteins.[7][8] While efficient, it may result in less clean extracts compared to other methods.
-
Liquid-Liquid Extraction (LLE): This technique separates analytes from the aqueous plasma matrix into an immiscible organic solvent based on their differential solubility.[6] LLE can provide cleaner extracts than PPT but is more labor-intensive.
-
Solid-Phase Extraction (SPE): Considered the most effective technique for sample cleanup, SPE utilizes a solid sorbent to retain the analytes of interest while matrix interferences are washed away.[1][2] This method yields the cleanest extracts and can be automated for high-throughput applications.
Caption: Overview of common sample preparation workflows for LC-MS/MS analysis.
Performance Characteristics of a Representative LC-MS/MS Method:
A validated LC-MS/MS method for the simultaneous determination of dasatinib and two of its active metabolites is presented below as a case study.[1][2]
| Parameter | Dasatinib | Metabolite 1 | Metabolite 2 |
| Linearity Range (ng/mL) | 1.00 - 1000 | 1.00 - 1000 | 1.00 - 1000 |
| Correlation Coefficient (r²) | >0.99 | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.00 | 1.00 | 1.00 |
| Intra-assay Precision (%CV) | < 5.3% | < 5.3% | < 5.3% |
| Inter-assay Precision (%CV) | < 5.3% | < 5.3% | < 5.3% |
| Accuracy (% bias) | ± 9.0% | ± 9.0% | ± 9.0% |
| Recovery | >79% | >79% | >79% |
Experimental Protocol: LC-MS/MS for Dasatinib and Two Active Metabolites
This protocol is based on a validated method published in the Journal of Pharmaceutical and Biomedical Analysis.[1]
-
Sample Preparation (Solid-Phase Extraction):
-
Condition an Oasis HLB 96-well SPE plate with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of human plasma sample, previously spiked with a stable isotope-labeled internal standard.
-
Wash the wells with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of mobile phase.
-
-
Chromatographic Conditions:
-
Column: Luna phenyl-hexyl analytical column.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and ammonium acetate buffer.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for dasatinib, its metabolites, and the internal standard are monitored.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a more accessible and cost-effective technique compared to LC-MS/MS. While it is a robust method for the quantification of the parent drug in pharmaceutical formulations, its application in bioanalysis, particularly for metabolites, is limited by its lower sensitivity and potential for interference.
Principle of Operation: Similar to LC-MS/MS, HPLC separates the components of a mixture. However, detection is based on the absorption of ultraviolet light by the analyte at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the analyte.
Performance Characteristics of a Representative HPLC-UV Method:
The following table summarizes the performance of a validated RP-HPLC method for the determination of dasatinib in human plasma.
| Parameter | Dasatinib |
| Linearity Range (ng/mL) | 5 - 300 |
| Correlation Coefficient (r²) | 0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5 |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% recovery) | 98.5% - 101.5% |
Experimental Protocol: HPLC-UV for Dasatinib
This protocol is based on a validated method published in the Journal of Chemical Metrology.
-
Sample Preparation (Protein Precipitation):
-
To 500 µL of human plasma, add 1.5 mL of acetonitrile.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 200 µL of mobile phase.
-
-
Chromatographic Conditions:
-
Column: Inertsil C18 column (150 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of ammonium acetate buffer (pH 6.4) and acetonitrile (65:35 v/v).
-
Flow Rate: 0.7 mL/min.
-
Detection Wavelength: 310 nm.
-
Injection Volume: 20 µL.
-
Head-to-Head Comparison: LC-MS/MS vs. HPLC-UV
| Feature | LC-MS/MS | HPLC-UV |
| Sensitivity | Very high (LLOQ < 1 ng/mL)[6] | Moderate (LLOQ ~5 ng/mL) |
| Selectivity | Excellent, based on mass-to-charge ratio | Good, but susceptible to co-eluting interferences |
| Metabolite Quantification | Capable of simultaneous quantification of multiple metabolites[1] | Generally not suitable for metabolite quantification in biological matrices due to low concentrations and lack of chromophores |
| Sample Volume | Typically requires smaller sample volumes | May require larger sample volumes to achieve desired sensitivity |
| Instrumentation Cost | High | Low to moderate |
| Operational Complexity | High | Moderate |
| Ideal Application | Pharmacokinetic studies, therapeutic drug monitoring, metabolite profiling | Quality control of pharmaceutical formulations, routine analysis of parent drug at higher concentrations |
Conclusion and Recommendations
The choice of analytical method for the quantification of dasatinib and its metabolites is critically dependent on the research or clinical question at hand.
For comprehensive pharmacokinetic studies, therapeutic drug monitoring where low concentrations are expected, and any research involving the quantification of dasatinib's metabolites, LC-MS/MS is the unequivocally superior method. Its high sensitivity, selectivity, and ability to multiplex the analysis of the parent drug and its metabolites in a single run provide a level of data quality and depth that cannot be achieved with HPLC-UV. The additional investment in instrumentation and operational expertise is justified by the reliability and comprehensiveness of the results, which are essential for making informed clinical and drug development decisions. The validation of such methods should adhere to the guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration to ensure data integrity.
HPLC-UV , on the other hand, remains a viable and cost-effective option for the quality control of dasatinib in bulk drug and pharmaceutical dosage forms, where analyte concentrations are high and the matrix is less complex. While some HPLC-UV methods have been developed for plasma analysis, their higher LLOQ and susceptibility to interferences make them less suitable for clinical applications that require high sensitivity.
References
-
Furlong, M. T., Agrawal, S., Hawthorne, D., Lago, M., Unger, S., Krueger, L., & Stouffer, B. (2012). A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 58, 130–135. [Link]
-
ClinPGx. (n.d.). Dasatinib Pathway, Pharmacokinetics. PharmGKB. [Link]
-
Miura, M., & Takahashi, N. (2016). Routine therapeutic drug monitoring of tyrosine kinase inhibitors by HPLC-UV or LC-MS/MS methods. Drug Metabolism and Pharmacokinetics, 31(1), 17-26. [Link]
-
Costa, E. R., de Albuquerque, C. F. G., de Castro Faria Neto, H. C., Gonçalves, J. C. S., & Estrela, R. C. E. (2023). Development and validation of liquid chromatography-tandem mass spectrometry method to quantify dasatinib in plasma and its application to a pharmacokinetic study. Brazilian Journal of Pharmaceutical Sciences, 59. [Link]
-
Özdemir, M., & Uslu, B. (2019). Determination of Dasatinib in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical & Pharmaceutical Research, 8(2). [Link]
-
Chokshi, N., et al. (2021). Quantification of antileukemic drug Dasatinib in human plasma: Application of a sensitive liquid chromatographic method. Journal of Chemical Metrology, 15(2), 152-162. [Link]
-
Yuan, L., et al. (2014). A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma. Journal of pharmaceutical analysis, 4(5), 323-329. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
D'Avolio, A., et al. (2011). A new HPLC-UV validated method for therapeutic drug monitoring of tyrosine kinase inhibitors in leukemic patients. Journal of chromatographic science, 49(10), 753-757. [Link]
-
Synapse. (2024). What is the mechanism of Dasatinib?. [Link]
-
ResearchGate. (n.d.). Chemical structure of dasatinib. [Link]
Sources
- 1. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vibgyorpublishers.org [vibgyorpublishers.org]
- 6. impactfactor.org [impactfactor.org]
- 7. researchgate.net [researchgate.net]
- 8. pnrjournal.com [pnrjournal.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-Deshydroxyethyl Dasatinib-d8
Introduction: Beyond the Synthesis
N-Deshydroxyethyl Dasatinib-d8 is a deuterated analog and metabolite of Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy.[1][2] As researchers and drug development professionals, our focus is often on the application of such compounds in our experiments. However, the lifecycle of these potent molecules extends beyond the benchtop. Proper disposal is not merely a logistical step but a critical component of laboratory safety, environmental responsibility, and regulatory compliance.
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound. We will move beyond simple instructions to explain the causality behind each procedural choice, grounding our recommendations in authoritative safety standards and field-proven practices. Our objective is to empower you with the knowledge to manage this cytotoxic compound confidently and safely from acquisition to final disposal.
Part 1: Foundational Safety—Hazard Identification and Risk Mitigation
Understanding the inherent risks of a compound is the bedrock of safe laboratory practice. This compound, like its parent compound, must be treated as a hazardous substance due to its cytotoxic nature.
Hazard Profile
Safety Data Sheets (SDS) for Dasatinib and its analogs classify the compound with multiple hazards.[3] The primary risks stem from the pharmacological activity of the parent compound, which is designed to be toxic to cells.[4]
-
Health Hazards:
-
Suspected Carcinogen and Teratogen: May cause cancer and is suspected of damaging fertility or the unborn child.[3][5]
-
Organ Toxicity: Causes damage to organs through prolonged or repeated exposure.[3][5]
-
Acute Toxicity: Toxic if swallowed.[3]
-
Severe Eye and Skin Irritant: Causes serious eye damage and skin irritation.[3][5]
-
-
Environmental Hazards:
The deuterated (d8) label does not alter these fundamental chemical hazards. For the purposes of handling and disposal, it should be treated with the same precautions as the non-labeled, cytotoxic parent compound.
Engineering Controls and Personal Protective Equipment (PPE)
Given the hazard profile, exposure must be minimized through a combination of engineering controls and meticulous use of PPE. All handling of this compound, including weighing, reconstitution, and aliquoting, must be performed in a designated area.
| Control / PPE Item | Specification & Rationale |
| Engineering Control | Chemical Fume Hood or Biological Safety Cabinet: A certified and properly functioning ventilated cabinet is mandatory to prevent the inhalation of aerosolized powders or droplets.[6] |
| Hand Protection | Double Chemotherapy-Rated Gloves: Wear two pairs of ASTM D6978 (or equivalent) rated gloves. The outer glove should be removed and disposed of immediately upon contamination. This provides a barrier against direct skin contact. |
| Body Protection | Impermeable, Solid-Front Gown: A disposable, long-sleeved gown with elastic cuffs protects against spills and contamination of personal clothing.[7] |
| Eye & Face Protection | Safety Goggles and Face Shield: Goggles protect against splashes into the eyes. A full face shield should be used when there is a significant risk of splashing.[5][7] |
| Respiratory Protection | NIOSH-Approved Respirator: May be required for spill cleanup or when engineering controls are insufficient. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance. |
Part 2: The Disposal Workflow—Segregation and Procedure
The cornerstone of proper cytotoxic waste management is strict segregation. Mixing cytotoxic waste with other waste streams renders the entire volume hazardous, leading to significantly increased disposal costs and regulatory risk.[8]
Waste Classification: Trace vs. Bulk
Cytotoxic waste is broadly categorized into two types, which dictates the disposal path.
-
Trace Cytotoxic Waste: Includes items that are "RCRA empty," such as empty vials, syringes, and IV bags, along with personal protective equipment (PPE) contaminated with minute quantities of the drug.[9]
-
Bulk Cytotoxic Waste: Includes materials grossly contaminated with the drug, such as spill cleanup materials, partially full vials or syringes, and solutions containing the dissolved compound.[9]
Waste Segregation Decision Pathway
The following diagram outlines the decision-making process for segregating waste contaminated with this compound.
Caption: Waste segregation workflow for this compound.
Step-by-Step Disposal Protocol
Objective: To safely contain and dispose of this compound waste in compliance with federal and local regulations.[10][11]
Materials:
-
Appropriate PPE (as defined in Part 1.2)
-
Designated cytotoxic waste containers (Sharps, Trace, and Bulk)
-
Hazardous waste labels
-
Absorbent pads
Procedure:
-
Preparation:
-
Perform all waste handling within a chemical fume hood over a disposable absorbent pad.
-
Don all required PPE (double gloves, gown, eye protection).
-
Ensure all three types of cytotoxic waste containers are present, clearly labeled, and within arm's reach.
-
-
Disposing of Unused/Expired Solid Compound:
-
The original vial containing the pure compound is considered bulk hazardous waste.
-
Do NOT open the vial.
-
Place the entire, sealed original vial directly into the BLACK RCRA Hazardous Waste Container .[9]
-
-
Disposing of Contaminated Sharps:
-
This includes needles, syringes, glass Pasteur pipettes, or broken vials that have come into contact with the compound.
-
Place these items immediately into the PURPLE-lidded Cytotoxic Sharps Container .[4] Do not attempt to recap needles.
-
-
Disposing of Trace Contaminated Items:
-
This is the most common waste stream and includes used PPE, "RCRA empty" containers (vials, tubes), and contaminated bench paper.
-
Carefully place all these items into the YELLOW Trace Chemo Waste Container .[4][9]
-
When doffing PPE, roll it into a ball to contain the contaminated surfaces and place it directly into this container.
-
-
Disposing of Bulk Contaminated Items:
-
This includes materials from a spill cleanup or any non-sharp item with visible liquid or powder residue.
-
Place these items directly into the BLACK RCRA Hazardous Waste Container .
-
-
Final Steps:
-
Wipe the exterior of all waste containers with a suitable decontaminating solution (e.g., 70% isopropanol) before removing them from the fume hood.
-
Securely close the lids of all containers.
-
Store the sealed containers in a designated satellite accumulation area until they are collected by your institution's EHS department.
-
Thoroughly wash hands with soap and water after removing all PPE.
-
Part 3: Emergency Procedures—Spill Management
Even with careful technique, spills can occur. A prepared response is essential to protect personnel and the environment.
Immediate Actions for a Spill of this compound:
-
Alert Personnel: Immediately notify others in the area and restrict access to the spill zone. Post warning signs.[12]
-
Assess and Don PPE: If not already wearing it, don full PPE, including a respirator if specified by your EHS spill protocol.
-
Contain the Spill:
-
For Powders: Gently cover the spill with absorbent pads wetted with a mild detergent solution to avoid raising dust.
-
For Liquids: Cover the spill with dry absorbent pads, working from the outside in.
-
-
Clean the Area:
-
Using forceps, carefully pick up all contaminated absorbent materials and any broken glass.
-
Place all cleanup materials into the BLACK RCRA Hazardous Waste Container .[9]
-
Clean the spill area three times using a detergent solution, followed by a clean water rinse.
-
-
Report:
-
Dispose of all contaminated PPE as bulk cytotoxic waste.
-
Wash hands thoroughly.
-
Document the spill and report it to your laboratory supervisor and EHS department according to institutional policy.
-
Conclusion
The proper disposal of this compound is a non-negotiable aspect of responsible research. By understanding the compound's hazards, utilizing appropriate engineering controls and PPE, and adhering to a strict protocol of waste segregation, we ensure the safety of ourselves, our colleagues, and our environment. This guide provides the necessary framework, but it must be supplemented by your institution's specific EHS policies and all applicable local, state, and federal regulations.[10]
References
- Daniels Health. (2021, November 24). Cytotoxic Waste Disposal Guidelines.
- American Society of Health-System Pharmacists. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Hospital Pharmacy, 43(5), 1193–1204.
- Occupational Safety and Health Administration (OSHA). (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs.
- WorkSafe QLD.
- Occupational Safety and Health Administration (OSHA).
- Connor, T. H., & Smith, J. P. (2010). Safe handling of cytotoxics: guideline recommendations. Journal of Oncology Pharmacy Practice, 16(1), 13-37.
- Canterbury District Health Board. (2019, January). NU10.35 Safe Handling and Waste Management of Cytotoxic Drugs.
- Sharpsmart. (2022, October 20). How Should Cytotoxic Waste be Disposed of?
- PubMed. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs.
- MedChemExpress. (2025, December 17).
- Daniels Health. (2019, July 4). Guide to Cytotoxic Waste Compliance.
- DC Chemicals. (2026, January 9).
- MCF Environmental Services. (2025, November 4). How to Dispose of Chemotherapy Waste Safely & Compliantly | Complete Guide 2026.
- Cayman Chemical. (2025, December 12).
- Clearsynth.
- Stericycle. (2025, May 20). USP 800 & Hazardous Drug Disposal.
- Sigma-Aldrich. (2025, August 25).
- Pharmaffiliates.
- Ohio Environmental Protection Agency. 074 - Chemowaste Disposal.
- U.S. Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals.
- Physikalisch-Technische Bundesanstalt.
- Dartmouth College. Hazardous Waste Disposal Guide.
- University of Regensburg.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sharpsmart.co.uk [sharpsmart.co.uk]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 8. danielshealth.com [danielshealth.com]
- 9. sdmedwaste.com [sdmedwaste.com]
- 10. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 11. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 12. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling N-Deshydroxyethyl Dasatinib-d8
This guide provides essential safety protocols and operational plans for the handling and disposal of N-Deshydroxyethyl Dasatinib-d8. As a deuterated metabolite of Dasatinib, a potent cytotoxic agent, this compound necessitates stringent safety measures to protect researchers and maintain experimental integrity.[1][2] This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to handle this compound safely and effectively, grounding every recommendation in established safety science.
Hazard Assessment: Understanding the Risk Profile
This compound is a labeled metabolite of Dasatinib, a tyrosine kinase inhibitor used in cancer therapy.[1][3] While the deuteration process involves replacing hydrogen atoms with a stable, non-radioactive isotope, it does not alter the fundamental chemical hazards of the molecule.[4] Therefore, the safety precautions for this compound must align with those for its parent compound, Dasatinib, and other cytotoxic agents.
The primary hazards associated with Dasatinib, and by extension its derivatives, include:
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[5][6][7]
-
Organ Damage: Causes damage to organs through prolonged or repeated exposure.[5][6][8]
Given this profile, all handling procedures must aim to eliminate routes of exposure, including skin contact, inhalation, and accidental ingestion.[9]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to create a reliable barrier between the researcher and the hazardous compound.[10] Simply wearing PPE is insufficient; selecting the correct type of PPE and following rigorous donning and doffing procedures are critical for safety.
The following table summarizes the minimum PPE requirements for all procedures involving this compound, from weighing and reconstitution to administration and disposal.
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves (ASTM D6978 certified).[10] | Prevents skin contact and absorption. The outer glove protects against immediate contamination, while the inner glove provides a secondary barrier in case of a breach in the outer glove.[11] |
| Gown | Disposable, solid-front, fluid-resistant gown with long sleeves and tight-fitting elastic or knit cuffs. | Protects skin and personal clothing from contamination by splashes or aerosols. The material should be tested for resistance to chemotherapy drugs.[10][11][12] |
| Eye/Face Protection | Chemical splash goggles and a full-face shield. | Protects eyes and face from splashes and aerosols that can be generated during handling. A face shield worn over goggles offers the most comprehensive protection.[11][13] |
| Respiratory Protection | A fit-tested N95 or higher-level respirator. | Required when handling the powdered form of the compound or when there is any risk of aerosol generation to prevent inhalation of hazardous particles.[3][10][11] |
| Additional Protection | Disposable shoe covers and a head covering (cap). | Prevents the spread of contamination outside of the designated handling area.[11][13] |
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a systematic workflow is crucial for minimizing exposure risk. The following protocols must be followed within a designated and controlled environment, such as a certified chemical fume hood or a Class II Biosafety Cabinet.[10]
Experimental Workflow Diagram
The diagram below illustrates the critical stages of handling this compound, from initial preparation to final waste disposal.
Caption: A procedural flowchart for the safe handling of this compound.
Protocol for Donning PPE
The sequence of putting on PPE is designed to ensure complete coverage before handling the hazardous material.
-
Shoe Covers & Head Covering: Don first.
-
Inner Gloves: Put on the first pair of nitrile gloves.
-
Gown: Wear the disposable gown, ensuring cuffs are tucked under the inner gloves.
-
Respirator: Perform a seal check on your fit-tested N95 respirator.
-
Eye/Face Protection: Put on goggles, followed by a full-face shield.
-
Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of the gown.
Protocol for Doffing PPE
The doffing sequence is critical to prevent self-contamination. The principle is to remove the most contaminated items first.
-
Outer Gloves: Remove and discard in a designated cytotoxic waste container.
-
Gown & Shoe Covers: Remove the gown and shoe covers in a manner that turns them inside out. Dispose of them immediately.
-
Exit Controlled Area: Leave the immediate handling area.
-
Face Shield & Goggles: Remove from the back to the front.
-
Respirator: Remove without touching the front.
-
Inner Gloves: Remove the final pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[14]
Emergency and Disposal Plans
Spill Management
All spills must be treated as a major hazard and handled immediately.[15]
-
Secure the Area: Alert others and restrict access to the spill zone.
-
Don PPE: If not already wearing it, don the full set of recommended PPE.
-
Containment: Use a cytotoxic spill kit to absorb and contain the spill. Do not create dust if the spill is a solid.[9][14]
-
Cleanup: Carefully collect all contaminated materials.
-
Decontamination: Clean the spill area thoroughly with an appropriate decontaminating solution.
-
Disposal: All cleanup materials must be disposed of as cytotoxic waste.[9]
Disposal Plan
Proper disposal is essential to prevent environmental contamination and accidental exposure.
-
Cytotoxic Waste: All contaminated items, including gloves, gowns, shoe covers, pipette tips, and cleaning materials, must be segregated into clearly labeled, sealed cytotoxic waste containers.[4][15]
-
Empty Containers: Empty stock containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste. After rinsing, the defaced container can be disposed of as regular lab waste.[4]
-
Unused Compound: Any unused or expired this compound must be disposed of as hazardous chemical waste in accordance with institutional, local, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.[4][7]
References
-
Safe handling of cytotoxics: guideline recommendations - PMC. PubMed Central. Available at: [Link]
-
Chemical Safety Practices Recommendations Dasatinib (Sprycel, BMS-354825). NCI at Frederick. Available at: [Link]
-
Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla. Barts Health NHS Trust. Available at: [Link]
-
Safe Handling Of Cytotoxic Drugs In Home-care: A Carer's Guide. Cytotoxic Drug Safety. Available at: [Link]
-
Personal protective equipment for preparing toxic drugs. GERPAC. Available at: [Link]
-
MATERIAL SAFETY DATA SHEETS DASATINIB. Cleanchem. Available at: [Link]
-
N-Deshydroxyethyl Dasatinib. PubChem. Available at: [Link]
-
SPRYCEL® safely and effectively. accessdata.fda.gov. Available at: [Link]
-
This compound. Topbatt Chemical Co., Ltd.. Available at: [Link]
-
Regulatory Considerations for Deuterated Products. Salamandra. Available at: [Link]
-
The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Pharmaffiliates. Available at: [Link]
Sources
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ipservices.care [ipservices.care]
- 10. gerpac.eu [gerpac.eu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pharmtech.com [pharmtech.com]
- 13. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cleanchemlab.com [cleanchemlab.com]
- 15. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
